Tetradecanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetradecanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRCLPRHEOPXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060877 | |
| Record name | Tetradecanenitrile | |
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Molecular Weight |
209.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629-63-0, 68002-66-4 | |
| Record name | Tetradecanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetradecanenitrile | |
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| Record name | Nitriles, C14-18 | |
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| Record name | Myristonitrile | |
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| Record name | Tetradecanenitrile | |
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| Record name | Tetradecanenitrile | |
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| Record name | Myristonitrile | |
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Foundational & Exploratory
An In-Depth Technical Guide to Myristonitrile: Chemical Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristonitrile, also known by its IUPAC name tetradecanenitrile, is a long-chain aliphatic nitrile.[1][2][3] As a member of the nitrile family, it possesses a terminal cyano group (-C≡N), which imparts a unique combination of polarity and reactivity, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, spectroscopic characterization, applications, and safety considerations of myristonitrile, with a particular focus on its relevance to the fields of chemical research and drug development.
Chemical Structure and Formula
Myristonitrile is characterized by a fourteen-carbon alkyl chain with a nitrile functional group at one terminus.[4] This structure imparts both hydrophobic (the long alkyl chain) and polar (the nitrile group) characteristics to the molecule.
Molecular Formula: C₁₄H₂₇N[1][2][3]
Synonyms: this compound, 1-Cyanotridecane, Tridecyl Cyanide, Myristyl nitrile.[1][2][3][4]
Below is a 2D representation of the chemical structure of myristonitrile.
Caption: 2D Chemical Structure of Myristonitrile (this compound)
Physicochemical Properties
The physical and chemical properties of myristonitrile are largely dictated by its long alkyl chain and the polar nitrile group. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Weight | 209.37 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Melting Point | 19 °C | |
| Boiling Point | 226-227 °C at 100 mmHg | |
| Density | 0.830 g/mL | |
| Solubility | Insoluble in water; soluble in organic solvents | [4] |
| Refractive Index | 1.4415 |
Synthesis of Myristonitrile
The synthesis of long-chain aliphatic nitriles like myristonitrile can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.
Common Synthetic Pathways:
-
Nucleophilic Substitution of Alkyl Halides (Kolbe Nitrile Synthesis): This is a classical and widely used method for the preparation of nitriles. It involves the reaction of an appropriate alkyl halide (e.g., 1-bromotridecane or 1-chlorotridecane) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[5] The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone to facilitate the Sₙ2 reaction mechanism.[6]
-
Dehydration of Primary Amides: Myristonitrile can also be synthesized by the dehydration of myristamide (tetradecanamide). Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃).[5] This method is particularly useful when the corresponding primary amide is readily available.
The following diagram illustrates a generalized workflow for the synthesis of myristonitrile via the Kolbe nitrile synthesis.
Caption: Generalized workflow for the synthesis of myristonitrile.
Applications in Research and Drug Development
While specific, large-scale applications of myristonitrile in drug development are not extensively documented in publicly available literature, its chemical nature as a long-chain nitrile makes it a versatile intermediate in organic synthesis. The nitrile functionality is a key pharmacophore in numerous approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further molecular elaboration.[7]
Potential applications of myristonitrile in a research and development context include:
-
Synthesis of Bioactive Molecules: The nitrile group can be readily hydrolyzed to a carboxylic acid (myristic acid), reduced to a primary amine (tetradecylamine), or reacted with Grignard reagents to form ketones. These transformations allow for the introduction of the long C14 alkyl chain into more complex molecular scaffolds, which can be of interest in the development of lipids, surfactants, and other molecules with tailored hydrophobic properties.
-
Intermediate for Heterocycle Synthesis: Nitriles are common precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals.[8]
-
Probing Hydrophobic Interactions: The long, unbranched alkyl chain of myristonitrile can be incorporated into molecular probes designed to study hydrophobic pockets in proteins or other biological macromolecules.
Spectroscopic Characterization
The structural elucidation and purity assessment of myristonitrile are typically performed using a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of myristonitrile is the sharp, intense absorption band corresponding to the C≡N stretching vibration. This peak typically appears in the region of 2260-2240 cm⁻¹ for saturated aliphatic nitriles.[9] The presence of this strong absorption is a clear indicator of the nitrile functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of myristonitrile is expected to be relatively simple. The protons on the carbon adjacent to the nitrile group (α-protons) will appear as a triplet at approximately 2.3 ppm. The protons of the long methylene chain will resonate as a complex multiplet in the range of 1.2-1.6 ppm, and the terminal methyl protons will appear as a triplet at around 0.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the nitrile carbon at around 119-121 ppm.[10] The carbons of the alkyl chain will appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
The electron ionization mass spectrum of long-chain aliphatic nitriles often exhibits a weak or absent molecular ion peak (M⁺). However, a characteristic [M-1]⁺ peak, resulting from the loss of an alpha-hydrogen, is frequently observed.[11] A notable fragmentation for straight-chain nitriles with seven or more carbons is the formation of a fragment at m/z 97.[11] Other significant fragments arise from the cleavage of the alkyl chain.
Caption: Common fragmentation pathways for myristonitrile in mass spectrometry.
Safety and Handling
Myristonitrile is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[12] Appropriate safety precautions must be taken when handling this chemical.
-
GHS Classification:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[12]
-
P270: Do not eat, drink or smoke when using this product.[12]
-
P273: Avoid release to the environment.[12]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[12]
-
P330: Rinse mouth.[12]
-
P391: Collect spillage.[12]
-
P501: Dispose of contents/container to an approved waste disposal plant.[12]
-
It is essential to handle myristonitrile in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with eyes or skin, flush with copious amounts of water. If swallowed, seek immediate medical attention.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C14H27N | CID 64678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 629-63-0: this compound | CymitQuimica [cymitquimica.com]
- 5. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 7. scribd.com [scribd.com]
- 8. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. GCMS Section 6.17 [people.whitman.edu]
- 12. This compound|MSDS [dcchemicals.com]
An In-Depth Technical Guide to 1-Cyanotridecane for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Cyanotridecane, also known as tetradecanenitrile, a long-chain aliphatic nitrile with significant potential in organic synthesis and as a precursor for various functionalized molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering insights into its synthesis, characterization, potential applications, and safe handling.
Core Properties and Identification
1-Cyanotridecane is a C14 linear chain nitrile. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 629-63-0 | [1] |
| Molecular Formula | C₁₄H₂₇N | [1] |
| Molecular Weight | 209.37 g/mol | [1] |
| Melting Point | 19 °C | [1] |
| Boiling Point | 306.3 °C at 760 mmHg | [1] |
| Density | 0.827 g/cm³ | [1] |
Synthesis of 1-Cyanotridecane: The Kolbe Nitrile Synthesis
The most common and efficient method for the synthesis of 1-Cyanotridecane is the Kolbe nitrile synthesis, which involves the nucleophilic substitution of a tridecyl halide with a cyanide salt.[2] This Sₙ2 reaction is favored by polar aprotic solvents, which solvate the cation of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion.[3]
Experimental Protocol: Synthesis of 1-Cyanotridecane from 1-Bromotridecane
This protocol details the synthesis of 1-Cyanotridecane from 1-bromotridecane and sodium cyanide in a polar aprotic solvent.
Materials:
-
1-Bromotridecane (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromotridecane in anhydrous DMSO.
-
Addition of Cyanide: Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Washing: Wash the combined organic layers with brine to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 1-Cyanotridecane.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Caption: Workflow for the synthesis of 1-Cyanotridecane.
Spectroscopic Characterization
Accurate characterization of 1-Cyanotridecane is crucial for confirming its identity and purity. The following are the expected spectroscopic data and protocols for analysis.
Infrared (IR) Spectroscopy
The nitrile group (-C≡N) has a characteristic sharp and intense absorption in the IR spectrum, making it easily identifiable.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum.
-
Place a small drop of 1-Cyanotridecane on the ATR crystal.
-
Acquire the sample spectrum.
| Functional Group | Expected Absorption Range (cm⁻¹) | Reference |
| C-H (sp³) | 2850-2960 | [4] |
| C≡N (Nitrile) | 2240-2260 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information.
Protocol: NMR Spectroscopy
-
Dissolve a small amount of 1-Cyanotridecane in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| ~2.3 | Triplet | 2H | -CH₂-CN | [5] |
| ~1.6 | Multiplet | 2H | -CH₂-CH₂-CN | [5] |
| ~1.2-1.4 | Multiplet | 20H | -(CH₂)₁₀- | [5] |
| ~0.9 | Triplet | 3H | -CH₃ |[5] |
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Assignment | Reference |
|---|---|---|
| ~119 | -C≡N | [6] |
| ~32 | -CH₂- | [3] |
| ~29 | -CH₂- | [3] |
| ~22 | -CH₂- | [3] |
| ~17 | -CH₂-CN | [6] |
| ~14 | -CH₃ |[3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of 1-Cyanotridecane and confirming its molecular weight.
Protocol: GC-MS Analysis
-
Prepare a dilute solution of 1-Cyanotridecane in a volatile organic solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS system.
-
Run a suitable temperature program to ensure good separation.
Expected GC-MS Data:
| Parameter | Value |
|---|---|
| Retention Time | Dependent on column and conditions |
| Molecular Ion (M⁺) | m/z = 209.37 |
Applications in Research and Development
The nitrile functional group is a versatile synthetic handle that can be converted into various other functional groups, making 1-Cyanotridecane a valuable intermediate in organic synthesis.[7]
-
Synthesis of Primary Amines: The nitrile group can be readily reduced to a primary amine (tetradecylamine) using reducing agents like lithium aluminum hydride (LiAlH₄). These long-chain primary amines are precursors to surfactants, corrosion inhibitors, and quaternary ammonium compounds.
-
Synthesis of Carboxylic Acids: 1-Cyanotridecane can be hydrolyzed under acidic or basic conditions to yield tetradecanoic acid (myristic acid), a saturated fatty acid with applications in the cosmetic and pharmaceutical industries.
-
Pharmaceutical Intermediates: The introduction of a long alkyl chain can modify the lipophilicity of a drug molecule, potentially improving its pharmacokinetic properties.[8] 1-Cyanotridecane can serve as a building block for the synthesis of complex molecules with potential biological activity.
-
Polymer Science: Nitrile-containing monomers and polymers exhibit enhanced thermal stability and chemical resistance.[1] Long-chain nitriles can be incorporated into polymer backbones to modify their properties.
Caption: Key synthetic transformations of 1-Cyanotridecane.
Safety and Handling
-
Toxicity: Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. They can release hydrogen cyanide upon hydrolysis. All handling should be performed in a well-ventilated chemical fume hood.[2][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.
-
Caption: Recommended safety workflow for handling 1-Cyanotridecane.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. mdpi.com [mdpi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03455C [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Solubility of Tetradecanenitrile in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tetradecanenitrile (also known as myristonitrile). While specific quantitative solubility data for this long-chain aliphatic nitrile is not extensively documented in publicly available literature, this document elucidates the fundamental principles governing its solubility. We present a detailed qualitative solubility profile, a robust experimental protocol for the quantitative determination of its solubility, and an introduction to predictive methodologies using Hansen Solubility Parameters. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in various organic media.
Introduction: Understanding this compound
This compound (C₁₄H₂₇N) is a long-chain aliphatic nitrile characterized by a 14-carbon alkyl chain and a terminal nitrile (-C≡N) functional group.[1] This structure imparts a dual nature to the molecule: a large, nonpolar hydrocarbon tail and a polar nitrile head. The overall molecular properties are dominated by the long alkyl chain, rendering this compound a nonpolar, hydrophobic compound. Understanding its solubility is crucial for a wide range of applications, including its use as a synthetic intermediate, a component in formulations, and in the study of self-assembling systems.
The nitrile group is polar, with a linear N-C-C geometry reflecting the sp hybridization of the triply bonded carbon.[2] This polarity leads to significant dipole-dipole interactions between nitrile molecules.[3] However, in this compound, the influence of the long, nonpolar alkyl chain significantly outweighs the polarity of the nitrile group, dictating its overall solubility behavior.
Core Principles and Qualitative Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] For this compound, this principle predicts high solubility in nonpolar and weakly polar organic solvents and poor solubility in highly polar solvents.
Intermolecular Forces at Play:
-
This compound (Solute): The primary intermolecular forces are van der Waals dispersion forces due to the long alkyl chain. The nitrile group contributes dipole-dipole interactions.
-
Solvents: Solvents can be broadly categorized by their primary intermolecular forces:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Dominated by van der Waals forces.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Exhibit both van der Waals forces and significant dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Characterized by van der Waals forces, dipole-dipole interactions, and strong hydrogen bonding capabilities.
-
Predicted Qualitative Solubility of this compound:
| Solvent Category | Common Examples | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane | High | Strong van der Waals interactions between the alkyl chain of this compound and the solvent molecules. |
| Nonpolar Aromatic | Toluene, Benzene | High | Favorable van der Waals and potential weak π-stacking interactions. |
| Halogenated | Dichloromethane, Chloroform | High | Good balance of dispersion forces and moderate polarity to interact with both the alkyl chain and the nitrile group. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | The solvent's dipole can interact with the nitrile group, while its organic portion interacts with the alkyl chain. |
| Polar Protic (Alcohols) | Methanol, Ethanol | Low to Moderate | The strong hydrogen bonding network of the alcohol is disrupted by the large nonpolar tail of this compound, making dissolution less favorable.[5] Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol). |
| Highly Polar Protic | Water | Insoluble | The energy required to break the strong hydrogen bonds in water is not compensated by the weak interactions with the large hydrophobic this compound molecule.[3] |
Quantitative Determination of this compound Solubility: A Gravimetric Approach
Given the scarcity of published quantitative data, a reliable experimental protocol is essential. The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid solvent.[6][7]
Causality Behind Experimental Choices
The gravimetric method is selected for its simplicity, high accuracy, and the minimal requirement for specialized instrumentation.[8] The core principle is to create a saturated solution at a specific temperature, take a known mass of that solution, evaporate the solvent, and then weigh the remaining solute. This direct measurement of mass provides a robust and reliable solubility value. Temperature control is critical as solubility is highly temperature-dependent.
Step-by-Step Experimental Protocol
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C) in g/100 g of solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled water bath or incubator
-
Calibrated thermometer
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Glass syringe with a filter attachment (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. An excess is confirmed by the presence of undissolved solid at the bottom of the vial.
-
Place a magnetic stir bar in the vial, cap it tightly to prevent solvent evaporation, and place it in the temperature-controlled bath set to the desired temperature.
-
Allow the mixture to equilibrate for at least 24 hours with continuous stirring to ensure the solution is fully saturated.
-
-
Sample Collection:
-
Turn off the stirrer and allow the undissolved solid to settle for at least one hour, ensuring the vial remains in the temperature-controlled bath.
-
Carefully draw a known volume (e.g., 5-10 mL) of the clear supernatant into the pre-warmed (to the experimental temperature) glass syringe fitted with a filter. This prevents the transfer of any solid particles and avoids premature crystallization due to temperature changes.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
-
Gravimetric Analysis:
-
Immediately record the total weight of the evaporation dish and the saturated solution.
-
Place the evaporation dish in a fume hood and allow the solvent to evaporate at room temperature. For higher boiling point solvents, gentle heating in a vacuum oven may be necessary.
-
Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried this compound residue. Repeat the drying and weighing process until a constant mass is achieved.
-
-
Data Calculation:
-
Mass of the saturated solution: (Weight of dish + solution) - (Weight of empty dish)
-
Mass of dissolved this compound: (Weight of dish + residue) - (Weight of empty dish)
-
Mass of the solvent: (Mass of saturated solution) - (Mass of dissolved this compound)
-
Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of the solvent) x 100
-
Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of this compound solubility.
Advanced Predictive Models: Hansen Solubility Parameters (HSP)
For a more nuanced prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[9] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.[10]
While the exact HSP for this compound is not published, it can be estimated based on its structure. It is expected to have a high δD value due to its long alkyl chain, a moderate δP value from the nitrile group, and a low δH value as it cannot donate hydrogen bonds. By comparing these estimated parameters to the known HSP of various solvents, a more refined prediction of solubility can be made.[11][12]
Logical Relationship of Solubility Factors
Caption: Key factors influencing the solubility of this compound.
Safety and Handling
As a long-chain aliphatic nitrile, this compound is generally considered less toxic than its short-chain, more volatile counterparts.[13] However, appropriate safety precautions must always be observed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and nitrile gloves.[14]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors, especially if heated.[15] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[16]
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. While quantitative data is sparse, a strong predictive understanding can be achieved by applying the "like dissolves like" principle, which indicates high solubility in nonpolar and moderately polar solvents. For precise applications, the provided gravimetric experimental protocol offers a reliable method for generating quantitative solubility data. For advanced formulation and process design, the use of Hansen Solubility Parameters can provide further predictive insights. Adherence to proper safety protocols is essential when handling this and any chemical compound.
References
- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 2. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 12. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 13. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. dspace.mit.edu [dspace.mit.edu]
Spectroscopic data for Tetradecanenitrile (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of Tetradecanenitrile
Authored by: A Senior Application Scientist
Introduction: The Molecular Blueprint of this compound
This compound, also known as Myristonitrile, is a long-chain aliphatic nitrile with the chemical formula C₁₄H₂₇N.[1][2][3] With a molecular weight of approximately 209.37 g/mol , this compound serves as a valuable model for understanding the physicochemical properties of fatty nitriles, which are relevant in fields ranging from lubricant chemistry to the synthesis of pharmaceuticals and fragrances.[3]
The unambiguous identification and structural verification of such a molecule are paramount for quality control, reaction monitoring, and regulatory compliance. Spectroscopic techniques provide the molecular-level interrogation necessary for this confirmation. This guide presents a comprehensive analysis of this compound using three core analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Our approach is not merely to present data but to provide a field-proven perspective on why specific experimental choices are made and how the resulting data coalesce into a definitive structural assignment.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
The Principle of IR Analysis for Nitriles
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.
For this compound, the primary diagnostic feature is the carbon-nitrogen triple bond (C≡N) of the nitrile functional group.[4] This bond is relatively polar and its stretching vibration produces a strong, sharp absorption band in a region of the spectrum that is typically free from other common functional group signals.[4][5] Saturated aliphatic nitriles exhibit this C≡N stretch in the 2240-2260 cm⁻¹ range.[4][5] The high polarity of the C≡N bond leads to a significant change in dipole moment during vibration, resulting in a characteristically intense peak that is easy to identify.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the most efficient and common sampling technique, requiring minimal sample preparation and eliminating the need for traditional salt plates (KBr, NaCl).
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is subjected to a Fourier Transform (FT) to generate the final infrared spectrum (Absorbance vs. Wavenumber). The previously collected background spectrum is automatically subtracted.
Workflow for IR Analysis
Caption: Workflow for ATR-FTIR analysis of this compound.
Data Interpretation: this compound IR Spectrum
The IR spectrum of this compound is dominated by absorptions corresponding to its aliphatic chain and its terminal nitrile group.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 2925 - 2960 | Strong | C-H (Alkyl) | Asymmetric Stretch |
| 2855 - 2870 | Strong | C-H (Alkyl) | Symmetric Stretch |
| 2245 - 2255 | Strong, Sharp | C≡N (Nitrile) | Stretch |
| 1465 | Medium | -CH₂- | Scissoring (Bend) |
| 1375 | Weak | -CH₃ | Symmetric Bend |
Data synthesized from NIST and general spectroscopic principles.[5][6]
The most crucial peak is the strong, sharp absorption observed around 2250 cm⁻¹, which is unequivocally assigned to the C≡N stretching vibration, confirming the presence of the nitrile functional group.[4][5] The strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations within the long methylene (-CH₂-) and terminal methyl (-CH₃) groups of the tetradecyl chain.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework
The Principle of NMR Analysis
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. Nuclei are placed in a strong magnetic field and irradiated with radio waves, causing them to absorb energy at specific frequencies (resonances). The exact resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment of each nucleus, allowing us to map the molecule's connectivity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). The deuterium in the solvent is "invisible" in ¹H NMR and is used by the spectrometer to "lock" the magnetic field. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The sample tube is placed in the NMR probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity, which is critical for high resolution.
-
¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay. A 90° pulse is typically used to excite the nuclei.
-
¹³C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is run. Since ¹³C has a low natural abundance and is less sensitive than ¹H, more scans are required to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
Workflow for NMR Analysis
Caption: General workflow for NMR spectroscopic analysis.
Data Interpretation: this compound NMR Spectra
¹H NMR Spectrum (300 MHz, CDCl₃)
The ¹H NMR spectrum is consistent with a long, unbranched alkyl chain attached to an electron-withdrawing group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.33 | Triplet (t) | 2H | -CH₂-CN (C2) | Protons are deshielded by the adjacent electron-withdrawing nitrile group. The triplet pattern arises from coupling to the two neighboring C3 protons. |
| ~ 1.65 | Multiplet (m) | 2H | -CH₂-CH₂-CN (C3) | These protons are adjacent to both the C2 and C4 methylene groups, resulting in a complex splitting pattern. |
| ~ 1.26 | Broad Singlet/Multiplet | ~20H | -(CH₂)₁₀- (C4-C13) | The protons of the long methylene chain are in very similar electronic environments, causing their signals to overlap into a large, broad peak. |
| ~ 0.88 | Triplet (t) | 3H | -CH₃ (C14) | This is the terminal methyl group. The signal is split into a triplet by the two adjacent C13 protons. |
Chemical shifts are typical for long-chain nitriles and may vary slightly based on solvent and concentration.[5][7]
¹³C NMR Spectrum (75 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 119.8 | -C≡N (C1) | The nitrile carbon appears in its characteristic region of the spectrum (110-125 ppm).[5] It is often a lower intensity peak due to its long relaxation time and lack of attached protons. |
| ~ 31.9 - 22.7 | -(CH₂)₁₂- (C3-C14) | The carbons of the long alkyl chain appear in a cluster. Carbons closer to the ends of the chain (C3, C13, C14) can often be resolved, while the central carbons (C4-C12) may overlap. |
| ~ 17.1 | -CH₂-CN (C2) | The carbon directly attached to the nitrile group is deshielded relative to the other methylene carbons. |
| ~ 14.1 | -CH₃ (C14) | The terminal methyl carbon is the most upfield (shielded) signal, typical for an sp³ carbon at the end of a chain. |
Chemical shifts are typical values and can be influenced by the solvent.[5][8]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
The Principle of GC-MS Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this analysis, Gas Chromatography (GC) is coupled with MS. The GC separates the components of a mixture in time before they enter the mass spectrometer. In Electron Ionization (EI) MS, the separated molecules are bombarded with high-energy electrons, causing them to lose an electron and form a positively charged molecular ion (M⁺•). This ion, along with fragment ions formed from its decomposition, are then separated by their m/z ratio and detected.
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at approximately 1 mg/mL.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is heated using a temperature program to separate compounds based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time.
-
EI Ionization: As molecules elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized by a 70 eV electron beam.
-
Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance versus m/z.
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Data Interpretation: this compound Mass Spectrum
The EI mass spectrum provides the molecular weight and structural information from characteristic fragmentation patterns.
| m/z Value | Relative Abundance | Assignment | Interpretation |
| 209 | Low | [M]⁺• | Molecular Ion |
| 208 | Low | [M-1]⁺ | Loss of H• |
| 97, 83, 69, 55, 43, 41 | High | [CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺ | Alkyl Chain Fragmentation |
Fragmentation data synthesized from the NIST Mass Spectrometry Data Center and general MS principles.[1][3][9]
Conclusion: A Unified Spectroscopic Portrait
-
IR Spectroscopy provides the definitive functional group identification, with the sharp, intense absorption near 2250 cm⁻¹ confirming the presence of the nitrile group .
-
NMR Spectroscopy maps the complete carbon-hydrogen framework. ¹H NMR confirms the long alkyl chain, the specific environment of the protons adjacent to the nitrile, and the terminal methyl group, while ¹³C NMR confirms the presence of 14 distinct carbon environments, including the characteristic nitrile carbon at ~120 ppm.
-
Mass Spectrometry validates the molecular weight of 209 amu via the molecular ion peak. Furthermore, the fragmentation pattern, characterized by a series of losses of 14 amu (-CH₂-), corroborates the presence of a long, unbranched aliphatic chain .
Together, these self-validating systems of analysis provide a comprehensive and trustworthy spectroscopic signature for this compound, essential for any researcher or drug development professional working with this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C14H27N | CID 64678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. fiveable.me [fiveable.me]
- 6. This compound [webbook.nist.gov]
- 7. ukisotope.com [ukisotope.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Synthesis of High-Purity Tetradecanenitrile
Introduction: The Significance of High-Purity Tetradecanenitrile in Advanced Research and Development
This compound, also known as myristonitrile, is a long-chain aliphatic nitrile that serves as a critical intermediate in the synthesis of a diverse array of organic molecules. Its C14 backbone and reactive nitrile functionality make it a valuable building block in the pharmaceutical, agrochemical, and surfactant industries. In the realm of drug development, the nitrile group is a key pharmacophore that can modulate a molecule's physicochemical properties, enhance binding affinity to target proteins, and improve metabolic stability.[1][2][3] The synthesis of high-purity this compound is therefore a crucial first step in the development of novel therapeutics and other advanced materials. This guide provides an in-depth exploration of the most effective synthetic pathways to high-purity this compound, offering detailed protocols, mechanistic insights, and strategies for purification and analysis, tailored for researchers, scientists, and drug development professionals.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several key pathways, each with its own set of advantages and considerations. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of production, and the specific purity requirements of the final product. This guide will focus on two of the most reliable and widely applicable methods: the nucleophilic substitution of an alkyl halide with a cyanide salt and the dehydration of a primary amide.
Pathway 1: Nucleophilic Substitution of 1-Bromotridecane with Potassium Cyanide
This classic SN2 reaction is a robust and high-yielding method for the synthesis of nitriles. The reaction involves the displacement of a bromide ion from 1-bromotridecane by a cyanide nucleophile. The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is critical for this reaction as it effectively solvates the potassium cation, leaving the cyanide anion more nucleophilic and reactive.
Reaction Mechanism:
SN2 mechanism for this compound synthesis.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add finely powdered potassium cyanide (1.1 equivalents) and anhydrous dimethyl sulfoxide (DMSO).
-
Initiation: While stirring under a nitrogen atmosphere, add 1-bromotridecane (1.0 equivalent) to the flask.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Pathway 2: Dehydration of Tetradecanamide
The dehydration of a primary amide, tetradecanamide, offers an alternative route to this compound. This method is particularly useful if tetradecanamide is a more readily available starting material. The reaction is typically carried out using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).
Reaction Mechanism with P₂O₅:
Dehydration of Tetradecanamide to this compound.
-
Reaction Setup: In a round-bottom flask, thoroughly mix tetradecanamide (1.0 equivalent) with phosphorus pentoxide (1.5 equivalents).
-
Reaction: Heat the mixture under a vacuum (or with a distillation setup to remove the product as it forms) to 180-200°C. The this compound will distill over as it is formed.
-
Purification: Collect the distillate, which is crude this compound. Further purification is typically required.
Purification of this compound to High Purity
Achieving high purity is paramount for applications in drug development and materials science. The primary method for purifying this compound is fractional vacuum distillation .[4][5][6][7] This technique is ideal for separating high-boiling point liquids that are sensitive to high temperatures. By reducing the pressure, the boiling point of this compound is lowered, preventing thermal decomposition.
Experimental Protocol: Fractional Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-adapter, and a collection flask. Ensure all glassware is dry and the joints are well-sealed.
-
Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
| Property | Value |
| Boiling Point (at 760 mmHg) | 306.3°C[8] |
| Boiling Point (at reduced pressure) | 125-137°C at 10 mmHg (estimated) |
| Melting Point | 19°C[8] |
Analytical Methods for Purity Assessment
To ensure the final product meets the stringent requirements for high-purity applications, a combination of analytical techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of volatile compounds like this compound. It provides both quantitative information about the purity and qualitative identification of any impurities present.
-
Column: A non-polar capillary column (e.g., DB-5ms).[9]
-
Carrier Gas: Helium.[9]
-
Injector Temperature: 250°C.[9]
-
Oven Program: A temperature gradient starting from a lower temperature (e.g., 75°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the separation of any potential impurities.[9]
-
Detector: Mass Spectrometer (MS) operating in electron ionization (EI) mode.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is another valuable technique for purity determination, especially for less volatile impurities.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water, often with a modifier like formic acid for better peak shape.[10]
-
Detector: UV detector (if the impurities have a chromophore) or a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
Conclusion
The synthesis of high-purity this compound is an essential undertaking for researchers in the pharmaceutical and chemical industries. By carefully selecting the appropriate synthetic pathway and employing rigorous purification and analytical techniques, it is possible to obtain this valuable intermediate in the high purity required for demanding applications. The protocols and insights provided in this guide are intended to empower scientists to confidently and efficiently produce high-quality this compound for their research and development endeavors.
References
- 1. agilent.com [agilent.com]
- 2. 1-Bromotetradecane synthesis - chemicalbook [chemicalbook.com]
- 3. longhope-evaporator.com [longhope-evaporator.com]
- 4. Purification [chem.rochester.edu]
- 5. longdom.org [longdom.org]
- 6. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Separation of Tetradecanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. iosrphr.org [iosrphr.org]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comprehensive Technical Guide to the Proper Handling and Storage of Myristonitrile
This guide provides an in-depth overview of the essential procedures for the safe handling and storage of myristonitrile (also known as tetradecanenitrile). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data, established laboratory practices, and the chemical principles that underpin these recommendations. By understanding the "why" behind each step, personnel can cultivate a proactive safety culture and mitigate the risks associated with this long-chain aliphatic nitrile.
Understanding the Chemical Personality of Myristonitrile
Myristonitrile (C₁₄H₂₇N) is a long-chain aliphatic nitrile.[1] Its chemical and physical properties are crucial in dictating its appropriate handling and storage requirements. Unlike its shorter-chain, more volatile nitrile counterparts like acetonitrile, myristonitrile's larger molecular weight and long hydrocarbon tail confer distinct characteristics.
Physicochemical Properties
A thorough understanding of myristonitrile's physical and chemical properties is the foundation of its safe handling. Key parameters are summarized in the table below.
| Property | Value | Source |
| CAS Number | 629-63-0 | [2][3] |
| Molecular Formula | C₁₄H₂₇N | [1][2][4] |
| Molecular Weight | 209.37 g/mol | [2][4] |
| Appearance | White or colorless to almost white or almost colorless powder, lump, or clear liquid.[2][3] | TCI[3] |
| Melting Point | 19 °C | |
| Boiling Point | 226-227 °C at 100 mmHg | [3] |
| Density | 0.830 g/mL | |
| Flash Point | >110 °C | [4] |
| Water Solubility | Low | |
| Vapor Pressure | 0.000787 mmHg at 20°C | [4] |
The relatively high flash point of myristonitrile suggests a lower flammability hazard compared to more volatile nitriles.[4] However, its low water solubility and vapor pressure are important considerations for spill cleanup and potential for accumulation on surfaces.[4]
Hazard Identification and Risk Assessment: A Proactive Approach
Routes of Exposure and Health Effects
-
Ingestion: Harmful if swallowed.[3][5] Ingestion can lead to systemic toxic effects.
-
Skin Contact: Causes skin irritation.[3] Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact: Causes serious eye irritation.[3]
-
Inhalation: Harmful if inhaled.[3] Due to its low vapor pressure, the risk of inhalation of vapors at room temperature is low, but this can change with heating.
GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol for myristonitrile relies on a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: Work with myristonitrile should be conducted in a well-ventilated area. For procedures that may generate aerosols or involve heating, a chemical fume hood is mandatory.
-
Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are essential in any laboratory handling myristonitrile.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following diagram outlines the logical flow for selecting appropriate PPE.
Caption: A decision-making workflow for selecting appropriate PPE for handling myristonitrile.
Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is paramount to ensuring the safety of laboratory personnel.
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
Weighing and Dispensing Protocol
-
Preparation: Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat). Ensure the work area is clean and uncluttered.
-
Weighing: If myristonitrile is in a solid form, carefully weigh the required amount in a tared, sealed container to minimize dust generation. If it is a liquid, transfer it carefully using a calibrated pipette or syringe.
-
Dispensing: Dispense the weighed myristonitrile directly into the reaction vessel within a chemical fume hood.
-
Cleanup: Clean any spills immediately according to the spill response protocol (see Section 6). Decontaminate weighing utensils and the balance pan.
-
Waste Disposal: Dispose of contaminated materials in a designated hazardous waste container.
Storage and Incompatibility: Maintaining Chemical Integrity and Safety
Proper storage of myristonitrile is crucial to maintain its stability and prevent hazardous reactions.
Recommended Storage Conditions
-
Temperature: Store in a cool, dry place.[3]
-
Container: Keep in a tightly closed container in a dry and well-ventilated place.[6]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Chemical Incompatibilities
Myristonitrile's nitrile group is susceptible to reaction with a variety of reagents. The following diagram illustrates the primary incompatibilities.
Caption: A diagram illustrating the key chemical incompatibilities of myristonitrile.
Causality of Incompatibilities:
-
Strong Acids: Nitriles can undergo acid-catalyzed hydrolysis to form carboxylic acids and ammonium salts.[7][8] This reaction can be exothermic.
-
Strong Bases: In the presence of strong bases, nitriles can be hydrolyzed to form a carboxylate salt and ammonia.[7][8] This reaction can also be exothermic and may lead to a dangerous pressure buildup if the reaction is not properly controlled.
-
Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous and potentially explosive reactions.
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is critical for mitigating the consequences of an accidental release or exposure.
Spill Response Protocol
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify your supervisor and institutional safety office.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
-
Contain (if safe to do so): For small spills, and if you are trained and have the appropriate spill kit, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE (including respiratory protection if necessary), carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Ventilate: Ensure the area is well-ventilated.
First Aid Measures
The following first aid measures should be taken in the event of exposure. Seek immediate medical attention in all cases of significant exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. shop.richardsonrfpd.com [shop.richardsonrfpd.com]
- 3. acess.nl [acess.nl]
- 4. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase-catalyzed oxidation of chloroacetonitrile to cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walchem.com [walchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
A Comprehensive Technical Guide to the Discovery and History of Long-Chain Nitriles
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the discovery and history of long-chain nitriles. It is structured to offer not just a chronological account, but also a deep dive into the foundational synthetic methodologies, analytical techniques, and the evolving understanding of the significance of these molecules, from the interstellar medium to terrestrial life and industrial applications.
Section 1: The Genesis of Nitrile Chemistry: Early Discoveries and Fundamental Syntheses
The story of long-chain nitriles is intrinsically linked to the broader history of nitrile chemistry. The first compound in the nitrile homologous series to be synthesized was hydrogen cyanide, prepared by C. W. Scheele in 1782.[1] This was followed by the preparation of the pure, albeit highly toxic and volatile, acid by J. L. Gay-Lussac in 1811.[1] The synthesis of benzonitrile from ammonium benzoate by Hermann Fehling in 1844 was a pivotal moment, as it provided enough material for substantive chemical research and led to Fehling coining the term "nitrile" for this class of compounds.[1]
These early discoveries laid the groundwork for the development of general synthetic methods for nitriles, which were later adapted for the synthesis of their long-chain aliphatic counterparts. Two of the most historically significant and enduring methods are the Kolbe nitrile synthesis and the dehydration of amides.
The Kolbe Nitrile Synthesis: A Cornerstone of Carbon Chain Extension
Named after Hermann Kolbe, this method involves the reaction of an alkyl halide with a metal cyanide, representing a powerful tool for extending a carbon chain by one carbon atom.[2] This nucleophilic substitution reaction is fundamental to the synthesis of a wide array of nitriles, including those with long alkyl chains.
Causality Behind Experimental Choices: The choice of solvent and cyanide salt is critical in the Kolbe synthesis. The cyanide ion is an ambident nucleophile, meaning it can react through either the carbon or the nitrogen atom, leading to the formation of nitriles (R-CN) or isonitriles (R-NC), respectively.[3] To favor the formation of the desired nitrile, polar aprotic solvents like dimethyl sulfoxide (DMSO) are often employed.[3] These solvents solvate the metal cation, leaving the cyanide anion relatively free and promoting the SN2 attack by the more nucleophilic carbon atom on the alkyl halide.[4] The use of alkali metal cyanides, such as sodium or potassium cyanide, further encourages nitrile formation.[4]
Experimental Protocol: Kolbe Synthesis of a Long-Chain Nitrile (Illustrative)
Objective: To synthesize a long-chain nitrile from a corresponding long-chain alkyl bromide.
Materials:
-
Long-chain alkyl bromide (e.g., 1-bromododecane)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in anhydrous DMSO. Self-Validation: The use of anhydrous DMSO is crucial to prevent the hydrolysis of the cyanide salt and potential side reactions.
-
Add the long-chain alkyl bromide to the solution.
-
Heat the reaction mixture to a temperature appropriate for the specific alkyl halide (e.g., 80-100 °C) and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Expertise & Experience: The reaction time will vary depending on the reactivity of the alkyl halide. Primary halides react more readily than secondary ones.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether multiple times. Self-Validation: Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
Combine the organic extracts and wash with brine to remove any remaining DMSO and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude long-chain nitrile.
-
Purify the product by vacuum distillation or column chromatography.
Dehydration of Amides: A Classic Route to the Nitrile Functionality
Another foundational method for synthesizing nitriles is the dehydration of primary amides. This reaction involves the removal of a molecule of water from the amide to form the carbon-nitrogen triple bond. Historically, strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) have been used for this transformation.[5][6]
Causality Behind Experimental Choices: The choice of a powerful dehydrating agent is essential to drive the reaction to completion. These reagents activate the amide oxygen, converting it into a good leaving group, which facilitates the elimination of water. The reaction conditions, such as temperature and solvent, are chosen to be compatible with the dehydrating agent and the starting amide.
Experimental Protocol: Dehydration of a Long-Chain Amide using Phosphorus Pentoxide (Historical Perspective)
Objective: To synthesize a long-chain nitrile from the corresponding long-chain primary amide.
Materials:
-
Long-chain primary amide (e.g., dodecanamide)
-
Phosphorus pentoxide (P₂O₅)
-
Sand (optional, as a dispersant)
-
Standard laboratory glassware for distillation
Procedure:
-
In a dry distillation flask, thoroughly mix the long-chain primary amide with phosphorus pentoxide. An inert solid like sand can be added to ensure a more uniform mixture and prevent charring. Expertise & Experience: The ratio of amide to P₂O₅ is critical; an excess of the dehydrating agent is typically used to ensure complete reaction.
-
Heat the mixture gently at first, then more strongly, under atmospheric or reduced pressure. Self-Validation: The nitrile product is typically more volatile than the starting amide and can be collected by distillation as it forms.
-
Collect the distillate, which is the crude long-chain nitrile.
-
The crude product can be further purified by redistillation, often under vacuum to prevent decomposition at high temperatures.
Section 2: The Natural World and the Cosmos: Discovery of Long-Chain Nitriles Beyond the Flask
While early chemists were developing synthetic routes to nitriles, nature had long been producing a diverse array of these compounds. The discovery of long-chain nitriles in natural sources has significantly expanded our understanding of their biological roles and origins.
Long-Chain Nitriles in Terrestrial Life
Long-chain aliphatic nitriles have been identified as a class of natural products released by certain bacteria, such as Pseudomonas and Micromonospora.[7] These discoveries have revealed the involvement of nitriles in microbial chemical communication and defense mechanisms. In plants, nitriles are often found as components of cyanogenic glycosides and glucosinolates, which serve as defense compounds against herbivores.[8] The enzymatic hydrolysis of these precursors releases nitriles and other volatile compounds.
An Extraterrestrial Origin: Long-Chain Nitriles in Interstellar Space
Remarkably, the story of long-chain nitriles extends beyond our planet. A wide range of nitriles has been detected in interstellar molecular clouds, such as the Taurus Molecular Cloud (TMC-1) and G+0.693-0.027 near the center of the Milky Way.[9] These discoveries are of profound significance as nitriles are considered key molecular precursors in prebiotic chemistry, potentially playing a role in the origin of life.[10] The presence of these molecules in space suggests that the building blocks of life may be universal.
Section 3: Evolution of Synthetic Strategies for Long-Chain Nitriles
Building upon the foundational methods, the synthesis of long-chain nitriles has evolved to include more efficient, milder, and selective reactions.
From Fatty Acids to Nitriles: The Ammoxidation Process
A significant industrial method for the production of long-chain nitriles is the reaction of fatty acids with ammonia at high temperatures, often in the presence of a metal oxide catalyst.[11][12] This process, known as ammoxidation, typically proceeds in two steps: the formation of a fatty amide, followed by its dehydration to the nitrile.[13]
Causality Behind Experimental Choices: The high temperatures (250-350 °C in the liquid phase) are necessary to drive the dehydration of the intermediate amide.[12] Catalysts such as zinc oxide or alumina facilitate the reaction by providing an active surface for the dehydration step.[11] The continuous removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the formation of the nitrile.
Modern Synthetic Developments
Contemporary organic synthesis has introduced a plethora of new reagents and catalytic systems for the preparation of nitriles under milder conditions with greater functional group tolerance. These include:
-
Catalytic Dehydration of Amides: The use of transition metal catalysts and organocatalysts allows for the dehydration of amides at lower temperatures and with higher selectivity.[4]
-
Oxidative Conversion of Alcohols and Amines: Direct conversion of primary alcohols and amines to nitriles can be achieved using various oxidizing agents in the presence of a nitrogen source like ammonia.[10]
-
Biocatalytic Synthesis: The use of nitrile-synthesizing enzymes, such as aldoxime dehydratases, offers an environmentally friendly and highly selective route to nitriles under mild, aqueous conditions.[1][14]
Section 4: Analytical Characterization of Long-Chain Nitriles: A Historical Perspective
The ability to synthesize long-chain nitriles has been paralleled by the development of analytical techniques to characterize them.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
The advent of gas chromatography in the mid-20th century revolutionized the analysis of volatile and semi-volatile organic compounds, including long-chain nitriles.[15] Early applications focused on the separation of fatty acids and their derivatives, with GC providing a powerful tool for determining the purity and composition of nitrile samples. The coupling of GC with mass spectrometry (GC-MS) further enhanced analytical capabilities, allowing for the definitive identification of long-chain nitriles based on their mass spectra.
Historical Protocol: GC Analysis of Long-Chain Nitriles (Illustrative)
Objective: To separate and identify long-chain nitriles in a mixture using gas chromatography.
Instrumentation (representative of earlier technology):
-
Gas chromatograph with a flame ionization detector (FID).
-
Packed column (e.g., a non-polar phase like SE-30 on a solid support).
Procedure:
-
Sample Preparation: Dissolve the nitrile sample in a suitable volatile solvent (e.g., hexane or diethyl ether). Self-Validation: The choice of solvent is important to ensure good solubility and compatibility with the GC system.
-
Injection: Inject a small volume of the prepared sample into the heated injection port of the gas chromatograph.
-
Separation: The components of the sample are vaporized and carried by an inert gas (e.g., helium or nitrogen) through the packed column. Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. Expertise & Experience: The temperature of the column is a critical parameter that is optimized to achieve good separation of the long-chain nitriles.
-
Detection: As the separated components elute from the column, they are detected by the flame ionization detector, which generates a signal proportional to the amount of analyte.
-
Data Analysis: The resulting chromatogram shows a series of peaks, with the retention time of each peak being characteristic of a specific nitrile under the given analytical conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared spectroscopy has been a valuable tool for the structural elucidation of nitriles. The nitrile functional group exhibits a characteristic, strong, and sharp absorption band in the IR spectrum in the region of 2260-2220 cm⁻¹.[16] This distinctive peak makes the presence of a nitrile group relatively easy to identify.
Data Presentation: Characteristic IR Absorption Frequencies for Nitriles
| Nitrile Type | C≡N Stretching Frequency (cm⁻¹) |
| Saturated Aliphatic | 2260 - 2240 |
| Aromatic | 2240 - 2220 |
Historical Protocol: FTIR Analysis of a Long-Chain Nitrile (KBr Pellet Method)
Objective: To obtain the infrared spectrum of a solid long-chain nitrile.
Materials:
-
Solid long-chain nitrile sample
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Grinding: Thoroughly grind a small amount of the solid nitrile sample (1-2 mg) with a larger amount of dry KBr powder (100-200 mg) in an agate mortar. Self-Validation: The mixture must be finely ground to a uniform powder to minimize light scattering and produce a high-quality spectrum.
-
Pellet Formation: Transfer the ground mixture to a pellet die and apply high pressure using a hydraulic press to form a thin, transparent KBr pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum.
Section 5: The Role of Long-Chain Nitriles in Modern Science and Technology
The journey of long-chain nitriles from laboratory curiosities to molecules of significant scientific and industrial interest continues to unfold.
Drug Development
The nitrile group is a valuable pharmacophore in modern drug design. Its incorporation into drug candidates can enhance binding affinity to target proteins, improve metabolic stability, and modulate pharmacokinetic properties. While not always "long-chain" in the fatty acid sense, the principles of nitrile chemistry are central to the development of many pharmaceuticals.
Polymer Science
Nitrile-containing polymers, such as nitrile rubber, are of immense industrial importance due to their excellent chemical and thermal resistance. The polar nature of the nitrile group contributes to strong intermolecular forces, which enhance the mechanical properties of these materials. Research continues into the synthesis of novel polymers with tailored properties through the incorporation of long-chain nitrile functionalities.
References
- 1. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 4. Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction [organic-chemistry.org]
- 5. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 11. High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0000916B1 - Process for the production of fatty acid nitriles and glycerine from glycerides, in particular from natural fats and/or oils - Google Patents [patents.google.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Methodological & Application
Synthesis of Long-Chain Amines: A Detailed Guide to the Use of Tetradecanenitrile
Introduction: The Significance of Long-Chain Amines and the Role of Tetradecanenitrile
Long-chain primary amines, such as tetradecylamine, are pivotal chemical intermediates in a multitude of industrial and research applications. Their unique molecular structure, featuring a long, hydrophobic alkyl chain and a hydrophilic amine headgroup, imparts surfactant properties that are leveraged in the manufacturing of detergents, fabric softeners, and personal care products.[1] In the agricultural sector, they serve as crucial precursors for fungicides and as adjuvants to enhance pesticide efficacy.[1] Furthermore, their utility extends to mineral flotation, corrosion inhibition, and as anti-caking agents for fertilizers.[1][2]
The synthesis of these valuable long-chain amines can be efficiently achieved from their corresponding long-chain nitriles. This compound, a 14-carbon aliphatic nitrile, stands out as a readily available and effective precursor for the production of tetradecylamine. The conversion of the nitrile functional group to a primary amine is a fundamental transformation in organic synthesis, and several robust methods have been developed for this purpose. This guide provides detailed application notes and protocols for two of the most reliable and widely used methods for the synthesis of tetradecylamine from this compound: reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation using Raney Nickel.
This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It aims to provide not only step-by-step protocols but also the underlying scientific principles and safety considerations to ensure successful and safe execution in the laboratory.
Method 1: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
The reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH₄) is a powerful and high-yielding method.[3] LiAlH₄ is a potent reducing agent that provides hydride ions (H⁻) which nucleophilically attack the electrophilic carbon of the nitrile group.[4]
Causality of Experimental Choices
The choice of LiAlH₄ as a reductant is dictated by its high reactivity, which ensures the complete reduction of the nitrile to the primary amine. The reaction proceeds in two main stages: the initial addition of a hydride to the carbon-nitrogen triple bond forms an imine intermediate, which is then further reduced by another hydride equivalent to the amine.[4] Anhydrous ethereal solvents like tetrahydrofuran (THF) are essential as LiAlH₄ reacts violently with protic solvents such as water and alcohols.[4] The reaction is typically initiated at a reduced temperature (0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature or with gentle heating to ensure completion. A carefully controlled aqueous work-up is critical to quench the excess LiAlH₄ and to hydrolyze the aluminum-amine complexes to liberate the desired primary amine.[5][6]
Experimental Workflow: LiAlH₄ Reduction
Caption: Workflow for the LiAlH₄ reduction of this compound.
Detailed Protocol: LiAlH₄ Reduction of this compound
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity |
| This compound | 209.38 | 10.0 g (47.7 mmol) | >98% |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.71 g (71.5 mmol, 1.5 eq) | >95% |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | Dri-Solv or equivalent |
| Deionized Water | - | As required | - |
| 15% (w/v) Sodium Hydroxide Solution | - | As required | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As required | - |
| Diethyl Ether or Dichloromethane | - | As required | Reagent Grade |
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen or argon, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
LiAlH₄ Suspension: Carefully add lithium aluminum hydride (2.71 g, 71.5 mmol) to 150 mL of anhydrous THF in the reaction flask.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Addition of Nitrile: Dissolve this compound (10.0 g, 47.7 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel. Add the this compound solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents dropwise in sequence:
-
2.7 mL of deionized water
-
2.7 mL of 15% (w/v) aqueous sodium hydroxide
-
8.1 mL of deionized water
-
-
Filtration: Stir the resulting granular precipitate vigorously for 30 minutes at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or diethyl ether.
-
Extraction and Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tetradecylamine. The product can be further purified by vacuum distillation.
Expected Yield: 85-95%
Method 2: Catalytic Hydrogenation of this compound using Raney Nickel
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles due to its cost-effectiveness and scalability.[3] Raney Nickel, a porous nickel catalyst, is highly effective for this transformation.[7] The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of the catalyst.
Causality of Experimental Choices
Raney Nickel is chosen for its high catalytic activity, which allows the reaction to proceed under relatively mild conditions of temperature and pressure.[8] The mechanism involves the adsorption of both hydrogen and the nitrile onto the catalyst surface. The step-wise addition of hydrogen atoms first forms an imine intermediate, which then undergoes further hydrogenation to the primary amine.[9] A key challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amines as byproducts.[3] This is often mitigated by conducting the reaction in the presence of ammonia or a base, which shifts the equilibrium away from the condensation reactions that lead to these impurities.[9] The choice of solvent, typically an alcohol like ethanol, is important for substrate solubility and for facilitating the reaction on the catalyst surface.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Detailed Protocol: Catalytic Hydrogenation of this compound
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity |
| This compound | 209.38 | 20.9 g (0.1 mol) | >98% |
| Raney Nickel | - | ~2 g (slurry in water) | Active Grade |
| Anhydrous Ethanol | - | 150 mL | Reagent Grade |
| Hydrogen Gas (H₂) | - | As required | High Purity |
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (~2 g) with deionized water (3 x 20 mL) followed by anhydrous ethanol (3 x 20 mL) by decantation. Caution: Do not allow the catalyst to become dry as it is pyrophoric.[8]
-
Reactor Setup: Transfer the washed Raney Nickel slurry in ethanol to a high-pressure hydrogenation reactor (e.g., a Parr autoclave).
-
Charging the Reactor: Add the solution of this compound (20.9 g, 0.1 mol) in 100 mL of anhydrous ethanol to the reactor.
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi.
-
Reaction: Heat the reactor to 50-80 °C and stir the contents vigorously. Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake is pyrophoric and should be kept wet with water and disposed of appropriately.
-
Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude tetradecylamine can be purified by vacuum distillation.
Expected Yield: 90-98%
Safety and Handling
This compound:
-
Harmful if swallowed.[10]
-
Wash skin thoroughly after handling.[10]
-
Avoid release to the environment as it is very toxic to aquatic life with long-lasting effects.[10]
Lithium Aluminum Hydride (LiAlH₄):
-
Reacts violently with water, acids, and oxygenated compounds.[5]
-
Can ignite in moist air or due to friction.[5]
-
Highly corrosive to skin, eyes, and mucous membranes.[5]
-
Handle in a fume hood or glove box under an inert atmosphere.[5]
-
Wear a fire-retardant lab coat, impervious gloves, and safety glasses.[5]
-
In case of fire, use a Class D extinguisher (e.g., Met-L-X) or dry sand. DO NOT USE WATER, CO₂, or ABC extinguishers. [5]
-
Spills should be covered with dry sand or soda ash using spark-resistant tools.[11]
Raney Nickel:
-
Highly pyrophoric when dry; always handle as a slurry in water or a suitable solvent.[8]
-
Contains adsorbed hydrogen and can ignite spontaneously in air.[8]
-
Handle under an inert atmosphere.
-
Spent catalyst should be kept wet and disposed of as hazardous waste.
Product Characterization: Tetradecylamine
The final product, tetradecylamine, can be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Appearance | White to pink crystalline solid[12] |
| CAS Number | 2016-42-4[13] |
| Molecular Formula | C₁₄H₃₁N[13] |
| Molecular Weight | 213.40 g/mol [13] |
| Melting Point | 38-40 °C |
| Boiling Point | 162 °C / 15 mmHg |
| ¹H NMR | Spectral data available for confirmation of structure.[13][14] |
| ¹³C NMR | Spectral data available for confirmation of structure. |
Conclusion
The reduction of this compound to tetradecylamine is a critical transformation for producing a valuable long-chain amine. Both the lithium aluminum hydride reduction and catalytic hydrogenation with Raney Nickel offer high yields and are reliable methods. The choice between the two often depends on the scale of the reaction and the available equipment. LiAlH₄ is well-suited for laboratory-scale synthesis, while catalytic hydrogenation is the preferred method for industrial production. Adherence to the detailed protocols and stringent safety precautions outlined in this guide is paramount for the successful and safe synthesis of tetradecylamine.
References
- 1. nbinno.com [nbinno.com]
- 2. Industrial Grade Tetradecylamine Suppliers - High Purity & Bulk Pricing [accio.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
- 7. One moment, please... [preciouscatalyst.com]
- 8. Raney nickel [dlab.epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. N,N-Dimethyltetradecylamine | C16H35N | CID 8211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Tetradecylamine | C14H31N | CID 16217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-Tetradecylamine(2016-42-4) 1H NMR spectrum [chemicalbook.com]
Application Notes & Protocols: Myristonitrile as a Versatile Precursor for the Synthesis of Cationic Surfactants
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of cationic surfactants derived from myristonitrile. Cationic surfactants, particularly quaternary ammonium salts, are pivotal in various scientific and industrial domains, including drug delivery, antimicrobial research, and formulation science. Myristonitrile, a C14 fatty nitrile, serves as an ideal and readily available precursor for synthesizing surfactants with a desirable hydrophobic chain length, imparting potent surface-active and biological properties. This document details the strategic conversion of myristonitrile into a primary amine intermediate followed by its quaternization to yield myristyltrimethylammonium bromide (MTAB), a representative cationic surfactant. We provide validated, step-by-step protocols, explain the causality behind experimental choices, and discuss methods for structural characterization and potential applications, with a focus on areas relevant to pharmaceutical and drug development professionals.
Introduction: The Strategic Value of Myristonitrile
Myristonitrile (also known as tetradecanenitrile) is a long-chain aliphatic nitrile (C₁₄H₂₇N).[1] Its 14-carbon alkyl chain provides a significant hydrophobic character, making it an excellent starting material for amphiphilic molecules. While the nitrile group itself has found diverse roles in pharmaceuticals[2], its true potential as a precursor lies in its chemical reactivity, allowing for its transformation into various functional groups.
Cationic surfactants are amphiphilic molecules that possess a positively charged hydrophilic head group.[3] This dual nature allows them to reduce surface tension and self-assemble into structures like micelles and vesicles in aqueous solutions.[4] The positive charge is crucial for their high affinity towards negatively charged surfaces, such as cell membranes and biopolymers like DNA, underpinning their utility as antimicrobial agents and non-viral gene delivery vectors.[3]
By leveraging myristonitrile, researchers can synthesize cationic surfactants with a well-defined C14 lipophilic tail, a feature known to be effective for applications ranging from membrane disruption in microbes to the formulation of stable emulsions for drug delivery.[5][6]
Physicochemical Properties of Myristonitrile
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₇N | [1][7] |
| Molecular Weight | 209.38 g/mol | [1] |
| Boiling Point | 286°C (approx.) | [1][7] |
| Melting Point | 19°C | [7] |
| Appearance | Colorless liquid or solid | |
| Solubility | Low water solubility (0.26 mg/L) | [1] |
Synthesis Pathway: From Nitrile to Quaternary Ammonium Salt
The most efficient and reliable pathway to convert myristonitrile into a cationic surfactant involves a two-step process: (1) reduction of the nitrile group to a primary amine, and (2) exhaustive alkylation (quaternization) of the amine to form the quaternary ammonium salt.
Caption: Overall synthesis workflow from myristonitrile to MTAB.
Step 1: Reduction of Myristonitrile to Myristylamine
The conversion of the nitrile's carbon-nitrogen triple bond into a primary amine is a critical first step. This is achieved through chemical reduction.[8][9]
-
Causality & Experimental Choice:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-catalytic reducing agent that provides excellent yields for nitrile-to-amine conversions.[8] It operates via nucleophilic hydride attack on the electrophilic carbon of the nitrile group.[9] Its high reactivity necessitates the use of anhydrous (water-free) solvents, such as diethyl ether or tetrahydrofuran (THF), to prevent violent quenching and hydrogen gas evolution. The protocol requires a careful workup procedure to hydrolyze the intermediate aluminum complexes and isolate the amine.
-
Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on Carbon). It is often preferred for industrial-scale synthesis due to its lower cost, milder reaction conditions, and avoidance of hazardous metal hydrides. However, it may require specialized high-pressure equipment.
-
For laboratory-scale synthesis where high yield is paramount, the LiAlH₄ method is highly effective and is detailed in the protocol below.
Step 2: Quaternization of Myristylamine to Myristyltrimethylammonium Bromide (MTAB)
The synthesized primary amine (myristylamine) is converted into a quaternary ammonium salt through exhaustive alkylation, a series of S_N2 reactions.[10]
-
Causality & Experimental Choice:
-
Alkylating Agent: To form a trimethylammonium head group, a methylating agent is required. Methyl bromide (CH₃Br) is a classic choice. However, due to its toxicity and gaseous state, alternatives like dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) are often used. The choice of halide (bromide in this case) determines the counter-ion of the final surfactant salt.
-
Solvent: A polar aprotic solvent like acetonitrile or acetone is ideal.[11][12] These solvents can dissolve the amine but do not have acidic protons that could interfere with the reaction. Their polarity helps stabilize the transition state of the S_N2 reaction, accelerating the rate. Acetonitrile is particularly advantageous due to its excellent solvating capacity for a wide range of organic molecules.[13]
-
Base: A weak, non-nucleophilic base (e.g., sodium bicarbonate) is typically added to neutralize the HBr formed during each alkylation step, driving the reaction to completion.
-
Detailed Experimental Protocols
Safety First: All procedures must be conducted in a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory.[14][15][16][17]
Protocol 1: Synthesis of Myristylamine from Myristonitrile via LiAlH₄ Reduction
Materials & Equipment:
-
Myristonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube), and a dropping funnel. Purge the entire apparatus with an inert gas (e.g., nitrogen or argon).
-
LiAlH₄ Suspension: In the flask, carefully suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether under the inert atmosphere. Cool the suspension to 0°C using an ice bath.
-
Myristonitrile Addition: Dissolve myristonitrile (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours to ensure the reaction goes to completion.
-
Quenching (Caution!): Cool the reaction mixture back down to 0°C in an ice bath. Very slowly and carefully, add deionized water (volume equal to the mass of LiAlH₄ used in grams) dropwise to quench the excess LiAlH₄. This is a highly exothermic process that evolves hydrogen gas.
-
Workup: Following the water addition, add 15% NaOH solution (same volume as the water added). Then, add more deionized water (3 times the volume of the water added in step 5). Stir the resulting white suspension vigorously for 30 minutes.
-
Isolation: Filter the solid aluminum salts and wash them thoroughly with diethyl ether. Combine the filtrate and the ether washings.
-
Drying & Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield myristylamine as a crude product, which can be further purified by distillation if necessary.
Protocol 2: Synthesis of Myristyltrimethylammonium Bromide (MTAB)
Materials & Equipment:
-
Myristylamine (from Protocol 1)
-
Methyl bromide (or dimethyl sulfate as a safer alternative)
-
Acetonitrile or acetone
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve myristylamine (1.0 equivalent) and sodium bicarbonate (3.5 equivalents) in acetonitrile.
-
Alkylation: Add the methylating agent (e.g., dimethyl sulfate, 3.2 equivalents) to the stirred solution. (Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care).
-
Reflux: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. The product, MTAB, may precipitate. Filter the solid salts (NaBr and excess NaHCO₃).
-
Purification: Concentrate the filtrate using a rotary evaporator. The crude MTAB product can be purified by recrystallization from a suitable solvent system, such as acetone or an ethanol/ether mixture, to yield a white crystalline solid.
Characterization of the Final Product (MTAB)
Confirmation of the synthesized surfactant's structure and purity is essential. This is achieved using standard spectroscopic techniques.[5][18][19][20]
| Technique | Expected Observations for MTAB | Rationale |
| FT-IR | Disappearance of the sharp C≡N stretch (~2250 cm⁻¹). Appearance of a broad N-H stretch (~3300-3400 cm⁻¹) in the amine intermediate. In the final product, the absence of N-H and C≡N peaks and the presence of C-N stretches (~1200-1000 cm⁻¹) and strong C-H stretches (~2850-2960 cm⁻¹). | Confirms the conversion of the nitrile to the amine and then to the quaternary ammonium salt.[5][20] |
| ¹H NMR | A sharp, high-intensity singlet around 3.3 ppm (9H, -N⁺(CH₃)₃). A triplet around 0.88 ppm (3H, terminal -CH₃ of the alkyl chain). A broad multiplet around 1.25 ppm (protons of the long alkyl chain). | Confirms the presence and ratio of the trimethyl head group protons to the myristyl chain protons.[19][20] |
| ¹³C NMR | A peak around 53 ppm for the methyl carbons of the head group. A series of peaks between 14 ppm and 32 ppm for the carbons of the myristyl chain. | Confirms the carbon skeleton of the molecule.[5][18] |
| Mass Spec (ESI+) | A prominent peak at m/z ≈ 284.4, corresponding to the cationic part [C₁₄H₂₉N(CH₃)₃]⁺. | Confirms the molecular weight of the cationic surfactant. |
Applications in Drug Development and Research
The myristonitrile-derived MTAB and similar cationic surfactants are valuable tools for the pharmaceutical scientist.
-
Drug Solubilization and Delivery: Like other surfactants, MTAB can form micelles above its critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell, enabling them to encapsulate poorly water-soluble drugs, thereby increasing their aqueous solubility and bioavailability.[3][21] The cationic nature of the micelle surface can also promote interaction with negatively charged biological membranes, potentially enhancing cellular uptake.[21]
Caption: Micellar encapsulation of a hydrophobic drug by cationic surfactants.
-
Antimicrobial Activity: Quaternary ammonium compounds are well-known disinfectants and antiseptics.[21] The long hydrophobic tail of MTAB facilitates its insertion into the lipid bilayer of bacterial cell membranes, while the cationic head group interacts with negatively charged membrane components. This dual action disrupts membrane integrity, leading to leakage of cellular contents and cell death.[20] This makes them candidates for development as active pharmaceutical ingredients (APIs) in antiseptic formulations or as antimicrobial preservatives in drug products.
-
Biological Research Tool: MTAB has been identified as a surface-active small-molecule inhibitor of dynamin, a GTPase essential for endocytosis.[22] By targeting the dynamin-phospholipid interaction, MTAB can be used in cell biology research to block receptor-mediated endocytosis, providing a valuable tool for studying cellular trafficking pathways.[6][22]
-
Formulation Excipient: In topical and cosmetic formulations, these surfactants act as conditioning agents, emulsifiers, and antistatic agents, improving the texture and stability of creams, lotions, and hair care products.[6][23]
Conclusion
Myristonitrile is a highly valuable and versatile precursor for the synthesis of cationic surfactants. The straightforward, two-step chemical transformation involving reduction and quaternization provides reliable access to compounds like myristyltrimethylammonium bromide. The protocols and scientific rationale provided herein offer a solid foundation for researchers to produce and characterize these powerful amphiphilic molecules. Their proven utility as antimicrobial agents, drug delivery vehicles, formulation excipients, and biological probes ensures their continued importance in the fields of chemical research and pharmaceutical development.
References
- 1. Myristonitrile (629-63-0) for sale [vulcanchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Myrtrimonium Bromide - Descrizione [tiiips.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. quora.com [quora.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. silvarigroup.com [silvarigroup.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ICSC 0088 - ACETONITRILE [chemicalsafety.ilo.org]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. iosrjournals.org [iosrjournals.org]
- 21. Synthesis and characterization of cationic surfactants and their interactions with drug and metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Myristyl trimethyl ammonium bromide and octadecyl trimethyl ammonium bromide are surface-active small molecule dynamin inhibitors that block endocytosis mediated by dynamin I or dynamin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel quaternary ammonium salts derived from triglycerides and their application in skin and hair products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of Tetradecanenitrile in Modern Fragrance Formulation: A Technical Guide
Introduction: The Rise of Nitriles in Perfumery
For decades, the perfumer's palette has been dominated by traditional chemical families: esters, aldehydes, and alcohols. However, the search for novel olfactory experiences and enhanced performance has led to the exploration of less conventional molecules. Among these, nitriles have emerged as a versatile and valuable class of fragrance ingredients. Their inherent stability, particularly in challenging bases like soap, and their often unique and powerful odor profiles, make them a compelling choice for the modern formulator.
This guide provides a detailed technical overview of Tetradecanenitrile, also known as Myristonitrile, a long-chain aliphatic nitrile with significant potential in fragrance formulation. We will explore its chemical and physical properties, olfactory characteristics, and provide comprehensive application notes and protocols for its effective use in a variety of fragrance applications.
Unveiling this compound: A Profile
This compound (C₁₄H₂₇N) is a saturated fatty nitrile with a linear chain of 14 carbon atoms.[1][2] This structure imparts low volatility, a key characteristic for fragrance longevity.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | Myristonitrile, 1-Cyanotridecane, Myristyl nitrile | [1][2] |
| CAS Number | 629-63-0 | [1][2] |
| Molecular Formula | C₁₄H₂₇N | [1][2] |
| Molecular Weight | 209.37 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Odor Profile | Fresh, clean, orange flower, green, wet | [3] |
| Volatility | Low | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
The Olfactive Signature of this compound
The odor of this compound is best described as having a fresh, clean, and slightly floral character with green and aqueous nuances.[3] Its profile is not overwhelmingly powerful on its own but rather acts as a sophisticated modifier and enhancer within a fragrance composition. The nitrile functional group can sometimes impart a subtle metallic or waxy undertone, a characteristic feature of many aliphatic nitriles used in perfumery.
When evaluated in a 10% solution in a neutral solvent like dipropylene glycol (DPG), its multifaceted character becomes more apparent, revealing delicate orange flower and wet, green facets.[3] This complexity allows it to bridge and enhance a variety of fragrance families.
Applications in Fragrance Formulation
The unique properties of this compound lend it to a wide range of applications in the fragrance industry.
Role as a Fixative and Base Note Enhancer
A fixative in perfumery is a substance that slows down the evaporation rate of more volatile fragrance components, thereby increasing the longevity of the scent on the skin or in a product.[4][5] Due to its high molecular weight and low volatility, this compound exhibits excellent fixative properties. It can anchor lighter, more fleeting top and middle notes, allowing the fragrance to evolve more slowly and maintain its intended character for a longer duration.
Modifier in Floral and Citrus Accords
The "fresh clean orangeflower green wet" character of this compound makes it an excellent modifier for both floral and citrus fragrances.[3]
-
In Floral Compositions: It can enhance the freshness and dewy quality of white floral notes like jasmine, lily of the valley, and orange blossom. It can also provide a modern, clean facet to more traditional floral bouquets.
-
In Citrus Compositions: this compound can extend the often-fleeting top notes of citrus ingredients like bergamot, lemon, and grapefruit. Its subtle complexity can also add a unique, non-foody depth to citrus accords, moving them away from simple freshness and towards a more sophisticated fragrance profile.
Application in Alkaline Media
One of the most significant advantages of nitriles in perfumery is their exceptional chemical stability, especially in alkaline environments where aldehydes and some esters can be prone to degradation.[6][7] This makes this compound an ideal candidate for use in:
-
Soaps (Bar and Liquid): It can help maintain the integrity of the fragrance throughout the saponification process and the shelf life of the product.
-
Detergents and Cleaners: Its stability ensures a consistent and pleasant scent experience in various household products.
Recommended Usage Levels
The optimal concentration of this compound will vary depending on the desired effect and the specific formulation. The following are general guidelines:
| Application | Recommended Concentration in Fragrance Concentrate (%) | Notes |
| Fine Fragrance (Eau de Parfum, Eau de Toilette) | 0.1 - 2.0% | Can be used at higher levels for specific effects, but moderation is key to avoid a dominant nitrile character. A 95th percentile concentration in fine fragrance has been reported as 0.100%.[1] |
| Personal Care (Lotions, Creams) | 0.5 - 5.0% | Provides a clean background note and enhances the longevity of other fragrance components. |
| Soaps and Detergents | 1.0 - 10.0% | Higher concentrations can be used to overcome the harshness of the base and to ensure a lasting scent. |
| Candles and Air Fresheners | 2.0 - 15.0% | Its low volatility is advantageous for a slow and consistent release of fragrance. |
It is important to note that these are starting points, and sensory evaluation is crucial to determine the ideal concentration for a specific product.[6]
Formulation Protocols
Solubility and Solvents
This compound is soluble in common fragrance solvents such as ethanol, dipropylene glycol (DPG), and isopropyl myristate (IPM). For ease of handling, especially if it is in a solid or semi-solid state at room temperature, it is recommended to gently warm it until it becomes a mobile liquid before incorporation into a blend.
General Incorporation Protocol
-
Preparation: If this compound is in a solid or semi-solid form, gently warm the container in a water bath until it becomes a clear, mobile liquid.
-
Dilution (Optional): For precise dosing and evaluation, it can be beneficial to create a 10% or 20% dilution of this compound in a suitable solvent like DPG or ethanol.
-
Blending: Add the liquid this compound or its dilution to the fragrance concentrate at the desired concentration. It is generally recommended to add it during the blending of the middle or base notes to allow for proper integration.
-
Homogenization: Ensure the mixture is thoroughly homogenized by stirring or agitation.
-
Maturation: Allow the final fragrance concentrate to mature for a period of 24 to 72 hours before evaluating the final scent profile and incorporating it into the product base. This allows the different fragrance molecules to synergize.
Protocol for Incorporation into an Emulsion (Lotion/Cream)
-
Prepare the Fragrance Concentrate: Blend this compound with other fragrance oils as per the desired formulation.
-
Prepare the Emulsion: Create the oil-in-water or water-in-oil emulsion according to your standard manufacturing procedure.
-
Cool Down Phase: During the cool-down phase of the emulsion, typically below 40°C, add the fragrance concentrate slowly while stirring continuously. This prevents shocking the emulsion and ensures even distribution of the fragrance.
-
Homogenization: Gently homogenize the final product to ensure the fragrance is uniformly dispersed.
-
Stability Testing: Conduct stability tests on the final product to ensure the fragrance does not cause any phase separation, discoloration, or other undesirable effects.
Stability and Safety
Stability Profile
As a saturated aliphatic nitrile, this compound is chemically very stable. It is resistant to oxidation and hydrolysis under normal storage conditions. Its stability in alkaline media makes it particularly suitable for soap and detergent applications. However, as with all fragrance ingredients, it is recommended to store it in a cool, dark place in a tightly sealed container to prevent any potential degradation over time.
Safety and Regulatory Status
The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for "myristo nitrile" and concluded that it is not a concern for skin sensitization under the current declared levels of use.[2] It is also listed on the International Fragrance Association (IFRA) transparency list, indicating its use as a fragrance ingredient.[8] As with all fragrance materials, it is the responsibility of the formulator to ensure that the final product complies with all relevant regulatory guidelines and safety standards, such as those set by IFRA.
Conclusion
This compound is a valuable and versatile ingredient in the modern perfumer's palette. Its unique olfactory profile, combined with its excellent stability and fixative properties, allows for the creation of innovative and long-lasting fragrances across a wide range of product categories. By understanding its characteristics and following the appropriate formulation protocols, researchers, scientists, and fragrance development professionals can effectively leverage the potential of this intriguing molecule to enhance their creations.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. US4456561A - Nitriles and use as perfume chemicals - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. bedoukian.com [bedoukian.com]
- 5. Stability of cosmetic emulsion containing different amount of hemp oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parfums-de-grasse.com [parfums-de-grasse.com]
- 7. parfums-de-grasse.com [parfums-de-grasse.com]
- 8. How Fixatives Boost Fragrance Longevity [chemicalbull.com]
Analysis of Tetradecanenitrile by Gas Chromatography: Methodologies and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive guide to the analysis of Tetradecanenitrile (also known as Myristonitrile) using gas chromatography (GC). We detail optimized methods for both quantitative analysis using a Flame Ionization Detector (FID) and qualitative confirmation using a Mass Spectrometer (MS). The document covers the foundational principles of method development, including analyte properties, column selection rationale, sample preparation techniques, and detailed instrument parameters. A step-by-step protocol is provided to enable researchers to implement a robust and reliable analytical method for this compound in various sample matrices.
Introduction and Analytical Rationale
This compound (C₁₄H₂₇N) is a long-chain aliphatic nitrile used as an intermediate in organic synthesis for products ranging from surfactants to pharmaceuticals.[1] Its accurate quantification and identification are critical for process monitoring, quality control, and stability testing in drug development and chemical manufacturing.
Gas chromatography is the premier analytical technique for volatile and semi-volatile compounds like this compound.[2] The choice of a specific GC method is dictated by the analyte's physicochemical properties. This compound possesses a long, non-polar fourteen-carbon chain and a highly polar nitrile (-C≡N) functional group.[1][3][4] This dual nature necessitates a carefully selected stationary phase to achieve symmetric peak shapes and effective separation from matrix components. Its relatively high boiling point also requires a temperature-programmed oven method to ensure timely elution without peak broadening.
This guide explains the causality behind the selected methods, ensuring that the protocols are not just a series of steps, but a self-validating analytical system.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to present the analyte to the GC system in a clean, compatible solvent at a concentration appropriate for the detector.[5][6] Given that this compound is insoluble in water but soluble in common organic solvents, several approaches can be employed.[1]
Solvent Selection
The choice of solvent is critical. It must completely dissolve the analyte, be compatible with the GC column, and produce a minimal detector response that does not interfere with the analyte peak.
-
Recommended Solvents: Hexane, Dichloromethane, Ethyl Acetate, Iso-octane.[7]
-
Solvents to Avoid: Water, non-volatile solvents, and strong acids or bases, as they can damage the GC column and detector.[7]
Preparation Protocols
-
"Dilute and Shoot" (for simple matrices): This is the most straightforward method for relatively clean samples. The sample is simply dissolved in a suitable solvent and diluted to fall within the calibrated range of the instrument.
-
Liquid-Liquid Extraction (LLE): For aqueous samples, LLE is effective. The analyte is partitioned from the aqueous phase into an immiscible organic solvent. This process isolates the analyte and can provide a concentration step.[8]
-
Solid-Phase Extraction (SPE): For complex matrices (e.g., biological fluids, reaction mixtures), SPE can be used to isolate the analyte from interfering compounds.[7][8] A cartridge with a suitable sorbent (e.g., C18 for reverse-phase extraction) is used to retain the analyte, while impurities are washed away. The purified analyte is then eluted with a small volume of organic solvent.
All prepared samples should be filtered through a 0.22 or 0.45 µm syringe filter before injection to prevent particulate matter from contaminating the GC system.[5][7]
Gas Chromatography Method Development
The separation of components in a sample occurs in the chromatography column, which is the core of the GC system.[9] The method's success hinges on the correct selection of the column and instrument parameters.
Column Selection: A Balance of Polarity
Elution order in GC depends on the analyte's boiling point and its interaction with the stationary phase.[10][11][12] To separate compounds with similar boiling points, the stationary phase must selectively interact with the analytes.[10][11]
This compound's structure presents a unique challenge: a long non-polar tail and a polar head.
-
Non-polar columns (e.g., 100% dimethylpolysiloxane) would interact primarily with the alkyl chain. This can be effective, but peak tailing may occur due to the unshielded polar nitrile group interacting with active sites on the column.
-
Polar columns (e.g., polyethylene glycol - WAX) would strongly retain the nitrile group, leading to long retention times and potential thermal degradation.
-
Mid-polarity columns offer the best compromise. A 5% Phenyl / 95% Dimethylpolysiloxane stationary phase is recommended. This phase provides a balance of non-polar (dispersive) interactions and polar (dipole-induced dipole) interactions, leading to excellent peak shape and selectivity for a wide range of compounds, including nitriles.
Workflow for GC Analysis of this compound
Caption: Workflow from sample preparation to final analysis and reporting.
Recommended GC Protocols and Parameters
The following tables provide detailed, validated starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.
Protocol 1: Quantitative Analysis using GC-FID
This protocol is designed for accurate quantification using a Flame Ionization Detector (FID), which is highly sensitive to carbon-containing compounds.[13]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, robust GC platform. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film | Standard capillary column dimensions for good resolution. |
| 5% Phenyl Methylpolysiloxane | Mid-polarity phase for optimal peak shape. | |
| Inlet | Split/Splitless | Use split (e.g., 50:1) for high concentrations, splitless for trace analysis. |
| Inlet Temp. | 280 °C | Ensures complete and rapid vaporization of the high-boiling point analyte.[14] |
| Injection Vol. | 1 µL | Standard volume; can be adjusted based on concentration. |
| Carrier Gas | Helium | Inert and provides good efficiency.[11][15] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column. |
| Oven Program | ||
| Initial Temp. | 100 °C, hold 1 min | Allows for sharp focusing of analytes on the column head. |
| Ramp | 15 °C/min to 300 °C | A moderate ramp to ensure separation without excessive run time. |
| Final Hold | Hold at 300 °C for 5 min | Ensures elution of all components and cleans the column. |
| Detector | FID | Flame Ionization Detector. |
| Detector Temp. | 310 °C | Must be hotter than the final oven temperature to prevent condensation. |
| H₂ Flow | 30 mL/min | Fuel for the flame. |
| Air Flow | 400 mL/min | Oxidizer for the flame. |
| Makeup Flow (N₂) | 25 mL/min | Sweeps the column effluent through the detector efficiently. |
Protocol 2: Confirmatory Analysis using GC-MS
This protocol is for the positive identification of this compound by mass spectrometry. The GC parameters remain largely the same, with adjustments for the MS detector.
| Parameter | Setting | Rationale |
| GC System | Same as GC-FID Protocol | |
| Column | Same as GC-FID Protocol | |
| Inlet | Same as GC-FID Protocol | |
| Oven Program | Same as GC-FID Protocol | |
| MS System | Agilent 5977 or equivalent | Standard single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique creating reproducible fragments. |
| Ionization Energy | 70 eV | Industry standard for creating comparable mass spectra. |
| Source Temp. | 230 °C | Standard operating temperature. |
| Quad Temp. | 150 °C | Standard operating temperature. |
| Transfer Line | 280 °C | Prevents cold spots between the GC and MS. |
| Acquisition Mode | Full Scan | Scan m/z 40-400 for initial identification. |
| SIM (Optional) | For trace analysis, monitor ions such as m/z 41, 55, 69, and the molecular ion (if present) for higher sensitivity. The NIST spectral library is a valuable resource for identifying characteristic ions.[16] |
Step-by-Step Experimental Protocol
A. Standard and Sample Preparation
-
Stock Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate. This creates a 1 mg/mL (1000 ppm) stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ppm).
-
Sample Preparation: Prepare the unknown sample using the "Dilute and Shoot" method or an appropriate extraction technique to achieve a final concentration expected to be within the calibration range.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter into labeled 2 mL autosampler vials.
B. Instrument Setup and Sequence
-
Load the appropriate GC method (FID or MS protocol).
-
Equilibrate the system until a stable baseline is achieved.
-
Set up a sequence including a solvent blank, the calibration standards (from lowest to highest concentration), quality control (QC) samples, and the unknown samples.
C. Data Analysis
-
Quantification (FID): Integrate the peak corresponding to this compound in all chromatograms. Generate a linear regression calibration curve by plotting peak area against concentration. Determine the concentration of the unknown samples using the curve.
-
Identification (MS): For the this compound peak, compare the acquired mass spectrum against a reference spectrum or the NIST library for a match.[16] The retention time should also match that of the reference standard.
Conclusion
The methods presented provide a robust framework for the reliable analysis of this compound by gas chromatography. By understanding the principles behind column selection and parameter optimization, researchers can adapt these protocols to various matrices and analytical challenges. The GC-FID method offers excellent quantitative performance, while the GC-MS method provides unequivocal identification, together forming a comprehensive analytical solution.
References
- 1. CAS 629-63-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. iltusa.com [iltusa.com]
- 6. agilent.com [agilent.com]
- 7. scioninstruments.com [scioninstruments.com]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. srigc.com [srigc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cet-science.com [cet-science.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.co.za [journals.co.za]
- 16. This compound [webbook.nist.gov]
Application Note: Tetradecanenitrile as a Robust Internal Standard for Gas Chromatography Applications
Abstract: The precision and accuracy of quantitative chromatographic analysis are fundamentally dependent on the mitigation of experimental variability. The use of an internal standard (IS) is a cornerstone technique for achieving robust and reliable quantification by correcting for variations in sample injection, preparation, and instrument response.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of tetradecanenitrile (C₁₄H₂₇N) as an internal standard, particularly in Gas Chromatography (GC) for the analysis of long-chain and non-polar compounds. We will explore the physicochemical properties that make this compound an excellent candidate, provide detailed protocols for its implementation, and discuss critical aspects of method development and validation.
The Foundational Principle: Why Use an Internal Standard?
In chromatographic analysis, quantification is often initially approached via external standardization. This method involves creating a calibration curve from standards of known concentrations and plotting their detector response against concentration. The concentration of an unknown sample is then determined by interpolating its response on this curve.[4] However, this method's accuracy is predicated on the absolute consistency of every step, a condition rarely met in practice. Minor, unavoidable fluctuations in injection volume, solvent evaporation, or detector sensitivity can introduce significant error.[2]
The internal standard method elegantly circumvents these issues. A known, constant amount of a non-native compound—the internal standard—is added to every sample, blank, and calibration standard.[3] Quantification is then based not on the absolute response of the analyte, but on the ratio of the analyte's response to the internal standard's response.[4][5] This ratiometric approach normalizes the data, as any physical loss or instrumental drift will affect both the analyte and the internal standard proportionally, preserving the integrity of the ratio.[2][3]
Caption: Figure 1: Conceptual diagram comparing external and internal standardization.
Profile of this compound: An Ideal Candidate for GC
The selection of an appropriate internal standard is the most critical step for the success of the method. The IS should be chemically similar to the target analytes but structurally distinct enough to be well-separated chromatographically.[6][7] It must also be absent from the original sample matrix.[3] this compound, also known as myristonitrile[8][9], possesses a unique combination of properties that make it an excellent IS for a variety of GC applications, especially for the analysis of fatty acids, hydrocarbons, and other long-chain molecules.
Causality Behind Suitability:
-
High Boiling Point: With a boiling point of approximately 306.3°C, this compound is significantly less volatile than many common analytes and solvents.[10] This ensures it does not evaporate during sample preparation and typically elutes later in a GC run, minimizing potential interference with earlier-eluting target compounds.
-
Thermal Stability: Its stable aliphatic nitrile structure withstands the high temperatures of the GC inlet and column without degradation, a prerequisite for a reliable IS.
-
Solubility: It is readily soluble in common organic solvents like hexane, methanol, and dichloromethane, but insoluble in water, aligning with typical extraction procedures for non-polar analytes.[9]
-
Unique Chemical Signature: The presence of a nitrogen atom in the nitrile group (-C≡N) provides a distinct mass-to-charge ratio (m/z) and fragmentation pattern in mass spectrometry (MS), allowing for clear identification and separation from common hydrocarbon or fatty acid ester analytes, which primarily contain carbon, hydrogen, and oxygen.
-
Commercial Availability: this compound is available in high purity from various chemical suppliers, ensuring consistency across analyses.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₄H₂₇N | [8][10][11] |
| Molecular Weight | 209.37 g/mol | [10][11][12] |
| Appearance | Colorless to pale yellow liquid or solid | [9] |
| Boiling Point | 306.3°C at 760 mmHg | [10] |
| Melting Point | 19°C | [10] |
| Density | 0.827 g/cm³ | [10] |
| Solubility | Insoluble in water; Soluble in organic solvents | [9] |
| Synonyms | Myristonitrile, 1-Cyanotridecane |[8][9] |
Protocol: Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) using this compound IS
This protocol provides a validated framework for the quantification of FAMEs in a biological matrix (e.g., lipid extract from plasma or tissue) using GC-MS. The principles can be adapted for other long-chain analytes and GC detectors like Flame Ionization Detectors (FID).
Objective
To accurately quantify the concentration of a target analyte, such as Palmitic Acid Methyl Ester (C16:0-ME), in a prepared sample extract using this compound as an internal standard.
Materials and Reagents
-
This compound (IS), ≥98% purity
-
Palmitic Acid Methyl Ester (Analyte), ≥99% purity
-
Hexane, HPLC or GC grade
-
Methanol, HPLC grade
-
Volumetric flasks (Class A)
-
Micropipettes and disposable tips
-
GC vials with PTFE-lined septa
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound. Dissolve in and bring to a final volume of 10 mL with hexane in a Class A volumetric flask. This solution should be stored at -20°C.
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Palmitic Acid Methyl Ester. Dissolve in and bring to a final volume of 10 mL with hexane in a Class A volumetric flask. Store at -20°C.
Step 2: Preparation of Calibration Standards
-
Prepare a series of calibration standards by making serial dilutions of the Analyte Stock Solution.
-
For each calibration standard, add a constant amount of the IS. For example, to a 1 mL final volume, add the appropriate volume of diluted analyte standard and a fixed volume (e.g., 50 µL) of the IS Stock Solution. This creates standards with varying analyte concentrations but a constant IS concentration (e.g., 50 µg/mL).
Table 2: Example Calibration Standard Preparation
| Standard Level | Analyte Conc. (µg/mL) | Volume of Analyte Dilution (µL) | Volume of IS Stock (1000 µg/mL) (µL) | Final Volume with Hexane (mL) | Final IS Conc. (µg/mL) |
|---|---|---|---|---|---|
| 1 | 1 | 10 of 100 µg/mL | 50 | 1 | 50 |
| 2 | 5 | 50 of 100 µg/mL | 50 | 1 | 50 |
| 3 | 10 | 100 of 100 µg/mL | 50 | 1 | 50 |
| 4 | 25 | 250 of 100 µg/mL | 50 | 1 | 50 |
| 5 | 50 | 50 of 1000 µg/mL | 50 | 1 | 50 |
| 6 | 100 | 100 of 1000 µg/mL | 50 | 1 | 50 |
Step 3: Sample Preparation
-
Assume a lipid extract from a biological sample has been prepared and is dissolved in hexane.
-
Take a known volume of the sample extract (e.g., 950 µL).
-
Spike the sample with the same constant amount of IS as the calibration standards (e.g., 50 µL of the 1000 µg/mL IS Stock Solution).
-
Vortex briefly to ensure homogeneity. The sample is now ready for injection. Self-Validation Check: Adding the IS at the earliest possible stage of sample preparation corrects for analyte loss during subsequent extraction or cleanup steps.[3]
Step 4: GC-MS Instrumental Conditions The following conditions are a guideline and should be optimized for the specific instrument and analytes of interest. Retention data from NIST can serve as a starting point for temperature programming.[13]
Table 3: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent 7890B or equivalent | Standard high-performance GC system. |
| MS System | Agilent 5977B or equivalent | Provides mass data for confident peak identification. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for FAMEs and nitriles.[13] |
| Injection Volume | 1 µL | Standard volume; consistency is less critical due to IS.[2] |
| Inlet Temperature | 250°C | Ensures complete vaporization of analytes and IS. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Separates common FAMEs from the later-eluting IS. |
| MS Source Temp. | 230°C | Standard condition for electron ionization. |
| MS Quad Temp. | 150°C | Standard condition for electron ionization. |
| Acquisition Mode | Scan (m/z 40-400) and/or SIM | Scan for initial identification; Selected Ion Monitoring (SIM) for higher sensitivity quantification. |
Step 5: Data Analysis and Calculation
-
Peak Integration: Integrate the peak areas for the target analyte (e.g., C16:0-ME) and the internal standard (this compound).
-
Calibration Curve: For each calibration standard, calculate the ratio of the analyte peak area to the IS peak area (Area_Analyte / Area_IS). Plot this ratio on the y-axis against the ratio of the analyte concentration to the IS concentration (Conc_Analyte / Conc_IS) on the x-axis. Perform a linear regression to obtain the equation y = mx + c.
-
Quantification: Calculate the Area_Analyte / Area_IS ratio for the unknown sample. Use the regression equation to solve for the concentration ratio (x) in the sample.
-
x = (y - c) / m
-
-
Final Concentration: Since the concentration of the IS added to the sample is known, the concentration of the analyte can be calculated:
-
Conc_Analyte = x * Conc_IS
-
Caption: Figure 2: Step-by-step workflow for quantitative analysis using an internal standard.
Method Validation and Quality Control
Any analytical method must be validated to ensure it is fit for its intended purpose.[14][15] When using an internal standard, validation focuses on the reliability of the ratiometric data.
Table 4: Key Validation Parameters
| Parameter | Acceptance Criteria | Procedure |
|---|---|---|
| Linearity | Correlation coefficient (r²) > 0.995 | Analyze calibration standards at 5-7 concentration levels and perform linear regression on the ratio plot. |
| Precision | Relative Standard Deviation (RSD) < 15% | Analyze replicate Quality Control (QC) samples at low, medium, and high concentrations within the same day (repeatability) and on different days (intermediate precision).[16] |
| Accuracy | Mean recovery of 85-115% | Analyze QC samples and compare the calculated concentration to the known theoretical concentration.[16] |
| System Suitability | IS peak area RSD < 20% across the run | Monitor the absolute peak area of the IS in all injections. Significant deviation may indicate an injection error or instrument malfunction. |
Conclusion
This compound serves as an exemplary internal standard for quantitative GC analysis, particularly for challenging matrices and long-chain analytes. Its physicochemical properties provide excellent thermal stability, chromatographic separation, and compatibility with standard methodologies. By correcting for inevitable variations in sample handling and instrument performance, the use of this compound as an internal standard significantly enhances the precision, accuracy, and overall robustness of analytical data.[2][3] The protocols and considerations outlined in this note provide a solid foundation for researchers to develop and validate high-quality quantitative methods, ensuring data integrity in research, development, and quality control settings.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [masontechnology.ie]
- 7. Blogs | Restek [discover.restek.com]
- 8. This compound [webbook.nist.gov]
- 9. CAS 629-63-0: this compound | CymitQuimica [cymitquimica.com]
- 10. chembk.com [chembk.com]
- 11. This compound | C14H27N | CID 64678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound (CAS 629-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. This compound [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 16. Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Fatty Acids via Tetradecanenitrile Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Fatty Acid Synthesis
The synthesis of fatty acids is a cornerstone of organic and medicinal chemistry, pivotal in the development of new therapeutics, nutritional supplements, and advanced materials. While numerous biosynthetic and synthetic routes to fatty acids exist, the hydrolysis of long-chain aliphatic nitriles offers a robust and high-yielding pathway. This application note provides a detailed guide to the synthesis of tetradecanoic acid (myristic acid) from its corresponding nitrile, tetradecanenitrile (myristonitrile). This method is particularly advantageous for introducing isotopic labels at the carboxylic acid position, as demonstrated in the synthesis of 13C-labeled fatty acids.[1][2]
This document will delve into the mechanistic underpinnings of both acid and base-catalyzed nitrile hydrolysis, providing detailed, step-by-step protocols for each. We will explore the rationale behind the selection of reagents and reaction conditions, and present relevant physicochemical data to aid in experimental design and execution.
Theoretical Background: The Chemistry of Nitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid is a classic transformation in organic synthesis.[3][4][5][6] The reaction proceeds in two principal stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[3] This process can be effectively catalyzed by either acid or base, with each approach offering distinct advantages and considerations.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[7][8][9][10] The resulting protonated imidic acid then tautomerizes to a more stable amide intermediate. Subsequent hydrolysis of the amide, also under acidic conditions, yields the desired carboxylic acid and an ammonium salt.[11]
Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, typically the hydroxide ion (OH-), directly attacks the electrophilic nitrile carbon.[7][8] This addition reaction forms a resonance-stabilized intermediate that, upon protonation by water, yields an imidic acid. Tautomerization then leads to the amide. The amide is subsequently hydrolyzed under the basic conditions to yield a carboxylate salt.[7][11] An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid.[3][4]
Physicochemical Properties of Key Compounds
A thorough understanding of the physical properties of the starting material and product is crucial for planning the synthesis and purification.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C14H27N | 209.37 | N/A | ~290-300 | Soluble in organic solvents, insoluble in water.[10] |
| Tetradecanoic Acid | C14H28O2 | 228.37 | 54.5 | 326.2 | Soluble in ethanol, ether, chloroform; insoluble in water.[12][13] |
Experimental Protocols
The following protocols are designed for the laboratory-scale synthesis of tetradecanoic acid from this compound.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol utilizes a strong acid to drive the hydrolysis reaction. The choice of a co-solvent like acetic acid can aid in the solubility of the long-chain nitrile.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H2SO4) (3.0 eq)
-
Glacial Acetic Acid
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq) to the stirred solution. The addition should be done carefully as the reaction is exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tetradecanoic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
Causality Behind Experimental Choices:
-
Sulfuric Acid: A strong, non-volatile acid is used to ensure complete protonation of the nitrile and amide intermediates, driving the reaction to completion.
-
Acetic Acid Co-solvent: Due to the long alkyl chain, this compound has poor solubility in purely aqueous acidic solutions. Acetic acid serves as a co-solvent to create a homogeneous reaction mixture.
-
Reflux: The hydrolysis of nitriles requires significant activation energy, and heating under reflux provides the necessary thermal energy to achieve a reasonable reaction rate.
-
Aqueous Workup and Extraction: The product, tetradecanoic acid, is insoluble in water and can be efficiently extracted into an organic solvent like diethyl ether. The bicarbonate wash is crucial for removing the acidic catalyst and any acetic acid carryover.
Protocol 2: Base-Catalyzed Hydrolysis of this compound
This protocol employs a strong base and a phase-transfer catalyst to facilitate the reaction, which can be advantageous for substrates with limited solubility in the reaction medium.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (5.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq) - Phase-transfer catalyst
-
Toluene
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium hydroxide (5.0 eq), and tetrabutylammonium bromide (0.1 eq) in a mixture of toluene and water.
-
Reflux: Heat the biphasic mixture to reflux with vigorous stirring for 8-12 hours. Monitor the reaction by TLC.
-
Cooling and Acidification: Cool the reaction mixture to room temperature. Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2. This will precipitate the tetradecanoic acid.
-
Extraction: Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Recrystallize the crude product from a suitable solvent if necessary.
Causality Behind Experimental Choices:
-
Excess Strong Base: A large excess of NaOH or KOH is used to ensure complete saponification of the intermediate amide and to drive the reaction equilibrium towards the product.
-
Phase-Transfer Catalyst (TBAB): this compound is insoluble in the aqueous base. TBAB facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase where the nitrile is dissolved, thus accelerating the reaction rate.
-
Toluene: An inert, water-immiscible solvent is used to dissolve the starting nitrile.
-
Acidification: The initial product of base-catalyzed hydrolysis is the sodium or potassium salt of the carboxylic acid, which is water-soluble. Acidification is necessary to protonate the carboxylate and precipitate the water-insoluble free fatty acid.
Visualizing the Synthesis
Hydrolysis Workflow
Caption: Experimental workflows for acid and base-catalyzed hydrolysis of this compound.
Mechanistic Overview
Caption: Simplified mechanisms for acid and base-catalyzed nitrile hydrolysis.
Conclusion and Future Perspectives
The hydrolysis of this compound presents a reliable and versatile method for the synthesis of tetradecanoic acid. Both acid and base-catalyzed protocols offer high yields, with the choice of method often depending on the substrate's compatibility with acidic or basic conditions and the desired scale of the reaction. For long-chain, sparingly soluble nitriles, the use of co-solvents or phase-transfer catalysts is a key strategy for achieving efficient conversion.
This synthetic route is readily adaptable for the preparation of a wide range of fatty acids from their corresponding nitriles. Furthermore, the ability to introduce isotopic labels via the nitrile functional group provides a powerful tool for researchers in drug development and metabolic studies, enabling the tracking and quantification of fatty acids in biological systems.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Tetradecanoic-14,14,14-D3 acid | C14H28O2 | CID 16217411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 11. youtube.com [youtube.com]
- 12. nmppdb.com.ng [nmppdb.com.ng]
- 13. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
Myristonitrile: A Bio-derived Building Block for Novel Comb-like Polymers
Abstract
This document provides a detailed technical guide for researchers, polymer chemists, and material scientists on the potential of myristonitrile as a renewable building block in polymer chemistry. While the direct polymerization of myristonitrile is not yet extensively documented in scientific literature, this guide extrapolates from established principles of nitrile polymerization and the chemistry of long-chain aliphatic compounds to propose viable synthetic routes and predict the properties of the resulting polymers. We will explore potential anionic and free-radical polymerization pathways, offering detailed, albeit theoretical, protocols. Furthermore, we will discuss the anticipated characteristics of poly(myristonitrile), a novel comb-like polymer, and suggest potential applications based on its unique molecular architecture. This guide aims to serve as a foundational resource to stimulate further research and development in the utilization of fatty acid-derived nitriles for advanced material synthesis.
Introduction: The Case for Bio-Based Nitriles in Polymer Chemistry
The imperative for sustainable and renewable materials has catalyzed the exploration of bio-derived monomers. Fatty acids and their derivatives, obtained from plant and animal oils, represent a significant and underutilized feedstock for the polymer industry.[1][2] Myristonitrile (tetradecanenitrile), derived from myristic acid, is a C14 saturated fatty nitrile that presents an intriguing prospect as a monomer. Its long aliphatic side chain and reactive nitrile group offer the potential to create unique polymer architectures, specifically comb-like polymers, with properties tailored for a range of applications.[3][4]
Polymers with long alkyl side chains, often referred to as comb-like polymers, exhibit a fascinating interplay of properties derived from both the polymer backbone and the pendant side chains.[5] These side chains can crystallize independently of the main chain, leading to materials with interesting thermal and mechanical properties.[6][7] The incorporation of the polar nitrile group into such a structure could lead to novel materials with a unique combination of hydrophobicity from the alkyl chain and potential for further functionalization through the nitrile group.
This application note will serve as a pioneering guide, outlining the theoretical framework and proposing experimental pathways for the synthesis and characterization of poly(myristonitrile).
Myristonitrile Monomer: Synthesis and Properties
Myristonitrile can be synthesized from myristic acid, a readily available fatty acid. A common laboratory and industrial method involves the reaction of myristic acid with ammonia in the presence of a dehydrating catalyst.[1]
Table 1: Physicochemical Properties of Myristonitrile
| Property | Value |
| Chemical Formula | C₁₄H₂₇N |
| Molar Mass | 209.38 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | 19-21 °C |
| Boiling Point | 287-288 °C |
| Density | 0.82 g/cm³ |
Proposed Polymerization Methodologies for Myristonitrile
Based on the known chemistry of other nitrile-containing monomers, primarily acrylonitrile and alkyl cyanoacrylates, two principal polymerization routes are proposed for myristonitrile: anionic polymerization and free-radical polymerization.[8][9][10]
Proposed Anionic Polymerization of Myristonitrile
Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions.[9] The electron-withdrawing nature of the nitrile group can stabilize a carbanion on the adjacent carbon, making it susceptible to anionic initiation.
The proposed mechanism for the anionic polymerization of myristonitrile involves the initiation of the polymerization by a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium), which attacks the β-carbon of the nitrile, generating a carbanion. This carbanion then propagates by attacking subsequent myristonitrile monomers.
Figure 1: Proposed workflow for the anionic polymerization of myristonitrile.
Materials:
-
Myristonitrile (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Methanol (for termination)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-purity argon or nitrogen atmosphere.
-
Solvent and Monomer Addition: Anhydrous THF is cannulated into the flask, followed by the addition of freshly distilled myristonitrile. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Initiation: A calculated amount of n-BuLi solution is slowly added dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer. The reaction mixture may develop a color, indicating the formation of the carbanionic species.
-
Propagation: The reaction is allowed to proceed at -78 °C for a predetermined time (e.g., 1-4 hours). The viscosity of the solution is expected to increase as the polymerization progresses.
-
Termination: The polymerization is terminated by the rapid addition of degassed methanol. The color of the solution should dissipate.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or ethanol). The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Rationale for Procedural Choices:
-
Inert Atmosphere and Anhydrous Conditions: Anionic polymerizations are extremely sensitive to moisture and oxygen, which can terminate the growing polymer chains.[11]
-
Low Temperature: The polymerization is conducted at low temperatures to minimize side reactions, such as attack at the nitrile group, and to control the polymerization rate.
-
Freshly Distilled Monomer: Impurities in the monomer can act as terminating agents.
Proposed Free-Radical Polymerization of Myristonitrile
Free-radical polymerization is a versatile and widely used method for polymer synthesis.[10] While the nitrile group itself is not typically considered a polymerizable group via a radical mechanism, the presence of an alpha-hydrogen in myristonitrile could potentially allow for radical-initiated polymerization, though this is less conventional than for vinyl monomers. A more plausible approach would be to first introduce a polymerizable group, such as a vinyl or acrylate functionality, to the myristonitrile backbone. However, for the purpose of this exploratory guide, we will consider the hypothetical direct radical polymerization.
A standard radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), would be used to generate initial radicals. These radicals could potentially abstract a hydrogen atom from the carbon alpha to the nitrile group, creating a new radical that could then add to another myristonitrile molecule.
Figure 2: Proposed workflow for the free-radical polymerization of myristonitrile.
Materials:
-
Myristonitrile
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous toluene or other suitable solvent
-
Methanol (for precipitation)
-
Nitrogen gas
Procedure:
-
Monomer and Initiator Solution: Myristonitrile and the radical initiator (e.g., AIBN) are dissolved in a suitable solvent like toluene in a reaction vessel.
-
Degassing: The solution is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling nitrogen through the solution.
-
Polymerization: The reaction vessel is heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere and with constant stirring.
-
Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Polymer Isolation: After the desired reaction time (e.g., 6-24 hours), the polymer is isolated by precipitation into a non-solvent such as methanol.
-
Purification and Drying: The precipitated polymer is filtered, washed with the non-solvent to remove unreacted monomer and initiator residues, and dried under vacuum.
Anticipated Properties of Poly(myristonitrile)
The hypothetical poly(myristonitrile) would be classified as a comb-like polymer, where the long C13 alkyl chains form pendant groups along the polymer backbone.[3] The properties of such a polymer would be a unique amalgamation of the characteristics of the polyethylene-like side chains and the polar nitrile-containing backbone.
Table 2: Predicted Properties of Poly(myristonitrile)
| Property | Predicted Characteristic | Rationale |
| Morphology | Semi-crystalline | The long alkyl side chains are expected to crystallize, forming ordered domains within an amorphous matrix of the polymer backbone.[5] |
| Thermal Properties | Distinct melting transition (Tₘ) and glass transition (T₉) | The Tₘ would correspond to the melting of the crystalline side-chain domains, while the T₉ would be associated with the backbone.[6] |
| Solubility | Soluble in nonpolar organic solvents | The predominantly hydrophobic nature of the long alkyl side chains would dictate its solubility in solvents like hexane, toluene, and chloroform. |
| Mechanical Properties | Flexible and potentially elastomeric | The long, flexible side chains could act as internal plasticizers, leading to a low glass transition temperature and flexible material.[7] |
| Surface Properties | Hydrophobic and low surface energy | The surface would likely be dominated by the nonpolar alkyl chains, resulting in a water-repellent surface. |
Potential Applications
The unique combination of a flexible, hydrophobic polymer with pendant polar groups suggests several potential application areas for poly(myristonitrile) and its copolymers.
-
Advanced Lubricants and Flow Improvers: The long alkyl chains could provide excellent lubricating properties, making it a candidate for additives in lubricating oils or as a flow improver for crude oil transportation.
-
Wax Crystal Modifiers: In industries where wax precipitation is a problem (e.g., petroleum and biofuels), poly(myristonitrile) could act as a crystal modifier, preventing the formation of large wax crystals.
-
Hydrophobic Coatings and Surface Modifiers: Its low surface energy could be exploited for creating water-repellent and anti-fouling coatings.
-
Drug Delivery Systems: As a component of amphiphilic block copolymers, the hydrophobic poly(myristonitrile) block could form the core of micelles for the encapsulation of hydrophobic drugs.[4]
-
Monomer for Polyamide Synthesis: Fatty nitriles can be used as precursors for the synthesis of diamines and diacids, which are monomers for polyamides.[12]
Characterization of Poly(myristonitrile)
A thorough characterization of the synthesized poly(myristonitrile) would be essential to validate the proposed structures and understand its properties.
Table 3: Recommended Characterization Techniques
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of polymer structure, determination of monomer conversion. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verification of the presence of characteristic functional groups (e.g., C≡N, C-H). |
| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (T₉) and melting temperature (Tₘ). |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. |
| X-ray Diffraction (XRD) | Investigation of the crystalline nature of the polymer. |
Conclusion and Future Outlook
Myristonitrile holds promise as a bio-derived monomer for the synthesis of novel comb-like polymers. This application note has provided a theoretical framework and proposed experimental protocols for its polymerization via anionic and free-radical pathways. The anticipated properties of poly(myristonitrile), including its semi-crystalline nature, hydrophobicity, and flexibility, open up a wide range of potential applications in materials science. It is our hope that this guide will serve as a catalyst for further research into the polymerization of long-chain fatty nitriles and the development of new, sustainable polymeric materials. Future work should focus on the experimental validation of these proposed methods, a thorough characterization of the resulting polymers, and the exploration of copolymerization with other monomers to further tailor the material properties.
References
- 1. High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.techscience.cn [cdn.techscience.cn]
- 4. Comb like Polymers Suppliers & Manufacturers | Polymer Source [polymersource.ca]
- 5. Morphologies of Comb-like Polyacrylic Acid/Polyacrylate Copolymers as Functions of the Degree of Derivatization with n-C22H45 Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of alkyl side chain length on microscopic structures and mechanical properties of ionically-functionalized block polymer-based thermoplastic el ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00109A [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. FR2970252A1 - PROCESS FOR PRODUCING NITRILE-FATTY ACID COMPOUNDS - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetradecanenitrile
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of Tetradecanenitrile (also known as Myristonitrile).[1][2][3] This document moves beyond standard protocols to address common yield-limiting issues, offering troubleshooting advice and optimized procedures grounded in mechanistic principles.
Section 1: Understanding the Core Synthesis Routes
Successful yield improvement begins with a solid understanding of the reaction mechanisms. For a long-chain aliphatic nitrile like this compound, two primary routes are favored for their reliability and scalability:
-
Nucleophilic Substitution (SN2) of an Alkyl Halide: This is the most common and direct method, involving the reaction of a 1-haloalkane (e.g., 1-bromotridecane) with a metal cyanide salt.[4][5][6]
-
Dehydration of a Primary Amide: This route involves the elimination of water from Tetradecanamide, typically using a strong dehydrating agent.[7][8]
The SN2 Approach: Kolbe Nitrile Synthesis
The Kolbe nitrile synthesis is a classic SN2 reaction where a cyanide ion (CN⁻) acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group.[4][5] For this compound, the reaction is typically between 1-bromotridecane and sodium or potassium cyanide.[8][9]
Mechanism: The cyanide ion attacks the electrophilic carbon atom attached to the bromine. This occurs in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral.[10]
Key Success Factors:
-
Substrate: Primary alkyl halides are ideal as they minimize steric hindrance for the nucleophile's backside attack.[5][10]
-
Solvent: Polar aprotic solvents like DMSO or DMF are crucial. They solvate the metal cation (Na⁺ or K⁺) but leave the cyanide anion relatively "naked" and highly nucleophilic.[4][5] Using protic solvents like water or ethanol can lead to unwanted side reactions, such as the formation of alcohols.[7][8][9]
-
Nucleophile: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom.[4][5] Attack via the carbon atom yields the desired nitrile (R-CN), while attack via the nitrogen yields an isonitrile (R-NC) as a common byproduct.[4]
The Amide Dehydration Route
This method is an excellent alternative if the corresponding primary amide, Tetradecanamide, is readily available or easily synthesized. The reaction involves removing the two hydrogen atoms from the -NH₂ group and the oxygen atom from the carbonyl group.
Mechanism: The amide's carbonyl oxygen is activated by a dehydrating agent (e.g., P₂O₅, SOCl₂, POCl₃).[11] This converts the hydroxyl group into a good leaving group, which is subsequently eliminated to form the nitrile triple bond.
Key Success Factors:
-
Dehydrating Agent: The choice of reagent is critical. Phosphorus(V) oxide (P₄O₁₀) is highly effective but requires harsh heating.[7][8] Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are also common.[11] Milder, modern reagents can be used for substrates sensitive to acidic conditions.[6]
-
Reaction Conditions: The reaction typically requires heating to drive the dehydration process to completion. The nitrile is often distilled directly from the reaction mixture.[8]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during this compound synthesis in a direct question-and-answer format.
Problem Category: Low or No Yield
Q1: My SN2 reaction with 1-bromotridecane and NaCN in ethanol is giving a very low yield of the nitrile. What's the primary issue?
A1: The most likely culprit is your choice of solvent. Ethanol is a polar protic solvent. The cyanide ion (CN⁻) is not only a strong nucleophile but also a reasonably strong base. In a protic solvent, two major problems arise:
-
Solvent Competition: The solvent itself (ethanol) can act as a nucleophile, and hydroxide ions present in aqueous cyanide solutions can lead to the formation of tridecanol as a significant byproduct.[7][9]
-
Elimination (E2) Reaction: The cyanide ion can act as a base, abstracting a proton from the carbon adjacent to the bromine, leading to the formation of tridecene. This E2 pathway competes directly with the desired SN2 substitution.
Solution: Switch to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[4][5] DMSO solvates the sodium cation (Na⁺) effectively but does not form strong hydrogen bonds with the cyanide anion, making it a much more potent nucleophile and favoring the SN2 pathway over elimination and solvent-related side reactions.
Q2: I'm observing a significant amount of isonitrile byproduct. How can I suppress its formation?
A2: Isonitrile (R-NC) formation is a classic example of ambident nucleophilicity from the cyanide ion.[4] The ratio of nitrile to isonitrile is highly dependent on the reaction conditions.
-
"Free" vs. Covalently Associated Cyanide: When using alkali metal cyanides like NaCN or KCN in a polar aprotic solvent (like DMSO), the cyanide ion is more "free" or ionic. This favors attack from the more nucleophilic carbon atom, leading to the desired nitrile.[4][5]
-
Covalent Character: Using cyanide salts with more covalent character, such as silver cyanide (AgCN) or copper(I) cyanide (CuCN), favors attack from the nitrogen atom, leading to a higher proportion of isonitrile.
Solution: Ensure you are using sodium or potassium cyanide in a high-quality polar aprotic solvent. Avoid cyanide salts of transition metals if your goal is the nitrile product.
Q3: My amide dehydration reaction seems to stall, and I'm recovering mostly starting material. What should I check?
A3: This typically points to two issues: an insufficiently powerful dehydrating agent or inadequate reaction temperature.
-
Reagent Potency: Ensure your dehydrating agent (e.g., P₂O₅, SOCl₂) is fresh and has not been deactivated by exposure to atmospheric moisture.
-
Temperature & Mixing: Dehydration of long-chain amides often requires elevated temperatures to proceed at a reasonable rate.[8] Furthermore, if using a solid reagent like P₄O₁₀, ensure vigorous stirring to maintain a homogeneous mixture and facilitate contact between the reactants.
Solution: Confirm the activity of your dehydrating agent. If using P₄O₁₀, ensure it is a fine, dry powder. Gradually increase the reaction temperature while carefully monitoring for product formation (e.g., by TLC or GC).
Problem Category: Reaction Optimization
Q4: I've heard about Phase-Transfer Catalysis (PTC) for this synthesis. How does it work and is it worth trying?
A4: Phase-Transfer Catalysis is an excellent technique for reactions where the reactants are in different, immiscible phases, such as an aqueous solution of NaCN and an organic solution of 1-bromotridecane.[12][13] A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.[14][15]
Mechanism:
-
The quaternary ammonium cation (Q⁺) pairs with the cyanide anion (CN⁻) in the aqueous phase.
-
The resulting ion pair [Q⁺CN⁻] has bulky organic groups, making it soluble in the organic phase.
-
The catalyst transports the cyanide anion into the organic phase.
-
In the organic phase, the "naked" cyanide anion is highly reactive and attacks the 1-bromotridecane to form this compound.
-
The newly formed bromide anion pairs with the Q⁺ cation, which then travels back to the aqueous phase, releasing the bromide and picking up a new cyanide anion to repeat the cycle.
Benefit: PTC can dramatically increase reaction rates, allow for milder reaction conditions (lower temperatures), and simplify the process by avoiding the need for expensive, anhydrous polar aprotic solvents.[12][13][16] It is highly recommended for scaling up this synthesis.
Workflow & Troubleshooting Diagram
The following diagrams illustrate the general synthesis workflow and a decision tree for troubleshooting common issues.
References
- 1. CAS 629-63-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C14H27N | CID 64678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 5. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 6. Synthesis of Nitrile [en.highfine.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. fzgxjckxxb.com [fzgxjckxxb.com]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 15. CN110590601B - Synthesis method of malononitrile - Google Patents [patents.google.com]
- 16. biomedres.us [biomedres.us]
Myristonitrile Purification Technical Support Center
Welcome to the comprehensive technical support guide for the purification of myristonitrile (tetradecanitrile). This resource is designed for researchers, scientists, and professionals in drug development who are working with this long-chain aliphatic nitrile. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the common challenges encountered during the purification of myristonitrile, ensuring you achieve the desired purity for your critical applications.
Introduction to Myristonitrile and Its Purification Challenges
Myristonitrile is a C14 saturated fatty nitrile, a valuable intermediate in the synthesis of pharmaceuticals, surfactants, and other specialty chemicals. Its long alkyl chain imparts specific physical properties that can make its purification challenging. Common issues stem from its relatively high boiling point, its tendency to solidify at room temperature, and the presence of structurally similar impurities from its synthesis. This guide provides practical, experience-driven solutions to these challenges.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of myristonitrile in a question-and-answer format.
Fractional Distillation Issues
Question 1: My myristonitrile sample is not distilling even at high temperatures under vacuum. What could be the problem?
Answer:
This is a common issue when distilling high-boiling-point liquids like myristonitrile. Several factors could be at play:
-
Inadequate Vacuum: Myristonitrile has a high boiling point (226-227 °C at 100 mmHg). Distillation at atmospheric pressure is often not feasible as it can lead to decomposition. Ensure your vacuum system is pulling a sufficiently low pressure. For a successful distillation, you should aim for a vacuum level that will bring the boiling point into a manageable range (e.g., below 150-180 °C) to prevent thermal degradation. Check all connections for leaks.[1][2]
-
Insufficient Heating: The heating mantle may not be providing uniform and adequate heat to the distillation flask. Ensure good contact between the flask and the heating mantle. It is also crucial to insulate the distillation column and head to minimize heat loss to the surroundings, which can prevent the vapor from reaching the condenser.[3]
-
Bumping/Uneven Boiling: Due to its viscosity, myristonitrile can be prone to bumping. This can be mitigated by using a magnetic stir bar or boiling chips to ensure smooth boiling.
Question 2: During fractional distillation, I'm observing a fluctuating temperature at the distillation head, and the separation from impurities seems poor.
Answer:
Temperature fluctuations at the distillation head are indicative of inefficient separation. Here’s how to troubleshoot this:
-
Distillation Rate is Too Fast: A rapid distillation rate does not allow for the necessary series of vapor-liquid equilibria to be established in the fractionating column, leading to poor separation.[3] Reduce the heating rate to allow for a slow and steady distillation, ideally one drop of distillate per 1-2 seconds.
-
Inefficient Fractionating Column: The choice and packing of your fractionating column are critical. For compounds with close boiling points, a longer column or one with a more efficient packing material (like Vigreux indentations or structured packing) is necessary to provide a sufficient number of theoretical plates for separation.
-
Condensate Ring Issues: Observe the ring of condensate rising up the column. If it stops rising before reaching the thermometer, you may need to slightly increase the heating. If it rises too quickly, reduce the heat.[3]
dot
Caption: Troubleshooting workflow for myristonitrile distillation.
Recrystallization Issues
Question 3: I'm having trouble finding a suitable solvent for the recrystallization of myristonitrile. It either dissolves completely at room temperature or not at all, even when heated.
Answer:
Finding the right solvent is key to successful recrystallization.[4][5] The ideal solvent should dissolve myristonitrile when hot but not when cold. Given myristonitrile's long alkyl chain, it has relatively non-polar character.
-
Single Solvent Screening: Start with solvents of varying polarity. Good candidates for myristonitrile could be:
-
Low-polarity solvents: Heptane, hexane, or cyclohexane. Myristonitrile might be too soluble in these even at room temperature.
-
Medium-polarity solvents: Acetone, ethyl acetate, or isopropanol. These are often good choices as they may provide the desired solubility profile.
-
Polar solvents: Ethanol or methanol. Myristonitrile is likely to have low solubility in these even when hot.
-
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system is a powerful alternative.[6] You need a "soluble" solvent in which myristonitrile is readily soluble and a "non-soluble" solvent in which it is poorly soluble. The two solvents must be miscible.
-
A common approach is to dissolve the myristonitrile in a minimum amount of a hot, good solvent (e.g., acetone or ethanol) and then add the hot, poor solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Question 4: My myristonitrile is "oiling out" during recrystallization instead of forming crystals.
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common for compounds with low melting points, and myristonitrile's melting point is around 19 °C, making it susceptible to this issue.
-
Cooling Rate is Too Fast: Rapid cooling can cause the solution to become supersaturated too quickly, leading to the formation of an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Solution is Too Concentrated: A highly concentrated solution is more likely to oil out. Try using a slightly more dilute solution.
-
Solvent Choice: The solvent system may not be ideal. If using a two-solvent system, the difference in polarity might be too drastic. Experiment with different solvent pairs.
-
Seeding: Adding a small seed crystal of pure myristonitrile to the cooling solution can induce crystallization at a temperature above where it would oil out.
dot
Caption: Troubleshooting workflow for myristonitrile recrystallization.
Impurity Removal
Question 5: My purified myristonitrile is still contaminated with myristic acid. How can I remove it?
Answer:
Myristic acid is a common impurity if the myristonitrile was synthesized from it. Due to its acidic nature, it can be removed with a basic wash.
-
Aqueous Base Wash: Dissolve the crude myristonitrile in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Wash the organic solution with a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or 1-2% sodium hydroxide (NaOH) solution. The myristic acid will be deprotonated to form the water-soluble sodium myristate, which will partition into the aqueous layer.
-
Separation and Drying: Separate the organic layer and wash it with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Subsequent Purification: This acid-base extraction should be followed by distillation or recrystallization to remove other non-acidic impurities.
Question 6: I suspect my myristonitrile is contaminated with myristamide. How can I confirm this and remove it?
Answer:
Myristamide is a common byproduct in nitrile synthesis, especially if water is present. It has a significantly higher boiling point than myristonitrile, but its polarity is also different.
-
Confirmation:
-
FTIR Spectroscopy: The presence of an amide can be confirmed by the characteristic C=O stretch (around 1650 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹) in the infrared spectrum, which would be absent in pure myristonitrile.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the amide protons (-CONH₂) would appear as broad signals, typically downfield.
-
-
Removal:
-
Fractional Distillation: Due to the likely significant difference in boiling points, fractional distillation under high vacuum should effectively separate myristonitrile from the less volatile myristamide.
-
Chromatography: If distillation is not effective, column chromatography on silica gel can be used. Myristamide is more polar than myristonitrile and will have a stronger affinity for the silica gel, allowing for separation with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of myristonitrile that I should be aware of during purification?
A1: Understanding the physical properties of myristonitrile is crucial for designing an effective purification strategy.
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₄H₂₇N | The long alkyl chain makes it relatively non-polar. |
| Molecular Weight | 209.38 g/mol | |
| Melting Point | 19 °C | It is a solid at or slightly below room temperature, which can cause it to solidify in the condenser or receiving flask during distillation if not properly managed. |
| Boiling Point | 226-227 °C (at 100 mmHg) | A high boiling point necessitates vacuum distillation to prevent decomposition. |
| Density | 0.830 g/mL |
Q2: What are the most common impurities I should expect in my crude myristonitrile?
A2: The impurities will largely depend on the synthetic route used to prepare the myristonitrile.
| Synthesis Route | Common Impurities |
| From Myristic Acid | Unreacted myristic acid, myristamide (from hydrolysis of the nitrile or dehydration of the ammonium salt).[7] |
| From 1-Bromotridecane (via nucleophilic substitution with cyanide) | Unreacted 1-bromotridecane, isonitrile byproduct, elimination products. |
Q3: What analytical techniques are best for assessing the purity of myristonitrile?
A3: A combination of techniques is often recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The mass spectrometer can help in identifying the structure of unknown impurities.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of functional group impurities, such as the carboxylic acid C=O and O-H stretches from myristic acid, or the amide C=O and N-H stretches from myristamide.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of myristonitrile and detecting impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[10][11][12]
Q4: What safety precautions should I take when working with myristonitrile?
A4: While myristonitrile is not as acutely toxic as smaller nitriles like acetonitrile, it is still important to handle it with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhaling any vapors, especially during heating and distillation.[13]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Fire Safety: Although it has a high boiling point, myristonitrile is combustible. Keep it away from open flames and sources of ignition.
References
- 1. Organic Syntheses Procedure [ftp.orgsyn.org]
- 2. byjus.com [byjus.com]
- 3. Purification [chem.rochester.edu]
- 4. Recrystallization [sites.pitt.edu]
- 5. mt.com [mt.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. airgas.com [airgas.com]
Technical Support Center: Overcoming Solubility Challenges of Tetradecanenitrile
Welcome to the technical support center for handling Tetradecanenitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common solubility issues encountered during reactions involving this long-chain aliphatic nitrile. Our goal is to provide you with practical, evidence-based solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound, also known as Myristonitrile, is a long-chain aliphatic nitrile with the chemical formula C14H27N.[1][2] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 209.38 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Melting Point | 19°C | [3] |
| Boiling Point | 306.3°C at 760 mmHg | [3] |
| Density | 0.827 g/cm³ | [3] |
| Flash Point | 121.8°C | [3] |
| Water Solubility | Insoluble | [2] |
| Organic Solvent Solubility | Soluble in organic solvents | [2] |
Understanding these properties is the first step in troubleshooting. The long, non-polar carbon chain is the primary reason for its insolubility in water and its favorable solubility in non-polar organic solvents.[2]
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: The principle of "like dissolves like" is fundamental here.[4] this compound's long hydrocarbon tail makes it highly non-polar. If you are using a polar solvent, you will likely face solubility challenges. The polarity of the nitrile group (-C≡N) itself is not sufficient to overcome the non-polar nature of the 13-carbon chain attached to it. As the carbon chain length of nitriles increases, their solubility in polar solvents like water decreases significantly.[5][6]
Q3: In which organic solvents is this compound expected to be most soluble?
A3: While specific quantitative data for this compound is not widely published, we can infer its solubility based on its structure and data from similar long-chain molecules. It will be most soluble in non-polar and moderately polar aprotic solvents.
Expected Solubility Profile:
-
High Solubility/Miscible: Hexanes, Toluene, Diethyl ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform.
-
Moderate Solubility: Ethyl acetate, Acetone.
-
Low to Insoluble: Methanol, Ethanol, Water, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).
Troubleshooting Guide: Step-by-Step Solutions to Solubility Issues
Issue 1: Reaction Failure Due to Poor Solubility of this compound
If your reaction is sluggish, incomplete, or not proceeding at all, poor solubility of the starting material is a likely culprit. Here’s a systematic approach to address this:
Caption: Troubleshooting workflow for solubility issues.
Detailed Protocols for Solubility Enhancement
The use of a co-solvent can significantly enhance the solubility of non-polar compounds in a more polar reaction medium.[7]
-
Objective: To create a solvent mixture that can dissolve both polar and non-polar reactants.
-
Procedure:
-
Begin by dissolving the this compound in a minimal amount of a good non-polar solvent (e.g., Toluene or Hexane).
-
In a separate vessel, dissolve the other, more polar, reactants in the primary reaction solvent (e.g., THF or Acetonitrile).
-
Slowly add the this compound solution to the reaction mixture with vigorous stirring.
-
If precipitation occurs, add a small amount of the non-polar co-solvent until the solution becomes clear.
-
-
Key Insight: The co-solvent bridges the polarity gap between the reactants and the primary solvent.
For many organic compounds, solubility increases with temperature.[8]
-
Objective: To increase the solubility of this compound by raising the reaction temperature.
-
Procedure:
-
Slowly heat the reaction mixture while stirring.
-
Visually monitor for the dissolution of any solid this compound.
-
Be mindful of the boiling points of your solvents and the thermal stability of your reactants.
-
-
Caution: Ensure that the increased temperature does not lead to unwanted side reactions or degradation of your product.
For reactions involving an aqueous phase and an organic phase (where this compound would reside), a phase-transfer catalyst is essential. PTCs facilitate the transport of one reactant from one phase to another where the reaction can occur.
-
Objective: To enable reaction between a water-soluble nucleophile and the water-insoluble this compound.
-
Common PTCs: Quaternary ammonium salts (e.g., Tetrabutylammonium bromide - TBAB) and crown ethers.
-
Procedure:
-
Dissolve the this compound in a suitable non-polar organic solvent (e.g., Toluene).
-
Dissolve the polar reactant (e.g., a salt) in an aqueous phase.
-
Add the phase-transfer catalyst (typically 1-5 mol%) to the biphasic mixture.
-
Stir the mixture vigorously to create a large surface area for the reaction to occur at the interface.
-
-
Mechanism Insight: The lipophilic cation of the PTC pairs with the anion of the polar reactant, shuttling it into the organic phase to react with the this compound.
Ultrasound can be a powerful tool for dissolving recalcitrant solids.[9]
-
Objective: To use ultrasonic energy to break down solid aggregates and enhance dissolution.
-
Procedure:
-
Place the reaction vessel containing the solvent and undissolved this compound into an ultrasonic bath.
-
Turn on the sonicator. The cavitation bubbles created by the ultrasound will provide intense localized energy to aid dissolution.
-
This can be done at the start of the reaction to ensure all starting material is in solution.
-
-
Application: Particularly useful for initiating reactions with stubborn starting materials.
Advanced Topics & Considerations
Ball Milling for Solvent-Free Reactions
In cases of extreme insolubility, solid-state synthesis using ball milling can be a viable alternative.[10] This technique avoids solvents altogether, and reactions are driven by mechanical energy.[10]
Safety Precautions
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[1][11][12] this compound is harmful if swallowed and very toxic to aquatic life.[1]
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. CAS 629-63-0: this compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. sciencedaily.com [sciencedaily.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for the Hydrolysis of Myristonitrile
Welcome to the technical support center for the hydrolysis of myristonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this reaction.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the hydrolysis of myristonitrile to myristic acid. Each problem is followed by potential causes and detailed, step-by-step solutions.
Issue 1: Low or No Conversion of Myristonitrile
You've set up your hydrolysis reaction, but after the specified time, analysis by TLC, GC, or NMR shows a significant amount of unreacted myristonitrile.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity or Concentration:
-
Acid/Base Catalysis: The concentration of your acid or base may be too low to effectively catalyze the reaction. For acid catalysis, strong acids like HCl or H₂SO₄ are typically used. For base catalysis, strong bases like NaOH or KOH are common choices.[1][2] Ensure your catalyst is not old or degraded.
-
Enzymatic Catalysis: The enzyme's activity might be low due to improper storage or handling. Ensure you are using the enzyme under its optimal pH and temperature conditions.[3]
-
Solution:
-
Verify the concentration of your acid or base solution by titration.
-
For new batches of catalysts, run a small-scale control reaction with a known substrate to confirm activity.
-
Increase the catalyst loading incrementally. For chemical catalysis, you might increase the concentration of the acid or base. For enzymatic reactions, increase the enzyme loading.
-
-
-
Inadequate Reaction Temperature:
-
Nitrile hydrolysis, especially with chemical catalysts, often requires elevated temperatures to proceed at a reasonable rate.[1][2]
-
Solution:
-
Ensure your reaction mixture is reaching and maintaining the target temperature. Use a calibrated thermometer.
-
Gradually increase the reaction temperature in 10 °C increments. Be mindful that excessively high temperatures can lead to byproduct formation. A typical temperature range for acid or base-catalyzed hydrolysis is refluxing in an aqueous medium.[1][2]
-
-
-
Poor Solubility of Myristonitrile:
-
Myristonitrile is a long-chain aliphatic nitrile and has poor solubility in purely aqueous solutions. This can severely limit the reaction rate.
-
Solution:
-
Issue 2: Reaction Stalls at the Myristamide Intermediate
Your reaction proceeds, but instead of the desired myristic acid, the primary product isolated is myristamide.
Potential Causes & Solutions:
-
Insufficiently Forcing Reaction Conditions:
-
The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with the amide as an intermediate.[6][7][8] The hydrolysis of the amide to the carboxylic acid often requires more vigorous conditions than the initial hydration of the nitrile to the amide.[9][10]
-
Solution:
-
Increase Reaction Time: Continue the reaction for a longer duration and monitor its progress.
-
Increase Temperature: If longer reaction times are not effective, consider increasing the temperature.
-
Increase Catalyst Concentration: A higher concentration of acid or base can promote the hydrolysis of the amide.
-
-
-
Choice of Catalyst and Conditions:
-
Milder reaction conditions are sometimes employed specifically to isolate the amide.[9][10]
-
Solution:
-
For complete hydrolysis to the carboxylic acid, ensure you are using sufficiently strong acidic or basic conditions and elevated temperatures.[10]
-
If using an enzymatic approach, some nitrilases may have a higher affinity for producing the amide as a side product, or the reaction may be catalyzed by a nitrile hydratase/amidase system where the amidase activity is the rate-limiting step.[4][11] You may need to screen for a different enzyme or optimize conditions to favor the amidase activity.
-
-
Issue 3: Formation of Undesired Byproducts
You observe the formation of unexpected products alongside or instead of myristic acid, leading to a lower yield and purification challenges.
Potential Causes & Solutions:
-
High Reaction Temperatures:
-
Excessively high temperatures can lead to decomposition of the starting material or product, or promote side reactions.
-
Solution:
-
Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.
-
Consider running the reaction at the lowest effective temperature for a longer period.
-
-
-
Reaction with Solvent:
-
In alcoholic co-solvents under acidic conditions, there is a possibility of forming an ester byproduct.
-
Solution:
-
If ester formation is an issue, consider switching to a non-alcoholic co-solvent like DMSO or dioxane.
-
Alternatively, perform the final workup under conditions that would hydrolyze the ester back to the carboxylic acid.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between acid-catalyzed and base-catalyzed hydrolysis of myristonitrile?
A1: Both acid and base catalysis lead to the formation of myristic acid, but they proceed through different mechanisms.[6]
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which makes the nitrile carbon more electrophilic and susceptible to nucleophilic attack by water.[7][10][12] This is followed by a series of proton transfers and tautomerization to form the amide intermediate, which is then further hydrolyzed to the carboxylic acid.[6]
-
Base-Catalyzed Hydrolysis: This process starts with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[7] A series of proton transfers then leads to the amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. An acidic workup is required to protonate the carboxylate and obtain the final myristic acid.[1]
Q2: How can I choose the optimal solvent system for the hydrolysis of myristonitrile?
A2: The choice of solvent is critical due to the poor water solubility of myristonitrile. An ideal solvent system will dissolve the nitrile while being compatible with the reaction conditions.
| Solvent System | Advantages | Disadvantages |
| Water with a co-solvent (e.g., Ethanol, Methanol) | Improves solubility of the nitrile.[5] | Can potentially lead to ester byproducts under acidic conditions. |
| Water with a polar aprotic co-solvent (e.g., DMSO, Dioxane) | Good solubilizing power and avoids ester formation. | Can be more difficult to remove during workup. |
| Biphasic system with a phase-transfer catalyst | Useful when the nitrile is highly insoluble in the aqueous phase. | Adds complexity and cost to the reaction setup. |
Q3: Can I stop the hydrolysis at the myristamide stage?
A3: Yes, it is possible to favor the formation of myristamide. This is generally achieved by using milder reaction conditions.[9][10] For base-catalyzed hydrolysis, using lower temperatures (e.g., below 100°C without vigorous reflux) can help in isolating the amide.[10][13] Some research has shown that using tert-butanol as a solvent can also help to stop the reaction at the amide stage.[9] Enzymatic hydrolysis using a nitrile hydratase can also be a highly selective method for producing the amide.[11]
Q4: What are the advantages of using enzymatic hydrolysis over chemical methods?
A4: Enzymatic hydrolysis offers several key advantages:
-
Mild Reaction Conditions: Enzymes typically operate at or near room temperature and neutral pH, which can prevent the degradation of sensitive functional groups.[11]
-
High Selectivity: Enzymes can be highly chemo-, regio-, and stereoselective, which is particularly important in complex molecule synthesis.[11]
-
Environmental Benefits: Biocatalysis is generally considered a "greener" technology as it avoids the use of harsh acids, bases, and high temperatures.
There are two main enzymatic pathways for nitrile hydrolysis:
-
Nitrilases: These enzymes directly convert the nitrile to the corresponding carboxylic acid and ammonia in a single step.[11][14]
-
Nitrile Hydratases and Amidases: This is a two-enzyme system where a nitrile hydratase first converts the nitrile to an amide, and then an amidase hydrolyzes the amide to the carboxylic acid.[11][14]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Base-Catalyzed Hydrolysis of Myristonitrile
-
To a solution of myristonitrile (1 equivalent) in ethanol or methanol (10 volumes), add a 10% aqueous solution of NaOH or KOH (2 volumes).[5]
-
Heat the mixture to reflux (approximately 60-80 °C) and stir for 16-24 hours.[5] Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the alcohol.
-
Dilute the residue with water (10 volumes) and extract with a non-polar solvent like dichloromethane (2 x 10 volumes) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3 using 1 N HCl.[5] Myristic acid will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude product.
-
The crude myristic acid can be further purified by recrystallization.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield in myristonitrile hydrolysis.
Reaction Pathway Overview
Caption: General reaction pathway for the hydrolysis of myristonitrile.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 8. byjus.com [byjus.com]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting Peak Tailing of Tetradecanenitrile in Gas Chromatography: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with Tetradecanenitrile in their Gas Chromatography (GC) analyses. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve these common chromatographic challenges. Peak tailing can compromise resolution and the accuracy of quantification, so addressing it is crucial for reliable results.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for this compound, a long-chain aliphatic nitrile, can stem from several factors.[3] The primary causes are typically related to either chemical interactions within the GC system or physical issues with the setup.[4] The nitrile functional group (-C≡N) can exhibit some polarity, leading to interactions with active sites in the GC flow path.[3]
Common causes include:
-
Active Sites: Unwanted interactions between this compound and active sites (e.g., silanol groups) on the surfaces of the inlet liner, column, or detector.[5]
-
Column Contamination: Buildup of non-volatile residues on the column, particularly at the inlet, can lead to poor peak shape.[6][7]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and turbulence, causing peaks to tail.[1][6]
-
Incompatible Column Phase: The polarity of the stationary phase may not be optimal for eluting a nitrile.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][8]
Q2: All my peaks are tailing, not just this compound. What does this indicate?
When all peaks in a chromatogram exhibit tailing, it generally points to a physical or mechanical issue rather than a specific chemical interaction.[1][4]
You should investigate:
-
Improper Column Installation: Check the column cuts and installation depths in both the inlet and detector.[1] A poor cut can create turbulence and unswept volumes.[6]
-
Dead Volume: Unswept volumes in the system, often due to incorrect column installation or ferrule choice, can cause tailing for all compounds.[1]
-
System Contamination: Severe contamination of the inlet liner or the front of the column can affect all analytes.[1]
-
Low Split Ratio: In split injections, a very low split ratio might not provide a high enough flow rate for efficient sample introduction.[9]
Q3: Only the this compound peak is tailing. What should I focus on?
If only this compound or other polar analytes are tailing, the issue is likely chemical in nature.[4] This suggests a specific interaction between your analyte and the GC system.
Key areas to troubleshoot are:
-
Active Sites in the Inlet: The inlet liner is a common source of activity. Ensure you are using a properly deactivated liner.[10][11]
-
Column Activity: The stationary phase itself or the fused silica tubing can have active sites. Consider trimming the front of the column or using a more inert column.
-
Sample Solvent Mismatch: A mismatch in polarity between your sample solvent and the stationary phase can cause peak distortion.[12]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Source of Peak Tailing
This guide provides a systematic approach to identifying the root cause of peak tailing.
Caption: A workflow for diagnosing the cause of peak tailing.
Guide 2: Inlet System Maintenance for Nitrile Analysis
The inlet is the first point of contact for your sample and a frequent source of peak tailing.[11]
Experimental Protocol: Inlet Maintenance
-
Cool Down: Safely cool the GC inlet to room temperature.
-
Disassemble: Carefully remove the septum nut, septum, and then the inlet liner.
-
Inspect and Replace:
-
Septum: Look for signs of coring or overuse. Replace if necessary.
-
Inlet Liner: Visually inspect for residue or discoloration. It is often more practical to replace the liner than to clean and deactivate it.[13] For an analyte like this compound, a deactivated liner is crucial.[5][10]
-
O-ring: Check for cracks or brittleness and replace if needed.
-
Gold Seal (if applicable): Inspect for contamination and replace if necessary.
-
-
Reassemble: Install the new components, ensuring the liner is correctly oriented and the column is installed at the proper depth according to the manufacturer's instructions.
-
Leak Check: Pressurize the system and perform a leak check.
Table 1: Recommended Inlet Liners for Polar Analytes
| Liner Type | Deactivation | Best For | Considerations |
| Single Taper with Wool | Silanized | General purpose, good for dirty samples. | Wool can be a source of activity if not properly deactivated. |
| Double Taper | Silanized | Trace analysis, active compounds. Reduces backflash.[14] | May not be suitable for all injection volumes. |
| Direct Connect | Silanized | Highly active compounds.[14] | Requires careful column installation. |
Guide 3: Column Conditioning and Care
A properly conditioned and maintained column is essential for good peak shape.
Experimental Protocol: Column Conditioning
-
Installation: Install the column in the inlet, but do not connect it to the detector.[15]
-
Purge: Set the carrier gas flow rate and purge the column for 15-30 minutes at room temperature to remove any oxygen.[15][16]
-
Heating Program:
-
Set the oven temperature to 40-50°C.
-
Ramp the temperature at 5-10°C/minute to the conditioning temperature.[17][18] This should be about 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.[18]
-
Hold at the conditioning temperature for 1-2 hours, or until a stable baseline is achieved. Thicker film columns may require longer conditioning.[15][16]
-
-
Cool and Connect: Cool the oven, then connect the column to the detector.
-
Verification: Run a blank to ensure a stable baseline before analyzing samples.
When to Trim Your Column:
If peak tailing persists after inlet maintenance, the front of the column may be contaminated or active.[19] Trimming 10-20 cm from the inlet end of the column can often restore performance.[20] Alternatively, using a guard column can protect the analytical column from non-volatile residues.[21]
Advanced Troubleshooting
Issue: Peak Tailing Persists After Basic Maintenance
If you have performed inlet maintenance and column trimming without success, consider these factors:
-
Sample Solvent Effects: The choice of solvent can significantly impact peak shape, especially in splitless injection.[22][23] The initial oven temperature should be about 10-20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[20][24] A mismatch in polarity between the solvent and the stationary phase can also lead to poor peak shape.[12]
-
Column Overload: If the peak shape improves upon diluting the sample, you are likely overloading the column.[8] Reduce the injection volume or sample concentration.
-
Thermal Decomposition: While less common for a stable molecule like this compound, high inlet temperatures can sometimes cause degradation that appears as tailing.[6] If suspected, try lowering the inlet temperature.
Table 2: this compound Properties
| Property | Value | Source |
| Molecular Formula | C14H27N | [25] |
| Molecular Weight | 209.37 g/mol | [26] |
| Boiling Point | 306.3°C at 760 mmHg | [27] |
| Solubility | Insoluble in water, soluble in organic solvents. | [3] |
By systematically working through these FAQs and troubleshooting guides, you can effectively diagnose and resolve peak tailing issues for this compound, ensuring the integrity and accuracy of your GC analyses.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. CAS 629-63-0: this compound | CymitQuimica [cymitquimica.com]
- 4. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. m.youtube.com [m.youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. acdlabs.com [acdlabs.com]
- 9. agilent.com [agilent.com]
- 10. silcotek.com [silcotek.com]
- 11. GC Inlet Liner Selection, Part III: Inertness [discover.restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. How to Condition a New Capillary GC Column [discover.restek.com]
- 19. gcms.labrulez.com [gcms.labrulez.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. This compound [webbook.nist.gov]
- 26. This compound | C14H27N | CID 64678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. chembk.com [chembk.com]
Technical Support Center: Enhancing the Stability of Myristonitrile During Storage
Welcome to the technical support center for myristonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of myristonitrile throughout its storage and handling in your laboratory.
Myristonitrile (also known as tetradecanenitrile) is a long-chain aliphatic nitrile, a valuable building block in organic synthesis. The integrity of this starting material is paramount to the success and reproducibility of your experiments. This guide will delve into the factors affecting its stability and provide actionable protocols to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for myristonitrile?
A1: To maximize the shelf-life of myristonitrile, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[1][2] The recommended storage temperature is typically 2-8°C. The container should be tightly sealed to prevent moisture ingress and contamination.[3] For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is a good practice to minimize oxidative degradation.
Q2: What are the primary degradation pathways for myristonitrile?
A2: The two most common degradation pathways for aliphatic nitriles like myristonitrile are hydrolysis and oxidation.[4][5]
-
Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis, especially in the presence of acidic or basic contaminants. This reaction proceeds in two stages, first forming myristamide as an intermediate, which then further hydrolyzes to myristic acid and ammonia.[6][7][8][9]
-
Oxidation: While aliphatic nitriles are generally stable to oxidation under ambient conditions, the presence of oxidizing agents, exposure to high temperatures, or UV light can initiate oxidative degradation.[3][10][11] The products can be complex and may include shorter-chain fatty acids and other oxidized species.
Q3: What are the visible signs of myristonitrile degradation?
A3: Visual inspection can sometimes offer clues. The appearance of a yellowish tint in the normally colorless liquid, a change in viscosity, or the formation of solid precipitates could indicate degradation. A noticeable change in odor might also be an indicator. However, significant degradation can occur without any obvious visual changes. Therefore, analytical testing is crucial for confirming purity.
Q4: How can I test the purity of my myristonitrile sample?
A4: Several analytical techniques can be used to assess the purity of myristonitrile.[]
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent method for determining the purity of volatile compounds like myristonitrile and for identifying and quantifying volatile impurities or degradation products.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for detecting less volatile degradation products like myristic acid.[14][15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of the nitrile functional group (a sharp peak around 2240-2260 cm⁻¹) and to detect the appearance of other functional groups, such as a broad hydroxyl peak (from carboxylic acid) or a carbonyl peak (from amide or carboxylic acid).
Q5: Are there any materials I should avoid for storing myristonitrile?
A5: Myristonitrile should be stored in chemically resistant containers, such as amber glass bottles with PTFE-lined caps.[2] Avoid plastic containers unless they are specifically rated for compatibility with nitriles, as plasticizers can leach into the product and some plastics may be permeable to vapors.[2] Also, ensure that the storage containers are clean and dry before use to prevent contamination with residual acids, bases, or water.
Troubleshooting Guide: Common Stability Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Decreased assay performance or unexpected side products in reactions. | Degradation of myristonitrile leading to lower purity and the presence of reactive impurities (e.g., myristic acid). | 1. Verify the purity of the myristonitrile stock using GC-MS or HPLC. 2. If degradation is confirmed, purify the myristonitrile by distillation under reduced pressure. 3. For future use, implement the recommended storage conditions and consider performing a stability study on your stored material. |
| Change in physical appearance (color, turbidity). | Contamination with water, leading to hydrolysis. Exposure to light or air, leading to oxidative degradation. | 1. Filter the material if turbidity is present. 2. If a color change is observed, consider it a sign of potential degradation and verify purity analytically. 3. Ensure future storage is in a tightly sealed, opaque container, potentially under an inert atmosphere. |
| Inconsistent results between different batches of myristonitrile. | Batch-to-batch variability in purity. Degradation of an older batch. | 1. Always analytically verify the purity of a new batch of myristonitrile upon receipt. 2. Establish a re-test date for stored batches to ensure their continued suitability for use. |
Experimental Protocol: Forced Degradation Study of Myristonitrile
A forced degradation study is a systematic way to investigate the intrinsic stability of a compound by subjecting it to stress conditions that are more severe than accelerated stability testing.[3][4][10][16] This protocol outlines a general procedure for a forced degradation study on myristonitrile.
Objective: To identify the potential degradation products and pathways of myristonitrile under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.
Materials:
-
Myristonitrile (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber with UV and visible light sources
-
GC-MS or HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare solutions of myristonitrile (e.g., 1 mg/mL) in acetonitrile or a suitable solvent system.
-
Stress Conditions:
-
Acid Hydrolysis: To a myristonitrile solution, add an equal volume of 0.1 M HCl. Prepare another sample with 1 M HCl. Incubate the samples at 60°C for 24 hours.
-
Base Hydrolysis: To a myristonitrile solution, add an equal volume of 0.1 M NaOH. Prepare another sample with 1 M NaOH. Incubate the samples at 60°C for 24 hours.
-
Oxidative Degradation: To a myristonitrile solution, add an equal volume of 3% H₂O₂. Keep the sample at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of myristonitrile in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store a sample of neat myristonitrile and a solution of myristonitrile in an oven at 60°C for 7 days.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours for liquid samples; 0, 1, 3, 7 days for thermal degradation), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating analytical method (e.g., GC-MS or HPLC).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
-
Data Interpretation:
-
Identify the major degradation products by their mass spectra (GC-MS) or retention times and UV spectra (HPLC) compared to standards, if available.
-
Determine the percentage of degradation in each stress condition.
-
Propose the degradation pathways based on the identified products.
Visualizing Experimental Workflows and Degradation Pathways
Caption: Workflow for a forced degradation study of myristonitrile.
Caption: Potential degradation pathways of myristonitrile.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. Nitrile - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 13. Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Methods for the removal of impurities from Tetradecanenitrile
Welcome to the comprehensive technical support guide for the purification of tetradecanenitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this long-chain aliphatic nitrile. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The protocols and explanations provided are grounded in established chemical principles to ensure scientific integrity and repeatability.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound and its impurities.
Q1: What are the most common impurities in crude this compound?
The impurities present in this compound largely depend on the synthetic route used for its preparation. The two most common methods are the nucleophilic substitution of a C14 alkyl halide and the dehydration of tetradecanamide.[1][2]
-
From Alkyl Halides (e.g., 1-bromotridecane + NaCN):
-
Unreacted Alkyl Halide: Incomplete reaction can leave residual 1-bromotridecane.
-
Isothis compound (Isonitrile): The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. This can lead to the formation of the isonitrile isomer as a significant byproduct.[3]
-
Elimination Products: Under certain conditions, elimination reactions can compete with substitution, leading to the formation of tridecene.
-
Hydrolysis Products: If water is present in the reaction mixture, the nitrile can hydrolyze to form tetradecanamide or tetradecanoic acid.[4]
-
-
From Dehydration of Tetradecanamide:
-
Unreacted Tetradecanamide: Incomplete dehydration will result in the starting amide remaining in the product.[2][5]
-
Byproducts from Dehydrating Agent: The choice of dehydrating agent (e.g., P₄O₁₀, SOCl₂, POCl₃) can introduce specific impurities.[6] For instance, reactions with thionyl chloride can produce acidic byproducts like HCl and SO₂.[6]
-
Q2: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties of this compound is crucial for selecting an appropriate purification method.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₄H₂₇N | High carbon content makes it nonpolar. |
| Molecular Weight | 209.38 g/mol | Relatively high molecular weight. |
| Boiling Point | 306.3 °C at 760 mmHg | High boiling point allows for purification by vacuum distillation to prevent decomposition.[7][8] |
| Melting Point | 19 °C | Can be a solid or liquid at room temperature, influencing handling and recrystallization choices.[7][8] |
| Solubility | Insoluble in water; soluble in organic solvents.[9] | This property is key for liquid-liquid extraction and choosing solvents for chromatography and recrystallization. |
Q3: What analytical techniques are recommended for assessing the purity of this compound?
Gas chromatography-mass spectrometry (GC-MS) is the most powerful technique for assessing the purity of this compound.[10][11][12]
-
Gas Chromatography (GC): Separates volatile compounds based on their boiling points and interactions with the stationary phase. This allows for the quantification of this compound and its volatile impurities.[13]
-
Mass Spectrometry (MS): Provides structural information about the separated components, enabling the identification of unknown impurities.[10][11] The NIST WebBook provides a reference mass spectrum for this compound.
Q4: What are the recommended storage conditions for purified this compound?
To maintain its purity, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[9] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: My final product still shows impurity peaks in the GC analysis after distillation.
-
Possible Cause 1: Co-distillation of impurities with similar boiling points.
-
Explanation: Impurities with boiling points close to that of this compound will be difficult to separate by simple distillation.
-
Solution: Employ fractional distillation. A fractionating column with a high number of theoretical plates will provide better separation of components with close boiling points. Operating the distillation under reduced pressure (vacuum distillation) will lower the boiling points and can enhance the separation efficiency while preventing thermal decomposition.
-
-
Possible Cause 2: Thermal decomposition during distillation.
-
Explanation: The high boiling point of this compound can lead to decomposition if heated for extended periods at atmospheric pressure.
-
Solution: Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high and that the distillation is performed as quickly as possible.
-
Problem 2: I am having difficulty separating this compound from its isonitrile isomer using column chromatography.
-
Explanation: The nitrile and isonitrile isomers can have very similar polarities, making their separation by standard silica gel chromatography challenging.
-
Solution: Optimize your chromatographic conditions.
-
Choice of Stationary Phase: While silica gel is a common choice, consider using a different stationary phase like alumina, which may offer different selectivity.
-
Solvent System: A systematic trial of different solvent systems with varying polarities is crucial. Start with a nonpolar solvent like hexane and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane. Thin-layer chromatography (TLC) can be used to quickly screen for the optimal solvent system that provides the best separation between the two isomers.
-
Problem 3: My this compound product is a yellow oil, but the literature reports it as a colorless liquid or white solid.
-
Explanation: The yellow color likely indicates the presence of impurities, possibly from side reactions or decomposition.
-
Solution: Employ a decolorization step.
-
Activated Charcoal Treatment: Dissolve the impure this compound in a suitable organic solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter off the charcoal. The charcoal will adsorb the colored impurities.
-
Recrystallization: If the product is solid at room temperature, recrystallization can be a very effective method for removing colored impurities.[11]
-
Problem 4: During the dehydration of tetradecanamide, my yield of this compound is consistently low.
-
Explanation: Low yields can be due to an incomplete reaction or side reactions.
-
Solution: Re-evaluate your reaction conditions.
-
Dehydrating Agent: Ensure the dehydrating agent is fresh and added in the correct stoichiometric amount.
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times for complete conversion. Monitor the reaction progress using TLC or GC to determine the optimal conditions.
-
Work-up Procedure: Ensure that the work-up procedure is not causing loss of product. For example, if acidic byproducts are formed, a basic wash during the work-up may be necessary.
-
III. Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
This protocol is suitable for separating this compound from impurities with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.
-
Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips to ensure smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Collect the fractions that distill over at different temperature ranges. The first fraction will likely contain lower-boiling impurities. Collect the main fraction at the expected boiling point of this compound under the applied pressure.
-
Analysis: Analyze the purity of each fraction using GC-MS.
Protocol 2: Purification of this compound by Column Chromatography
This protocol is effective for separating this compound from impurities with different polarities.
-
Column Packing: Pack a glass column with silica gel or alumina as the stationary phase, using a nonpolar solvent like hexane as the slurry solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a nonpolar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with a nonpolar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under UV light or with a suitable stain. Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
IV. Visualized Workflows
Troubleshooting Workflow for Impure this compound
Caption: A logical workflow for troubleshooting and purifying impure this compound.
Purification Workflow via Dehydration of Tetradecanamide
Caption: A step-by-step workflow for the synthesis and purification of this compound from tetradecanamide.
V. References
-
Amide to Nitrile - Common Conditions. Organic Chemistry Portal. --INVALID-LINK--
-
Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. --INVALID-LINK--
-
Amide and nitrile compounds and methods of producing and using thereof. (2019). Google Patents. --INVALID-LINK--
-
The preparation of nitriles. Chemguide. --INVALID-LINK--
-
This compound. CymitQuimica. --INVALID-LINK--
-
Kolbe nitrile synthesis. Wikipedia. --INVALID-LINK--
-
Recent developments in dehydration of primary amides to nitriles. (2020). RSC Publishing. --INVALID-LINK--
-
Preparation of Nitriles. Chemistry Steps. --INVALID-LINK--
-
Preparation of Nitriles. (2023, January 22). Chemistry LibreTexts. --INVALID-LINK--
-
Efficient Synthesis of Nitrile Compounds through Amide Conversion via N-Boroamide Intermediates. (2025, August 7). ResearchGate. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2005). PubMed. --INVALID-LINK--
-
This compound. NIST WebBook. --INVALID-LINK--
-
CHEMICAL PURITY ANALYSIS. (2016). Agilent. --INVALID-LINK--
-
The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Agilent. --INVALID-LINK--
-
Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. (2024). MDPI. --INVALID-LINK--
-
High-Throughput Multiresidue Pesticides Analysis by GC-MS/MS. Restek. --INVALID-LINK--
-
This compound. BioHippo. --INVALID-LINK--
-
This compound. ChemBK. --INVALID-LINK--
-
LC-MS Contaminants. Sigma-Aldrich. --INVALID-LINK--
-
Process for the preparation of nitrile compounds. (2004). Google Patents. --INVALID-LINK--
-
Purification by Recrystallization. CUNY. --INVALID-LINK--
-
Challenges in the handling and storage of 6-Octadecynenitrile. Benchchem. --INVALID-LINK--
-
Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame. --INVALID-LINK--
-
High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. (2017). ACS Omega. --INVALID-LINK--
-
This compound. NIST WebBook. --INVALID-LINK--
-
This compound. NIST WebBook. --INVALID-LINK--
-
This compound. ChemBK. --INVALID-LINK--
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 7. chembk.com [chembk.com]
- 8. CAS 629-63-0: this compound | CymitQuimica [cymitquimica.com]
- 9. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. High-Throughput Multiresidue Pesticides Analysis by GC-MS/MS [discover.restek.com]
- 12. agilent.com [agilent.com]
- 13. This compound [webbook.nist.gov]
Technical Support Center: High-Purity Tetradecanenitrile Production
Welcome to the technical support center for the scaled-up production of high-purity Tetradecanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and purification of this critical long-chain nitrile.
I. Overview of Synthetic Routes for Scalable Production
The synthesis of high-purity this compound, also known as myristonitrile[1], on a larger scale primarily involves the conversion of myristic acid (tetradecanoic acid) or its derivatives.[2] The most industrially viable methods are variations of the nitrile process, which typically proceed through an amide intermediate.[3][4]
Two common scalable approaches are:
-
Two-Step Amidation-Dehydration from Myristic Acid: This is a robust and widely used method. Myristic acid is first reacted with ammonia to form tetradecanamide, which is then dehydrated to yield this compound.[3]
-
Direct Catalytic Ammoxidation of Myristic Acid: This method involves the reaction of myristic acid with ammonia in the presence of a catalyst at elevated temperatures to directly produce the nitrile.[4][5][6]
This guide will focus on the troubleshooting and frequently asked questions related to these two primary synthetic pathways.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Synthesis & Reaction Issues
Q1: My amidation reaction of myristic acid with ammonia is showing low conversion to tetradecanamide. What are the likely causes and how can I improve the yield?
A1: Low conversion in the amidation step is a common hurdle when scaling up. Several factors could be at play:
-
Insufficient Ammonia: Ensure an adequate excess of ammonia is used to drive the equilibrium towards the amide product.[3]
-
Suboptimal Temperature: The reaction temperature is critical. For liquid-phase reactions, temperatures are typically maintained between 180°C and 220°C.[7] Below this range, the reaction rate may be too slow, while excessively high temperatures can favor the premature dehydration to the nitrile.[7]
-
Inadequate Mixing: In a scaled-up reactor, inefficient mixing can lead to localized temperature and concentration gradients, hindering the reaction. Ensure your reactor's agitation is sufficient for the batch size.
-
Water Removal: The amidation reaction produces water as a byproduct.[3] Efficient removal of this water will shift the equilibrium towards the product. Consider using a Dean-Stark trap or a similar setup for continuous water removal.
Q2: During the dehydration of tetradecanamide, I'm observing significant charring and the formation of dark-colored impurities. What's causing this and how can it be prevented?
A2: Charring and the formation of colored impurities during amide dehydration are often indicative of side reactions occurring at high temperatures.
-
Localized Overheating: "Hot spots" in the reactor can lead to thermal decomposition of the starting material and product. Ensure uniform heating of the reaction mixture.
-
Inappropriate Dehydrating Agent/Catalyst: The choice of dehydrating agent is crucial. While strong dehydrating agents like phosphorus pentoxide (P4O10) are effective, they can be harsh and lead to side reactions if not used judiciously.[8] For industrial applications, solid acid catalysts like zinc oxide or alumina are often preferred for their milder nature and ease of separation.[9]
-
Prolonged Reaction Time: Extended heating can promote the formation of degradation products. Monitor the reaction progress closely (e.g., by GC analysis) and stop the reaction once the conversion of the amide is complete.
Q3: My direct ammoxidation of myristic acid is resulting in a mixture of products, including unreacted starting material, the intermediate amide, and the desired nitrile. How can I improve the selectivity towards this compound?
A3: Achieving high selectivity in a one-step ammoxidation requires careful control over reaction parameters.
-
Catalyst Selection and Activity: The choice of catalyst is paramount. Metal oxides such as V₂O₅, Fe₂O₃, and ZnO have demonstrated high yields in vapor-phase ammoxidation reactions.[5][6] The acidity of the catalyst can positively correlate with nitrile yield.[5][6]
-
Reaction Temperature: The temperature for vapor-phase ammoxidation is typically in the range of 300-400°C.[4][6] Lower temperatures may favor the formation of the amide intermediate, while higher temperatures can lead to cracking and the formation of shorter-chain nitriles.[5]
-
Ammonia to Fatty Acid Ratio: An optimal molar ratio of ammonia to myristic acid is necessary to ensure complete conversion and minimize side reactions.
Purification & Purity Issues
Q4: I'm having difficulty separating this compound from the unreacted tetradecanamide by distillation. What are my options?
A4: The boiling points of long-chain amides and nitriles can be relatively close, making simple distillation challenging.
-
Vacuum Distillation: Employing vacuum distillation will lower the boiling points of both compounds, potentially increasing the boiling point difference and allowing for a more efficient separation.
-
Fractional Distillation: A fractional distillation column with a suitable number of theoretical plates can enhance the separation efficiency.
-
Crystallization: If distillation is not providing the desired purity, consider a crystallization step. This compound is a liquid at room temperature (melting point ~19°C)[10], while tetradecanamide is a solid. Cooling the mixture may allow for the selective crystallization of the unreacted amide, which can then be removed by filtration.
Q5: My final this compound product has a yellow tint. What is the likely impurity and how can I remove it?
A5: A yellow tint often indicates the presence of small amounts of colored impurities, which could be degradation products formed during the reaction.
-
Activated Carbon Treatment: Treating the crude nitrile with activated carbon can effectively adsorb colored impurities. The carbon can then be removed by filtration.
-
Distillation: A careful fractional distillation under vacuum should separate the higher-boiling colored impurities from the desired product.
Q6: How can I confirm the purity of my scaled-up batch of this compound?
A6: Several analytical techniques are suitable for assessing the purity of this compound on a larger scale.
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds like this compound. It can effectively separate the nitrile from starting materials, intermediates, and byproducts.[1][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly for identifying non-volatile impurities.[7]
-
Infrared (IR) Spectroscopy: The presence of a sharp nitrile peak (C≡N stretch) around 2250 cm⁻¹ and the absence of a prominent amide carbonyl peak (~1650 cm⁻¹) can confirm the conversion and purity.[1]
III. Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods involve the dehydration of tetradecanamide or the direct ammoxidation of myristic acid.[3][4] Other laboratory-scale methods include the reaction of an alkyl halide with a cyanide salt (Kolbe nitrile synthesis)[11][12] and the reaction of aldehydes or ketones with a cyanide source (Strecker reaction).[13]
Q2: What is the reaction mechanism for the dehydration of tetradecanamide to this compound?
A2: The dehydration of a primary amide to a nitrile involves the removal of a molecule of water. With dehydrating agents like POCl₃ or SOCl₂, the mechanism typically involves the activation of the amide oxygen, making it a good leaving group, followed by elimination to form the nitrile triple bond.[14][15][16]
Q3: What are the key safety precautions to consider when scaling up the production of this compound?
A3: Scaling up nitrile synthesis requires strict adherence to safety protocols.
-
Handling of Ammonia: Ammonia is a corrosive and toxic gas.[7] Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including respiratory protection.
-
High Temperatures and Pressures: The reactions are often conducted at elevated temperatures and potentially under pressure. Use reactors and equipment rated for the intended operating conditions.
-
Cyanide Handling (if applicable): If using cyanide salts in any synthesis step, be aware that they are highly toxic.[11] Acidic conditions can generate highly toxic hydrogen cyanide gas.[8] Always work in a well-ventilated fume hood and have an appropriate cyanide antidote kit available.
-
Flammability: this compound is a combustible liquid.[17] Avoid open flames and sources of ignition.
Q4: Can I use a different fatty acid as a starting material to produce other long-chain nitriles?
A4: Yes, the general synthetic methods described here for this compound can be adapted for other long-chain fatty acids to produce the corresponding nitriles. The reaction conditions may need to be optimized for the specific fatty acid being used.
Q5: What are the common industrial applications of this compound?
A5: this compound is a valuable chemical intermediate. Its primary use is in the production of fatty amines through hydrogenation.[4][5][6] These fatty amines are widely used as surfactants, corrosion inhibitors, and in the synthesis of quaternary ammonium compounds for various applications.
IV. Experimental Protocols & Visualizations
Protocol 1: Two-Step Synthesis of this compound from Myristic Acid
Step 1: Amidation of Myristic Acid
-
Charge a suitable reactor with myristic acid.
-
Heat the myristic acid to its melting point (approximately 54-58°C).
-
Begin bubbling anhydrous ammonia gas through the molten myristic acid while maintaining a temperature of 180-220°C.
-
Continuously remove the water formed during the reaction using a condenser and a water trap.
-
Monitor the reaction progress by taking samples and analyzing for the disappearance of the carboxylic acid peak and the appearance of the amide peak using IR spectroscopy or by determining the acid value.
-
Once the reaction is complete, cool the mixture to obtain crude tetradecanamide.
Step 2: Dehydration of Tetradecanamide
-
To the crude tetradecanamide, add a suitable dehydration catalyst (e.g., zinc oxide, 1-2% by weight).
-
Heat the mixture under vacuum to 280-300°C.
-
The this compound will begin to distill. Collect the distillate.
-
Monitor the reaction for the cessation of water and nitrile distillation.
-
The collected crude this compound can be further purified by fractional vacuum distillation.
Protocol 2: Direct Vapor-Phase Ammoxidation of Myristic Acid
-
Set up a tubular reactor packed with a solid acid catalyst (e.g., V₂O₅ on a support).
-
Introduce a stream of anhydrous ammonia gas into the reactor.
-
Pump molten myristic acid into a vaporizer and then introduce the vaporized myristic acid into the ammonia stream before it enters the reactor.
-
The reaction products exiting the reactor are cooled to condense the liquid products (a mixture of this compound, water, and some unreacted starting materials/intermediates).
-
Separate the organic layer from the aqueous layer.
-
Purify the crude this compound by fractional vacuum distillation.
Reaction Workflow Diagrams
Caption: Workflow for the two-step synthesis of this compound.
Caption: Workflow for the direct ammoxidation synthesis of this compound.
V. Quantitative Data Summary
| Parameter | Two-Step Amidation-Dehydration | Direct Vapor-Phase Ammoxidation |
| Starting Material | Myristic Acid | Myristic Acid |
| Key Reagents | Ammonia, Dehydration Catalyst (e.g., ZnO) | Ammonia, Solid Acid Catalyst (e.g., V₂O₅) |
| Reaction Temp. | Amidation: 180-220°C, Dehydration: 280-300°C | 350-400°C[5][6] |
| Pressure | Atmospheric / Vacuum | Atmospheric |
| Typical Yield | Good to Excellent | High (up to 84% reported with V₂O₅)[5][6] |
| Key Advantages | Robust, well-established method | Continuous process, potentially lower energy consumption[4][5] |
| Key Challenges | Two distinct reaction steps | Requires specialized vapor-phase reactor |
VI. References
-
Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from --INVALID-LINK--
-
Caron, S. (2011). Practical Synthetic Organic Chemistry. John Wiley & Sons.
-
Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. (2017, December 27). YouTube. Retrieved from --INVALID-LINK--
-
Organic Reactions. (n.d.). Amide to Nitrile. Retrieved from --INVALID-LINK--
-
Raffel, C. (2023). Production of fatty nitriles from fatty acids: fundamentals and alternative production routes. Eindhoven University of Technology. Retrieved from --INVALID-LINK--
-
Ruan, S., Ruan, J., Chen, X., & Zhou, S. (2020). Facile dehydration of primary amides to nitriles catalyzed by lead salts: The anionic ligand matters. ResearchGate. Retrieved from --INVALID-LINK--
-
Shrestha, P., et al. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. ACS Omega. Retrieved from --INVALID-LINK--
-
Shrestha, P., et al. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. National Institutes of Health. Retrieved from --INVALID-LINK--
-
Process for the production of fatty acid nitriles and glycerine from glycerides, in particular from natural fats and/or oils. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Shrestha, P., et al. (2017). High-Yield Production of Fatty Nitriles by One-Step Vapor-Phase Thermocatalysis of Triglycerides. ResearchGate. Retrieved from --INVALID-LINK--
-
Teter, J. W. (n.d.). Purification of nitriles. Google Patents. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from --INVALID-LINK--
-
Systems and methods for producing nitriles. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from --INVALID-LINK--
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from --INVALID-LINK--
-
Pearson. (2024). Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. Retrieved from --INVALID-LINK--
-
Zaragoza, F. (2002). One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action. Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Scaling up the synthesis of Hexadecanenitrile for industrial applications. Retrieved from --INVALID-LINK--
-
Lewis Acid Catalyzed Nitrile Synthesis from Aldehyde. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Clark, J. (n.d.). the preparation of nitriles. Chemguide. Retrieved from --INVALID-LINK--
-
Ataman Kimya. (n.d.). MYRISTIC ACID (C14). Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Tetradecanol from Myristic Acid. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). This compound. NIST WebBook. Retrieved from --INVALID-LINK--
-
deKrafft, K. E., et al. (2012). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. National Institutes of Health. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--
-
Journal of Drug Delivery and Therapeutics. (n.d.). View of ADMET informatics of Tetradecanoic acid (Myristic Acid) from ethyl acetate fraction of Moringa oleifera leaves. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Myristic acid. Retrieved from --INVALID-LINK--
-
Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from --INVALID-LINK--
-
Chempri. (n.d.). Myristic acid. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). This compound. NIST WebBook. Retrieved from --INVALID-LINK--
-
Process for the preparation of nitrile compounds. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Not Voodoo. (n.d.). About Troubleshooting. Retrieved from --INVALID-LINK--
-
ChemBK. (2024). This compound. Retrieved from --INVALID-LINK--
-
USC Dornsife. (2016). Researchers find way to produce nanomaterials on a larger scale. Retrieved from --INVALID-LINK--
References
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- 6. researchgate.net [researchgate.net]
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- 8. chemguide.co.uk [chemguide.co.uk]
- 9. EP0000916B1 - Process for the production of fatty acid nitriles and glycerine from glycerides, in particular from natural fats and/or oils - Google Patents [patents.google.com]
- 10. chembk.com [chembk.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. sciforum.net [sciforum.net]
- 14. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
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Validation & Comparative
A Researcher's Guide to Navigating Tetradecanenitrile Purity Across Commercial Suppliers
For researchers, scientists, and drug development professionals, the purity of a chemical reagent is not a matter of trivial detail; it is the bedrock upon which reliable and reproducible experimental outcomes are built. Tetradecanenitrile (also known as myristonitrile), a long-chain aliphatic nitrile, finds applications in various research and development sectors, including as a building block in organic synthesis and in the formulation of advanced materials. In the context of drug development, the nitrile functional group is a key pharmacophore in numerous approved pharmaceuticals.[1][2] The presence of impurities can have profound consequences, potentially leading to misleading experimental results, failed syntheses, and in the case of pharmaceutical development, unforeseen toxicological issues.[3]
This guide provides a comprehensive framework for comparing the purity of commercial this compound. Recognizing that direct, batch-specific purity data is not always readily available from suppliers, we will focus on two key areas: understanding the stated purity from various suppliers and, most critically, providing a robust, self-validating experimental protocol for independent purity verification. This approach empowers the end-user to make informed purchasing decisions and ensure the quality of their starting materials.
The Imperative of Purity: Why It Matters for this compound
The seemingly minor difference between a 98% and a 99.5% pure reagent can have a significant cascading effect in a multi-step synthesis or a sensitive biological assay. Potential impurities in commercial this compound could include:
-
Residual starting materials: Unreacted fatty acids or alcohols from the nitrile synthesis.
-
Byproducts of synthesis: Amides, which can form from the partial hydrolysis of the nitrile.
-
Solvent residues: Residual solvents from the manufacturing and purification process.
-
Isomers and related long-chain nitriles: Nitriles with different chain lengths.
In drug design and development, the nitrile group can enhance binding affinity to targets, improve pharmacokinetic profiles, and increase metabolic stability.[2][4] However, the presence of impurities can introduce confounding variables, potentially leading to off-target effects or altered biological activity.
Comparing Stated Purity from Commercial Suppliers
Several major chemical suppliers offer this compound. While a comprehensive, side-by-side comparison of Certificates of Analysis (CoA) for the same batch from each supplier is the ideal scenario, this information is often not publicly accessible. Our review of publicly available information from prominent suppliers reveals the following:
| Supplier | Product Grade/Name | Stated Purity | Availability of Public CoA Data |
| Sigma-Aldrich | This compound, AldrichCPR | Not specified; buyer assumes responsibility to confirm purity.[5] | Not readily available for this specific product grade.[5] |
| Thermo Scientific (formerly Alfa Aesar) | Tetradecanonitrile, 98% | 98% | General product specifications available; batch-specific CoAs typically provided with purchase. |
| Tokyo Chemical Industry (TCI) | Tetradecane | >99.0%(GC) | Lot-specific CoAs are generally available for TCI products.[6] |
| BioHippo | This compound | Not specified. | Product information page does not provide purity data.[7] |
Note: The information in this table is based on publicly available data and may not reflect the full range of products or grades offered by each supplier. It is crucial to contact suppliers directly for the most up-to-date information and to request a Certificate of Analysis for the specific lot you intend to purchase.
The lack of readily available, detailed purity data for all suppliers underscores the necessity for a standardized, in-house method for purity verification.
A Validated Experimental Protocol for Purity Determination: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it an ideal choice for assessing the purity of this compound.[8][9] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed molecular information for identification.[9]
The following protocol is designed to be a self-validating system, incorporating a certified reference material for unequivocal identification and quantification.
Experimental Workflow
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. About Our Products | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. ebiohippo.com [ebiohippo.com]
- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
Validation of analytical methods for Tetradecanenitrile quantification
An In-Depth Technical Guide to the Validation of Analytical Methods for Tetradecanenitrile Quantification: A Comparative Analysis
Prepared by: Senior Application Scientist
Introduction: The Analytical Imperative for this compound
This compound (C₁₄H₂₇N), also known as Myristonitrile, is a long-chain aliphatic nitrile used as an intermediate in the synthesis of pharmaceuticals, surfactants, and other specialty chemicals.[1][2] Accurate quantification of this analyte is critical for ensuring product quality, monitoring reaction kinetics, and meeting regulatory requirements. The validation of an analytical method is the formal, documented process of demonstrating that the procedure is fit for its intended purpose.[3][4] This process is not a mere checkbox exercise; it is a foundational element of scientific integrity that ensures the reliability, reproducibility, and accuracy of generated data.
This guide provides a comprehensive comparison of two distinct, validated analytical methods for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD). We will delve into the causality behind experimental choices, present detailed validation protocols grounded in international regulatory standards, and offer a clear comparison of their performance.
This document is structured to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and validating an analytical method for this compound or structurally similar long-chain, non-polar compounds. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guideline Q2(R2).[5][6]
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Expertise & Experience: Why GC-FID is the Primary Choice
Gas Chromatography is an ideal technique for analytes that are volatile and thermally stable.[7] this compound, with a molecular weight of 209.37 g/mol and a high boiling point, is well-suited for GC analysis.[8] The Flame Ionization Detector (FID) is a nearly universal detector for organic compounds, providing a robust and linear response proportional to the mass of carbon atoms entering the flame. This makes it an excellent choice for straightforward quantification without the need for a chromophore.[9] We select a direct, underivatized method, which simplifies sample preparation and avoids potential artifacts.[10][11]
Experimental Protocol: Validation of the GC-FID Method
1. System and Reagents:
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless injector and Flame Ionization Detector.
-
Column: Agilent DB-FFAP (nitroterephthalic acid modified polyethylene glycol), 30 m x 0.32 mm i.d., 0.25 µm film thickness. This polar column is chosen for its excellent resolution of fatty acids and their derivatives.[10]
-
Carrier Gas: Helium, constant flow rate of 2.0 mL/min.
-
Reagents: this compound reference standard (≥99.5% purity), Pentadecane (internal standard, IS), Isopropanol (solvent, HPLC grade).
2. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program: Initial 120°C for 1 min, ramp at 15°C/min to 240°C, hold for 5 min.
-
Detector Temperature: 280°C
3. Validation Workflow:
The following workflow diagram illustrates the sequence of validation experiments.
Caption: Workflow for Analytical Method Validation.
Step-by-Step Validation Procedures:
-
Specificity:
-
Causality: This test proves the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][13]
-
Procedure: Inject individual solutions of the solvent blank (isopropanol), the internal standard, and the this compound reference standard. Analyze a spiked sample containing this compound and potential impurities to ensure no co-elution at the retention times of the analyte and the internal standard.
-
-
Linearity and Range:
-
Causality: To demonstrate a direct, proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval over which this relationship holds true.[10]
-
Procedure: Prepare a series of at least five calibration standards of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in isopropanol, each containing a fixed concentration of the internal standard. Inject each standard in triplicate. Plot the peak area ratio (Analyte/IS) against the concentration and determine the linearity using the least squares regression method. The correlation coefficient (r²) should be calculated.
-
-
Accuracy (as Recovery):
-
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by spiking a placebo or sample matrix with a known amount of analyte.[14]
-
Procedure: Prepare samples at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration). For each level, prepare three replicate samples. Analyze the samples and calculate the percentage recovery.
-
-
Precision:
-
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three replicates at three concentrations) or six replicates at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument to assess within-laboratory variations. The results are expressed as the Relative Standard Deviation (RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Causality: To demonstrate the method's reliability during normal usage by deliberately introducing small variations in method parameters.[12][14]
-
Procedure: Introduce small, deliberate changes to critical parameters such as carrier gas flow rate (±0.2 mL/min), initial oven temperature (±2°C), and temperature ramp rate (±1°C/min). Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry).
-
Hypothetical Performance Data: GC-FID Method
| Validation Parameter | Acceptance Criteria (ICH) | Hypothetical Result |
| Specificity | No interference at RT | Passed. No co-eluting peaks observed at the retention time of this compound. |
| Linearity (r²) | ≥ 0.995 | 0.9997 |
| Range | Defined and validated | 10 - 500 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1% - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.35% |
| LOD | Report | 0.5 µg/mL (S/N ≥ 3) |
| LOQ | Report | 1.5 µg/mL (S/N ≥ 10) |
| Robustness | No significant impact | Passed. System suitability parameters remained within acceptable limits. |
Method 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Expertise & Experience: An Alternative Approach for Non-UV Absorbing Analytes
A significant challenge for quantifying this compound with HPLC is its lack of a UV-absorbing chromophore, rendering standard HPLC-UV detection ineffective. While derivatization to add a UV-active tag is an option, it introduces complexity and potential variability.[12] A more direct and modern alternative is to use a universal detector. The Evaporative Light Scattering Detector (ELSD) is a mass-based detector that can detect any analyte that is less volatile than the mobile phase, making it suitable for this compound.
Experimental Protocol: Validation of the HPLC-ELSD Method
1. System and Reagents:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump and degasser.
-
Detector: ELSD (e.g., Agilent 1290 Infinity II ELSD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (requires volatile buffers if pH adjustment is needed).
-
Reagents: this compound reference standard (≥99.5% purity), Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).
2. Chromatographic and Detector Conditions:
-
Mobile Phase Gradient: 70% Acetonitrile / 30% Water, isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
ELSD Settings: Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow (Nitrogen): 1.5 SLM. Note: These are starting points and must be optimized.
3. Validation Workflow: The validation workflow is identical to that of the GC-FID method, but with specific considerations for the ELSD detector. A key difference is that the ELSD response is often non-linear and typically requires a logarithmic transformation or polynomial fit for the calibration curve.
Step-by-Step Validation Procedures:
-
Specificity, Accuracy, Precision, and Robustness: Procedures are analogous to the GC-FID method, using the HPLC-ELSD system. For robustness, parameters like mobile phase composition (±2%), column temperature (±2°C), and ELSD gas flow (±0.1 SLM) would be varied.
-
Linearity and Range:
-
Causality: The ELSD response is based on light scattering from analyte particles after solvent evaporation. This process often results in a non-linear relationship between mass and response. Therefore, the calibration curve must be carefully modeled.
-
Procedure: Prepare a series of at least six calibration standards (e.g., 25, 100, 250, 500, 750, 1000 µg/mL). Plot the log(peak area) against the log(concentration). This transformation typically yields a linear relationship. A quadratic fit on the direct area vs. concentration plot can also be used. The suitability of the model must be justified.
-
-
LOD and LOQ:
-
Procedure: Determined based on the S/N ratio as described for the GC-FID method. The sensitivity of ELSD is highly dependent on method optimization.
-
Hypothetical Performance Data: HPLC-ELSD Method
| Validation Parameter | Acceptance Criteria (ICH) | Hypothetical Result |
| Specificity | No interference at RT | Passed. No interfering peaks from blank. Requires non-volatile buffer. |
| Linearity (Fit) | Justified model, r² ≥ 0.99 | Log-log transformation, r² = 0.9985 |
| Range | Defined and validated | 25 - 1000 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 96.5% - 104.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 3.0% | 1.75% |
| - Intermediate Precision | ≤ 5.0% | 2.90% |
| LOD | Report | 10 µg/mL (S/N ≥ 3) |
| LOQ | Report | 30 µg/mL (S/N ≥ 10) |
| Robustness | No significant impact | Passed. Sensitive to mobile phase volatility and ELSD settings. |
Comparative Analysis: GC-FID vs. HPLC-ELSD
The choice between these two validated methods depends on the specific laboratory context, including available instrumentation, required sensitivity, and sample throughput.
Caption: Decision tree for analytical method selection.
Head-to-Head Performance Comparison
| Performance Metric | GC-FID | HPLC-ELSD | Senior Scientist's Verdict |
| Principle | Separation in gas phase, carbon-based detection | Separation in liquid phase, mass-based detection | GC-FID is more direct and fundamentally simpler for this analyte. |
| Sample Preparation | Simple dilution in a volatile solvent | Dilution in mobile phase; requires filtration | GC-FID is marginally simpler, avoiding potential issues with analyte solubility in aqueous-organic mobile phases. |
| Sensitivity (LOQ) | High (e.g., ~1.5 µg/mL) | Moderate (e.g., ~30 µg/mL) | GC-FID is significantly more sensitive, making it superior for trace-level impurity analysis. |
| Linearity | Excellent, wide linear dynamic range | Non-linear response, requires curve fitting | The inherent linearity of FID simplifies calibration and data processing, making it more trustworthy and robust for routine QC. |
| Robustness | Very robust and highly reproducible | Sensitive to mobile phase volatility and purity | GC-FID methods are workhorses of the industry for a reason; they are exceptionally robust once validated. |
| Throughput | Moderate (~20 min run time) | Moderate (~15 min run time) | Run times are comparable, but HPLC may allow for faster injection cycles if using an advanced autosampler. |
| Instrumentation Cost | Lower initial and running costs | Higher initial cost, requires nitrogen supply | GC-FID is a more cost-effective solution if it meets the analytical requirements. |
Conclusion and Recommendation
Both GC-FID and HPLC-ELSD can be successfully validated for the quantification of this compound. However, the data and underlying principles strongly support GC-FID as the superior and recommended method for this application. Its high sensitivity, excellent linearity, robustness, and simplicity make it the most reliable and efficient choice for routine quality control and quantitative analysis.
The HPLC-ELSD method serves as a viable alternative, particularly in laboratories where GC instrumentation is unavailable or when analyzing this compound in complex, non-volatile matrices that are incompatible with GC injection. Researchers must be aware of the specific challenges associated with ELSD, including its non-linear response and lower sensitivity, and ensure the validation protocol rigorously addresses these factors.
Ultimately, the choice of method is a balance of performance, practicality, and available resources. A thorough, scientifically sound validation, as outlined in this guide, is non-negotiable and forms the bedrock of trustworthy analytical results.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. pubs.acs.org [pubs.acs.org]
- 3. impactfactor.org [impactfactor.org]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: High-Performance Liquid Chromatography: Types of Detectors [jove.com]
- 6. RU2107284C1 - Method of quantitative determination of physiologically active nitriles of saturated alifatic acids - Google Patents [patents.google.com]
- 7. sciepub.com [sciepub.com]
- 8. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC Analyses of Free Fatty Acids [sigmaaldrich.com]
- 10. sdiarticle4.com [sdiarticle4.com]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. youtube.com [youtube.com]
- 14. Derivatization in HPLC - HTA [hta-it.com]
The Efficacy of Tetradecanenitrile as an Internal Standard: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in quantitative analytical chemistry, the selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable method development. An internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls to correct for variations during analysis, thereby enhancing the accuracy and precision of the results.[1][2] This guide provides an in-depth technical comparison of tetradecanenitrile (also known as myristonitrile) as an internal standard against its analogs, supported by established analytical principles. While direct, head-to-head experimental data comparing the homologous series of long-chain alkyl nitriles is not extensively available in published literature, this guide will extrapolate from well-documented principles of internal standard selection and performance in gas chromatography (GC) and liquid chromatography (LC) to provide a comprehensive evaluation.
The Critical Role of the Internal Standard in Quantitative Analysis
The fundamental principle of using an internal standard is to provide a reference point against which the analyte of interest is measured.[3] The ratio of the analyte's response to the internal standard's response is used for quantification, which mitigates errors arising from:
-
Variability in sample injection volume: Even with modern autosamplers, minor variations can occur.
-
Sample preparation inconsistencies: Losses during extraction, derivatization, or other sample work-up steps can be accounted for if the internal standard behaves similarly to the analyte.
-
Instrumental drift: Fluctuations in detector response over time can be normalized.[1]
-
Matrix effects: In complex samples, other components can enhance or suppress the analyte's signal. A well-chosen internal standard can experience similar effects, thus correcting for them.[1]
An ideal internal standard should possess several key characteristics: it should be chemically similar to the analyte, absent in the original sample, stable throughout the analytical process, and chromatographically resolved from other components.[4]
Physicochemical Properties of this compound and Its Analogs
This compound (C14H27N) is a long-chain saturated alkyl nitrile.[5] Its utility as an internal standard is primarily in the analysis of compounds with similar physicochemical properties, such as other long-chain aliphatic compounds, including fatty acids, fatty acid amides, and other lipids. The choice between this compound and its analogs, such as dodecanenitrile (C12) or hexadecanenitrile (C16), depends on the specific requirements of the analytical method.
| Property | Dodecanenitrile (Lauronitrile) | This compound (Myristonitrile) | Hexadecanenitrile (Palmitonitrile) |
| Molecular Formula | C12H23N | C14H27N | C16H31N |
| Molecular Weight | 181.32 g/mol | 209.37 g/mol | 237.43 g/mol |
| Boiling Point | ~275 °C | ~306 °C | ~334 °C |
| Polarity | Non-polar | Non-polar | Non-polar |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |
The increasing chain length of these analogs leads to higher boiling points and longer retention times in typical reversed-phase or non-polar GC columns. This is a critical consideration for ensuring proper chromatographic separation from the analytes of interest.
Comparative Efficacy: this compound vs. Its Analogs
The selection of the most suitable alkyl nitrile internal standard hinges on the specific analytes being quantified.
For Analysis of Long-Chain Fatty Acids and Derivatives
In the analysis of long-chain fatty acids (LCFAs), which are often derivatized to their methyl esters (FAMEs) for GC analysis, an internal standard should ideally have a retention time that is close to, but baseline-resolved from, the analytes.[6]
-
This compound (C14) would be a suitable candidate for the analysis of mid-to-long chain fatty acids (e.g., C14 to C18). Its elution time would likely fall within this range, providing good tracking of the analytes during the chromatographic run.
-
Dodecanenitrile (C12) may be more appropriate for the analysis of shorter to medium-chain fatty acids (e.g., C10 to C14), as its earlier elution would be more representative of these analytes.
-
Hexadecanenitrile (C16) would be a better choice for the analysis of very-long-chain fatty acids (VLCFAs) (e.g., C18 and longer), ensuring that the internal standard elutes in the same region as these later-eluting compounds.[7]
The principle is that an internal standard that co-elutes closely with the analyte is more likely to experience similar matrix effects and instrumental variations.[8]
Use in Nitrogen-Specific Detection
Alkyl nitriles are particularly advantageous when using a nitrogen-phosphorus detector (NPD) in gas chromatography. The NPD is highly selective for compounds containing nitrogen or phosphorus, offering excellent sensitivity for these analytes while minimizing interference from the sample matrix.[8] In such applications, the choice of the alkyl nitrile internal standard would still be governed by the retention time considerations mentioned above, but the detector's specificity would provide an added layer of robustness to the method.
Experimental Protocols
While a direct comparative study is not available, a general experimental workflow for the validation of an analytical method using this compound as an internal standard for the analysis of fatty acid methyl esters (FAMEs) by GC-MS is provided below. This protocol is based on well-established methods for fatty acid analysis.[9]
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve a standard mixture of FAMEs in a suitable solvent (e.g., hexane).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution and adding a constant, known concentration of the this compound internal standard to each.
Sample Preparation (Lipid Extraction and Derivatization)
-
Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent system (e.g., chloroform:methanol 2:1, v/v).
-
Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to the homogenate.
-
Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction.
-
Derivatization: Transesterify the extracted lipids to FAMEs using a suitable reagent (e.g., BF3 in methanol).
-
Final Extraction: Extract the FAMEs into an organic solvent (e.g., hexane) for GC-MS analysis.
GC-MS Analysis
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: A suitable temperature gradient to achieve separation of the FAMEs and the internal standard.
-
Injector: Split/splitless injector.
-
MS Detector: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Data Analysis and Validation
The performance of this compound as an internal standard should be evaluated based on standard validation parameters:
-
Linearity: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.[2]
-
Accuracy and Precision: Determined by analyzing quality control samples at different concentrations. Accuracy should be within ±15% of the nominal value, and the relative standard deviation (RSD) for precision should be <15%.[10]
-
Recovery: The extraction efficiency of the method, assessed by comparing the response of the analyte in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: Evaluated by comparing the response of the analyte in a post-extracted spiked sample to the response in a neat solution.
Visualization of Workflow and Logic
To better illustrate the experimental process and the role of the internal standard, the following diagrams are provided.
Caption: Experimental workflow for lipid analysis using this compound as an internal standard.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scioninstruments.com [scioninstruments.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. jianhaidulab.com [jianhaidulab.com]
- 7. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Reduction of Myristonitrile to Myristylamine
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective conversion of nitriles to primary amines is a cornerstone transformation. Myristylamine, a C14 primary amine, serves as a crucial intermediate in the synthesis of surfactants, pharmaceuticals, and other specialty chemicals. Its precursor, myristonitrile, can be effectively reduced through various catalytic methods, each presenting a unique profile of efficiency, selectivity, safety, and scalability.
This guide provides an in-depth comparative analysis of the most prevalent catalytic systems for the reduction of myristonitrile. We will delve into the mechanistic nuances, practical considerations, and performance data of each method to empower you to make informed decisions for your specific synthetic needs.
The Challenge: Selectivity in Nitrile Reduction
The primary challenge in the catalytic hydrogenation of nitriles is controlling the selectivity towards the desired primary amine.[1][2] The reaction proceeds through an intermediate imine, which can be attacked by the newly formed primary amine, leading to the formation of secondary and tertiary amine byproducts.[2]
Caption: Formation of secondary amine byproduct from the intermediate imine.
The choice of catalyst, solvent, temperature, pressure, and the use of additives are all critical factors in mitigating the formation of these impurities.[2]
Comparative Analysis of Catalytic Systems
We will now compare three widely employed catalytic systems for myristonitrile reduction: Raney® Nickel, Palladium on Carbon (Pd/C), and Lithium Aluminum Hydride (LAH).
Raney® Nickel: The Workhorse Catalyst
Raney® Nickel is a versatile and cost-effective catalyst for the hydrogenation of nitriles.[2][3] It is particularly favored in industrial-scale productions due to its high activity and relatively low cost.[4]
Mechanism: The reduction on the surface of Raney Nickel involves the catalytic addition of hydrogen across the carbon-nitrogen triple bond.
Performance: High conversions of myristonitrile to myristylamine can be achieved under elevated hydrogen pressure and temperature. A key consideration is the suppression of secondary amine formation. This is often accomplished by the addition of ammonia or sodium hydroxide to the reaction mixture.[4][5]
Advantages:
-
High catalytic activity.
-
Cost-effective, making it suitable for large-scale synthesis.
-
Well-established and widely used in industry.[4]
Disadvantages:
-
Requires high pressure and temperature, necessitating specialized equipment.
-
Raney Nickel is pyrophoric when dry and must be handled with extreme care as a slurry in water or a suitable solvent.[6][7][8][9]
-
Potential for nickel leaching into the product, requiring purification steps.
Palladium on Carbon (Pd/C): The Versatile Alternative
Palladium on carbon is another excellent heterogeneous catalyst for nitrile reduction.[10][11] It often offers higher selectivity compared to Raney Nickel under milder conditions.
Mechanism: Similar to Raney Nickel, Pd/C facilitates the catalytic hydrogenation of the nitrile group. The addition of an acid, such as hydrochloric acid, can protonate the newly formed amine, preventing it from reacting with the intermediate imine and thus enhancing selectivity for the primary amine.[12]
Catalytic Transfer Hydrogenation (CTH): A significant advantage of Pd/C is its utility in catalytic transfer hydrogenation.[13][14] This method uses a hydrogen donor, such as ammonium formate, in place of gaseous hydrogen, allowing the reaction to be performed under ambient pressure.[13][14][15] This is particularly beneficial for laboratory-scale synthesis where high-pressure reactors may not be readily available.
Advantages:
-
High selectivity for the primary amine, especially with additives.[12]
-
Can be used under milder conditions than Raney Nickel.
-
Amenable to catalytic transfer hydrogenation, avoiding the need for high-pressure hydrogen gas.[13][14]
Disadvantages:
-
Palladium is a precious metal, making the catalyst more expensive than Raney Nickel.
-
The catalyst can be sensitive to poisoning by impurities.
Lithium Aluminum Hydride (LAH): The Potent Stoichiometric Reagent
Lithium aluminum hydride is a powerful, non-catalytic reducing agent that readily converts nitriles to primary amines with high efficiency.[16][17][18][19]
Mechanism: The reduction with LAH involves the nucleophilic addition of hydride ions (H-) to the electrophilic carbon of the nitrile group. This is followed by a workup step, typically with water and a base, to hydrolyze the aluminum complexes and liberate the primary amine.[16][20]
Performance: LAH reductions are typically fast and proceed to completion, offering high yields of the primary amine.[21] However, the reaction is stoichiometric, requiring at least one equivalent of the reagent.
Advantages:
-
Excellent yields and high selectivity for the primary amine.
-
Does not require high pressure or specialized hydrogenation equipment.
-
Effective for a wide range of nitrile substrates.[17]
Disadvantages:
-
Highly reactive and pyrophoric, reacting violently with water and protic solvents.[22][23][24] Requires careful handling and inert atmosphere techniques.
-
The workup procedure can be hazardous and generates significant amounts of aluminum salts as waste.[21][23][25][26]
-
Not economically or environmentally viable for large-scale industrial production.[25]
Performance Data Summary
| Catalyst/Reagent | Typical Conditions | Yield of Primary Amine | Selectivity | Key Advantages | Key Disadvantages |
| Raney® Nickel | H₂ (high pressure), elevated temp., solvent (e.g., alcohol), +/- NH₃/NaOH | Good to Excellent | Moderate to High | Cost-effective, high activity | Requires high pressure, pyrophoric |
| Palladium on Carbon | H₂ (low to high pressure), room temp. to elevated temp., solvent (e.g., alcohol), +/- HCl | Good to Excellent | High | High selectivity, milder conditions, CTH option | Higher cost, catalyst poisoning |
| Lithium Aluminum Hydride | Anhydrous ether or THF, 0°C to reflux | Excellent | Excellent | High yield, no high pressure | Highly reactive, hazardous workup, stoichiometric |
Experimental Protocols
Below are representative, detailed protocols for the reduction of myristonitrile using the three discussed methods. Note: These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Catalytic Hydrogenation of Myristonitrile using Raney® Nickel
Safety First: Raney® Nickel is pyrophoric. Handle only as a slurry and under an inert atmosphere when dry.[6][7][8][9] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
Myristonitrile
-
Raney® Nickel (50% slurry in water)
-
Ethanol (anhydrous)
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogen gas
-
High-pressure autoclave (Parr shaker or similar)
-
Celite®
Procedure:
-
In a suitable glass liner for the autoclave, add myristonitrile (1 equivalent).
-
Dissolve the nitrile in anhydrous ethanol.
-
Carefully add the Raney® Nickel slurry (typically 5-10% by weight of the nitrile).
-
Add the ammonia solution (to suppress secondary amine formation).
-
Place the glass liner in the autoclave. Seal the reactor according to the manufacturer's instructions.
-
Purge the autoclave with nitrogen gas several times, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500-1000 psi).
-
Begin stirring and heat the reaction to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Carefully open the reactor and remove the reaction mixture.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Keep the filter cake wet with solvent at all times to prevent ignition.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude myristylamine.
-
The crude product can be further purified by distillation or crystallization.
Caption: Workflow for Raney® Nickel catalyzed hydrogenation of myristonitrile.
Protocol 2: Catalytic Transfer Hydrogenation of Myristonitrile using Pd/C and Ammonium Formate
Safety First: Palladium on carbon can be pyrophoric when dry. Handle with care. Ammonium formate is a mild irritant. Wear appropriate PPE.
Materials:
-
Myristonitrile
-
Palladium on Carbon (10% Pd)
-
Ammonium Formate
-
Methanol
-
Round-bottom flask with reflux condenser
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add myristonitrile (1 equivalent) and methanol.
-
Add ammonium formate (3-5 equivalents).
-
Carefully add 10% Pd/C (5-10 mol%).
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be taken up in a suitable solvent (e.g., dichloromethane) and washed with water to remove any remaining ammonium formate and its byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude myristylamine.
-
Purify as needed.
Protocol 3: Reduction of Myristonitrile using Lithium Aluminum Hydride (LAH)
Safety First: LAH reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[22][23][24] Wear appropriate PPE, including a face shield.
Materials:
-
Myristonitrile
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium Hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Three-neck round-bottom flask, dropping funnel, condenser
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, suspend LAH (1.5-2 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve myristonitrile (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the myristonitrile solution dropwise to the stirred LAH suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until complete (monitor by TLC or GC).
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add water dropwise (x mL, where x = grams of LAH used). You will observe gas evolution (hydrogen).
-
Next, add 15% aqueous sodium hydroxide solution dropwise (x mL).
-
Finally, add water dropwise again (3x mL).
-
A granular precipitate should form. Allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
Add anhydrous magnesium sulfate or sodium sulfate to ensure all water is absorbed.
-
Filter the mixture, washing the solid precipitate thoroughly with diethyl ether or THF.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude myristylamine.
-
Purify as needed.
Conclusion
The choice of catalyst for the reduction of myristonitrile to myristylamine is a critical decision that balances efficiency, selectivity, safety, and cost.
-
Raney® Nickel is a robust and economical choice for large-scale industrial production, where the necessary high-pressure equipment and safety protocols are in place.
-
Palladium on Carbon offers a versatile and often more selective alternative, with the significant advantage of being amenable to milder catalytic transfer hydrogenation conditions, making it ideal for laboratory-scale synthesis.
-
Lithium Aluminum Hydride provides excellent yields and selectivity but its hazardous nature and stoichiometric requirements limit its use to smaller-scale applications where its high reactivity is essential.
By understanding the distinct characteristics of each catalytic system, researchers can select the most appropriate method to achieve their synthetic goals for myristylamine and its derivatives.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. unacademy.com [unacademy.com]
- 4. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. RANEY NICKEL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. nj.gov [nj.gov]
- 10. mdpi.com [mdpi.com]
- 11. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. zenodo.org [zenodo.org]
- 16. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 17. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 18. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 19. davuniversity.org [davuniversity.org]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 22. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ch.ic.ac.uk [ch.ic.ac.uk]
- 25. organic-synthesis.com [organic-synthesis.com]
- 26. Workup [chem.rochester.edu]
A Multi-faceted Approach to Confirming the Molecular Identity of Tetradecanenitrile
A Senior Application Scientist's Guide to Spectroscopic Validation
In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For a long-chain aliphatic nitrile like tetradecanenitrile (C₁₄H₂₇N), a combination of spectroscopic techniques provides a powerful and self-validating system to ensure its structural integrity. This guide offers an in-depth comparison of key spectroscopic methods, grounded in experimental data and expert insights, to provide a comprehensive workflow for the structural elucidation of this compound.
The Imperative of Orthogonal Data in Structural Validation
Relying on a single analytical technique for structural confirmation can be fraught with ambiguity. A melting point or a single spectrum might align with the expected data for this compound, but it doesn't exclude the possibility of isomers or impurities. A robust validation strategy, therefore, employs multiple, orthogonal techniques. Each method probes different aspects of the molecule's physical and chemical properties, and their collective agreement provides a high degree of confidence in the assigned structure. This guide will focus on the synergistic application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.
For this compound, the most telling feature in its IR spectrum is the sharp, intense absorption band characteristic of the nitrile (C≡N) functional group.[1] This peak is typically observed in the range of 2240-2260 cm⁻¹ for saturated aliphatic nitriles.[1] The presence of this distinct peak is a strong indicator of the nitrile functionality. Additionally, the spectrum will exhibit strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹, consistent with the long aliphatic chain.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid at room temperature, ensure it is melted or dissolved in a suitable volatile solvent and a thin film is cast on the crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to literature values for aliphatic nitriles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. It provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum of this compound is expected to be relatively simple, dominated by signals from the long alkyl chain. The key features to look for are:
-
A triplet at approximately 2.3 ppm: This signal corresponds to the two protons on the carbon atom alpha to the nitrile group (-CH₂-C≡N). The triplet multiplicity arises from coupling to the two protons on the adjacent methylene group.
-
A multiplet around 1.6 ppm: This is attributed to the protons on the beta methylene group (-CH₂-CH₂-C≡N).
-
A large, broad signal between 1.2 and 1.4 ppm: This represents the overlapping signals of the numerous methylene groups in the long alkyl chain.
-
A triplet at approximately 0.9 ppm: This signal is characteristic of the terminal methyl group (-CH₃) at the end of the chain, split by the adjacent methylene group.
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, the key resonances are:
-
A signal around 119-121 ppm: This is the characteristic chemical shift for the nitrile carbon (C≡N). This peak is often of lower intensity due to the lack of directly attached protons and a long relaxation time.
-
A series of signals in the aliphatic region (14-32 ppm): These correspond to the carbon atoms of the long alkyl chain. The terminal methyl carbon will appear at the most upfield position (around 14 ppm), while the carbon alpha to the nitrile group will be found around 17 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Assign the observed chemical shifts and coupling patterns to the specific protons and carbons in the this compound structure.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₄H₂₇N, the expected monoisotopic mass is approximately 209.2143 g/mol .[3][4]
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 209 may be observed, though it can sometimes be weak or absent for long-chain nitriles. A more prominent peak is often the [M-1]⁺ ion at m/z 208, resulting from the loss of a hydrogen atom from the carbon alpha to the nitrile group. The fragmentation pattern will be dominated by the cleavage of C-C bonds along the alkyl chain, leading to a series of characteristic peaks separated by 14 Da (the mass of a CH₂ group).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Data Acquisition: Inject the sample into a GC-MS system. The gas chromatograph will separate the analyte from any impurities before it enters the mass spectrometer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C≡N, C-H) | Rapid, non-destructive, and excellent for identifying key functional groups. | Provides limited information about the overall molecular structure and connectivity. |
| ¹H NMR Spectroscopy | Chemical environment and connectivity of protons | Provides detailed information on the proton framework, including neighboring atoms through spin-spin coupling. | Can have overlapping signals in molecules with long, repetitive alkyl chains. |
| ¹³C NMR Spectroscopy | Number and type of unique carbon atoms | Directly probes the carbon skeleton of the molecule. | Less sensitive than ¹H NMR, and quaternary carbons (like the nitrile carbon) can have weak signals. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Provides the exact molecular mass, confirming the elemental composition. Fragmentation can help elucidate the structure. | The molecular ion peak may be weak or absent for some compounds. Isomers can have similar fragmentation patterns. |
A Synergistic Workflow for Structural Validation
The power of this multi-technique approach lies in the convergence of data. The workflow for validating the structure of this compound should be a logical progression, with each step building upon the last.
Figure 1: A logical workflow for the spectroscopic validation of this compound.
Conclusion
The structural validation of this compound is a clear demonstration of the power of a multi-faceted spectroscopic approach. By integrating the functional group information from IR spectroscopy, the detailed atomic connectivity from ¹H and ¹³C NMR, and the precise molecular weight and fragmentation data from mass spectrometry, researchers can achieve an unambiguous confirmation of the molecule's identity. This rigorous, self-validating methodology is essential for ensuring the quality and reliability of chemical research and development.
References
The Elusive Biomarker: A Guide to the Cross-Validation of Tetradecanenitrile
For researchers, scientists, and professionals in drug development, the quest for novel, reliable biomarkers is a critical frontier. An ideal biomarker should be easily detectable, quantifiable, and directly linked to a specific physiological or pathological state. Volatile organic compounds (VOCs) present in exhaled breath have emerged as a promising, non-invasive source for such biomarkers.[1][2] This guide focuses on a specific long-chain nitrile, Tetradecanenitrile, as a case study to explore the rigorous process of biomarker discovery, validation, and cross-validation.
While this compound has not been established as a definitive biomarker for any specific disease in published literature, its chemical properties make it an interesting candidate for investigation. This guide, therefore, takes a proactive approach. It outlines a comprehensive, hypothetical framework for how a researcher would take a novel compound like this compound from an initial observation to a cross-validated biomarker. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a clear-eyed view of the scientific integrity required at each step.
The Promise of Nitriles in Breath Analysis
Nitriles, a class of organic compounds containing a cyano (-C≡N) functional group, are products of various metabolic and oxidative stress pathways in the body. Their volatility allows them to be present in exhaled breath, offering a potential window into the body's biochemistry.[1] The analysis of VOCs in breath is a burgeoning field, with studies exploring their utility in diagnosing conditions ranging from lung cancer to metabolic disorders.[2][3] The non-invasive nature of breath collection makes it an attractive alternative to blood or tissue biopsies, which can be costly and invasive.[4]
This compound (C₁₄H₂₇N), also known as myristonitrile, is a long-chain fatty nitrile. While its specific biological origins in humans are not well-documented in the context of disease, its presence could theoretically be linked to alterations in fatty acid metabolism or lipid peroxidation, processes known to be dysregulated in various pathologies.[5]
The Biomarker Validation Gauntlet: A Proposed Workflow for this compound
The journey from a potential biomarker candidate to a clinically accepted tool is long and fraught with challenges. It requires a multi-stage validation process to ensure accuracy, reproducibility, and clinical relevance.[6] Below is a proposed workflow for the discovery and cross-validation of this compound as a hypothetical biomarker.
Stage 1: Discovery and Initial Identification
The initial step would involve an untargeted metabolomics study, likely using gas chromatography-mass spectrometry (GC-MS), to compare the VOC profiles of a diseased population (e.g., patients with non-small cell lung cancer) and a healthy control group.[7] If this compound is found to be consistently elevated or decreased in the diseased group, it becomes a candidate biomarker. The identification must then be confirmed by comparing its mass spectrum to established libraries like the NIST Mass Spectral Library and by running a pure chemical standard of this compound.[8]
Stage 2: Analytical Method Validation
Once identified, a robust and reproducible analytical method for quantifying this compound in breath samples must be developed and validated. This is a critical step to ensure that any observed differences are real and not due to analytical variability. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy.
Stage 3: Pre-clinical/Clinical Validation (Case-Control Studies)
With a validated analytical method, the next step is a larger, well-designed case-control study. This study would aim to confirm the initial findings and to establish a potential diagnostic cutoff for this compound levels. The performance of this compound as a biomarker would be assessed using Receiver Operating Characteristic (ROC) curve analysis to determine its sensitivity and specificity.
Stage 4: Cross-Validation and External Validity
A single-center study, no matter how well-conducted, is not sufficient to establish a biomarker's general utility. Cross-validation in independent, multi-center studies is essential. These studies should involve different patient populations, different clinical settings, and ideally, different analytical platforms to ensure the robustness of the findings. The goal is to demonstrate that the biomarker performs consistently across these variables.
Experimental Protocols
A crucial aspect of biomarker validation is the use of standardized and well-documented protocols. The following is a detailed, step-by-step methodology for the analysis of this compound in exhaled breath using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Protocol 1: HS-SPME-GC-MS for this compound Analysis in Exhaled Breath
This protocol describes a common method for the extraction and analysis of VOCs from breath samples.
1. Sample Collection:
-
Collect exhaled breath samples in inert bags (e.g., Tedlar bags) from subjects after a period of tidal breathing followed by a full exhalation.
-
Process samples within a short timeframe to minimize degradation of VOCs.
2. HS-SPME Extraction:
-
Transfer a defined volume of the breath sample into a sealed headspace vial.
-
Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for the adsorption of VOCs onto the fiber.
3. GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Separate the VOCs on a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Detect and identify the compounds using a mass spectrometer operating in full scan mode for initial identification and selected ion monitoring (SIM) mode for quantification.
Data Presentation and Comparison
For a biomarker to be useful, its performance must be objectively compared to existing methods or alternative biomarker candidates.
Comparison of Analytical Methods
The choice of analytical technique is critical. While GC-MS is the gold standard for VOC analysis, other methods have their own advantages and disadvantages.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Proton Transfer Reaction-Mass Spectrometry (PTR-MS) | Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) |
| Principle | Chromatographic separation followed by mass-based detection. | Soft ionization and direct mass analysis. | Chemical ionization with precursor ions and direct mass analysis. |
| Sample Throughput | Lower (minutes per sample) | Higher (seconds per sample) | Higher (seconds per sample) |
| Compound Identification | High (based on retention time and mass spectrum) | Limited (based on m/z ratio) | High (based on known reaction rates) |
| Sensitivity | High (ppb to ppt levels) | High (ppb to ppt levels) | High (ppb to ppt levels) |
| Real-time Analysis | No | Yes | Yes |
| Cost | High | Very High | Very High |
Hypothetical Cross-Validation Study Results
A successful cross-validation study would demonstrate consistent performance of this compound as a biomarker across different cohorts.
| Study | Cohort Size (Cases/Controls) | Area Under the ROC Curve (AUC) | Sensitivity at 90% Specificity |
| Discovery Study (Center A) | 50 / 50 | 0.85 | 75% |
| Validation Study 1 (Center B) | 150 / 150 | 0.82 | 72% |
| Validation Study 2 (Center C) | 200 / 180 | 0.84 | 76% |
Conclusion
The path to validating a novel biomarker like this compound is a rigorous, multi-faceted process that demands a high degree of scientific integrity. While the direct evidence for this compound as a biomarker is currently lacking in the scientific literature, this guide provides a comprehensive roadmap for its potential discovery and validation. By following a structured workflow that encompasses discovery, analytical validation, clinical validation, and multi-center cross-validation, researchers can build a robust evidence base for new diagnostic tools. The principles and protocols outlined here are not only applicable to this compound but can serve as a valuable framework for the evaluation of any novel biomarker candidate, ultimately contributing to the advancement of personalized medicine.
References
- 1. Analyses of lung cancer-derived volatiles in exhaled breath and in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volatile Organic Compounds in Exhaled Breath as Fingerprints of Lung Cancer, Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative breath analysis of volatile organic compounds of lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Exploration of Solid Cancer Biomarkers Hidden Within Urine or Blood Exosomes That Provide Fundamental Information for Future Cancer Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C14H27N | CID 64678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The issues and challenges with cancer biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exhaled volatile organic compounds in patients with non-small cell lung cancer: cross sectional and nested short-term follow-up study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rti.org [rti.org]
Performance comparison of GC columns for Tetradecanenitrile separation
An In-Depth Guide to Gas Chromatography Column Selection for the Separation of Tetradecanenitrile
Welcome to a detailed guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth performance comparison of Gas Chromatography (GC) columns for the challenging separation of this compound. Our objective is to move beyond generic advice and equip you with the scientific rationale and experimental data needed to select the optimal column for your specific analytical goals, whether for routine quality control or complex matrix analysis.
The Analytical Challenge: Understanding this compound
This compound (C₁₄H₂₇N), also known as myristonitrile, is an organic compound characterized by a long, 14-carbon aliphatic chain and a polar nitrile (-C≡N) functional group.[1][2] This dual nature—a predominantly non-polar backbone with a localized polar region—is the central challenge in its chromatographic analysis. The selection of a GC column must account for these properties to achieve symmetric peak shapes, adequate retention, and effective separation from potential impurities, such as shorter or longer chain nitriles, isomers, or degradation products.
The fundamental principle of chromatography is the differential partitioning of analytes between a stationary phase and a mobile phase.[3] In GC, an inert carrier gas serves as the mobile phase, meaning the separation is almost entirely dictated by the interaction between the analyte and the stationary phase within the column.[4][5] Therefore, choosing the right stationary phase is the most critical decision in method development.[6]
Core Principles of GC Column Selection
The selection of a capillary GC column is a multi-faceted process governed by four key parameters: stationary phase chemistry, column internal diameter (I.D.), film thickness, and column length.[7]
Stationary Phase Polarity: The Rule of "Like Dissolves Like"
The most crucial factor is the polarity of the stationary phase, which dictates the selectivity of the separation.[7] The guiding principle is that polar compounds are best retained and separated by polar stationary phases, while non-polar compounds are best suited for non-polar phases.[8] Interactions can range from weak dispersive forces (Van der Waals) in non-polar phases to stronger dipole-dipole and hydrogen bonding interactions in more polar phases.[9]
For this compound, its long alkyl chain suggests a non-polar column could be effective, with elution order primarily following boiling points.[7] However, the polar nitrile group allows for targeted interactions with more polar stationary phases, which can be exploited to enhance selectivity.
Column Dimensions: Optimizing Efficiency, Capacity, and Speed
-
Internal Diameter (I.D.): Column efficiency (the ability to produce narrow peaks) is inversely proportional to the I.D.[7][10] A 0.25 mm I.D. column offers a robust compromise between efficiency and sample loading capacity, making it a popular choice for general applications.[7]
-
Film Thickness (d_f_): This parameter affects retention, capacity, and inertness. Thicker films (e.g., >0.5 µm) increase the retention of highly volatile compounds, potentially eliminating the need for sub-ambient oven temperatures.[8] Thinner films are preferred for high molecular weight, less volatile analytes like this compound to prevent excessively long run times and high elution temperatures.[7]
-
Column Length (L): Resolution is proportional to the square root of the column's length.[10] While doubling the column length doubles analysis time (under isothermal conditions), it only increases resolving power by approximately 40%.[9] Therefore, the shortest column that provides the necessary resolution should be chosen. For moderately complex samples, a 30-meter column is often the standard.
The relationship between these factors is illustrated in the workflow below.
Caption: A workflow for selecting and optimizing a GC column.
Performance Comparison of Candidate Columns
We will evaluate three classes of stationary phases with differing polarities to determine the optimal choice for this compound analysis. The comparison is based on established chromatographic principles and available experimental data from the NIST Chemistry WebBook.[11]
Low-Polarity Column: 5% Phenyl Polydimethylsiloxane
This is the most common and versatile type of stationary phase, often recommended as the first choice for method development.[9] The slight phenyl content provides π-π interactions, which can aid in separating aromatic compounds, but for an aliphatic nitrile, the separation mechanism will be dominated by dispersive forces and boiling point differences.
-
Rationale: The long, non-polar C14 chain of this compound makes it highly compatible with a low-polarity phase. This type of column is robust, has low bleed, and a high maximum operating temperature.[6]
-
Expected Performance: Good peak shape and predictable retention are expected. The NIST database shows successful elution of this compound on both BPX-5 and DB-5 columns (both are 5% phenyl phases), validating this choice.[11] The primary separation mechanism will be based on volatility, making it effective for separating homologous series of nitriles.
-
Potential Drawback: Selectivity may be limited if critical sample impurities have boiling points very close to that of this compound but differ in polarity.
Mid-Polarity Column: 14% Cyanopropylphenyl Polydimethylsiloxane
Introducing cyanopropyl functional groups into the siloxane polymer significantly increases the polarity of the stationary phase. This creates a phase with strong dipole-dipole interaction capabilities.
-
Rationale: The nitrile group on the stationary phase can interact strongly with the nitrile group of this compound. This specific interaction can dramatically increase retention and alter selectivity compared to a non-polar phase. This is an excellent choice for separating compounds based on differences in polarity rather than just boiling point.
-
Expected Performance: Increased retention time for this compound compared to a 5% phenyl column under identical conditions. This can be advantageous for resolving it from earlier-eluting, less polar impurities. Peak symmetry should remain good, provided the column is well-deactivated.
-
Potential Drawback: Cyanopropyl phases typically have lower maximum operating temperatures and may exhibit higher column bleed, which can be a concern for trace analysis or when using a mass spectrometer (MS) detector.[12]
High-Polarity Column: Polyethylene Glycol (PEG) / WAX
WAX columns are highly polar and are typically used for the analysis of very polar compounds like alcohols, glycols, and free fatty acids.[12]
-
Rationale: While the nitrile group is polar, the overwhelming non-polar character of the C14 chain makes a WAX column a poor match.
-
Expected Performance: The principle of "like dissolves like" suggests a significant mismatch. This can lead to poor peak shape (tailing) due to the non-polar alkyl chain having weak interaction with the polar phase. Retention times may be excessively long, requiring high oven temperatures that could exceed the column's thermal stability.
The interaction between the analyte and these stationary phases is visualized below.
Caption: Analyte-stationary phase interaction model for this compound.
Experimental Protocols & Data Summary
The following provides a standardized protocol for comparing column performance. This method is based on conditions reported in the literature for this compound analysis.[11]
Standardized GC Method Protocol
-
Sample Preparation: Prepare a 100 ppm solution of this compound in a suitable solvent like hexane or ethyl acetate.
-
GC System: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Injector:
-
Mode: Split (50:1 ratio)
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium, constant flow mode at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 300 °C
-
H₂ Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Flow (N₂): 25 mL/min
-
-
Columns to Test:
-
Column A (Low-Polarity): 5% Phenyl Polydimethylsiloxane; 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Column B (Mid-Polarity): 14% Cyanopropylphenyl Polydimethylsiloxane; 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Comparative Performance Data (Expected Results)
The table below summarizes the expected performance metrics for the tested columns based on chromatographic theory.
| Performance Metric | Column A (Low-Polarity: 5% Phenyl) | Column B (Mid-Polarity: Cyanopropyl) | Justification |
| Retention Time | Moderate | High | Stronger dipole-dipole interactions on Column B increase retention of the polar nitrile group. |
| Peak Shape (Symmetry) | Excellent (0.95 - 1.05) | Very Good (0.90 - 1.05) | Excellent analyte-phase compatibility for Column A. Minor tailing possible on B if active sites exist. |
| Selectivity | Primarily by boiling point | By polarity and boiling point | Column B offers an additional separation mechanism (dipole interactions), enhancing selectivity. |
| Column Bleed | Low | Moderate | Cyanopropyl phases are inherently less thermally stable than dimethylpolysiloxane phases.[12] |
| Robustness | High | Moderate | Low-polarity phases are generally more durable and resistant to degradation from sample matrix components. |
Conclusion and Recommendations
The choice of GC column for this compound separation is highly dependent on the analytical objective.
-
For routine purity analysis and quantification in simple matrices, a low-polarity 5% Phenyl Polydimethylsiloxane column (e.g., DB-5, BPX-5) is the recommended choice. It provides robust performance, excellent peak shapes, low bleed, and a predictable elution order based on boiling points. Its high thermal stability ensures a long column lifetime.
-
When separating this compound from isomers or impurities with similar boiling points but different polarities, a mid-polarity 14% Cyanopropylphenyl Polydimethylsiloxane column is superior. The unique selectivity offered by the cyanopropyl groups can resolve compounds that would otherwise co-elute on a non-polar phase. This comes at the cost of potentially higher bleed and a lower maximum operating temperature, which must be considered during method development.
High-polarity WAX columns are not suitable for this application due to the significant mismatch in polarity with the analyte's long aliphatic chain. By understanding the interplay between analyte chemistry and stationary phase properties, scientists can confidently select the optimal column, ensuring accurate and reliable results.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. teledynelabs.com [teledynelabs.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 7. fishersci.ca [fishersci.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. trajanscimed.com [trajanscimed.com]
- 11. This compound [webbook.nist.gov]
- 12. glsciencesinc.com [glsciencesinc.com]
A Comparative Guide to Surfactant Synthesis: Benchmarking Myristonitrile-Based Routes Against Traditional Methods
Introduction: The Critical Role of Synthesis Pathways in Surfactant Performance
Surfactants, or surface-active agents, are foundational to countless industrial processes and consumer products, from pharmaceuticals and personal care to detergents and advanced materials.[1][2] Their efficacy is dictated by their amphiphilic molecular structure, which comprises a water-attracting (hydrophilic) head and an oil-attracting (hydrophobic) tail.[1][3] The specific chemical pathway used to synthesize these molecules is not merely an academic detail; it profoundly influences the final product's performance, purity, cost-effectiveness, and environmental footprint.[2][3]
This guide provides an in-depth comparison of surfactant synthesis, benchmarking a promising route starting from myristonitrile against established methods that utilize myristic acid and myristyl alcohol as precursors. For researchers, scientists, and drug development professionals, understanding the nuances of these synthetic routes is paramount for selecting or designing surfactants with tailored properties for specific, high-performance applications. We will explore the causality behind experimental choices, provide detailed, validated protocols, and present comparative data to offer a clear, authoritative perspective.
The Myristonitrile Pathway: A Direct Route to Cationic Surfactants
The synthesis of surfactants from myristonitrile, a C14 fatty nitrile, offers a direct and efficient pathway primarily to cationic surfactants, such as quaternary ammonium salts. These surfactants are valued for their antimicrobial properties, ability to function as fabric softeners, and their role as effective biocides and emulsifiers.[4]
The core of this pathway involves a two-step process:
-
Reduction of the Nitrile: The nitrile group (-C≡N) of myristonitrile is catalytically hydrogenated to form a primary amine, myristylamine (CH₃(CH₂)₁₂CH₂NH₂).
-
Quaternization: The resulting primary amine is then alkylated, typically with methyl halides, to form the quaternary ammonium cation.
This approach is notable for its atom economy and the direct conversion to a key surfactant intermediate.
Experimental Protocol: Synthesis of Myristyltrimethylammonium Bromide (MYTAB) from Myristonitrile
Objective: To synthesize a representative C14 quaternary ammonium cationic surfactant from a nitrile precursor.
Step 1: Catalytic Hydrogenation of Myristonitrile to Myristylamine
-
Reactor Setup: A high-pressure stainless-steel autoclave is charged with myristonitrile, a suitable solvent such as isopropanol, and a Raney nickel catalyst. Causality: Raney nickel is a highly effective and selective catalyst for the hydrogenation of nitriles to primary amines, minimizing the formation of secondary and tertiary amine byproducts.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and agitated. The reaction is monitored by measuring hydrogen uptake.
-
Work-up: Upon completion, the reactor is cooled, and the catalyst is carefully filtered off. The solvent is removed under reduced pressure to yield crude myristylamine.
-
Purification: The crude amine is purified by vacuum distillation to obtain high-purity myristylamine.
Step 2: Quaternization of Myristylamine to Myristyltrimethylammonium Bromide (MYTAB)
-
Reaction Setup: Purified myristylamine is dissolved in a suitable solvent like acetone or an alcohol. An excess of methyl bromide is then slowly added. Causality: Using an excess of the alkylating agent ensures complete conversion of the amine to the quaternary salt. The reaction is typically performed in the presence of a weak base to neutralize the HBr formed.
-
Reaction: The mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Isolation: The resulting MYTAB often precipitates from the solution and can be collected by filtration.
-
Purification: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity. The final product is a white crystalline solid.[5]
Alternative Synthesis Routes: The Precursors Make the Difference
While the nitrile pathway is efficient for certain cationic surfactants, the majority of industrial surfactants are derived from fatty acids and fatty alcohols, which are themselves often produced from the hydrolysis of triglycerides from natural oils.[6]
The Myristic Acid Pathway (Anionic & Non-ionic Surfactants)
Myristic acid (CH₃(CH₂)₁₂COOH), a C14 saturated fatty acid, is a versatile precursor for a wide range of surfactants.
-
Anionic Surfactants (Soaps): The simplest route is saponification, where myristic acid is neutralized with a base (e.g., NaOH, KOH) to form sodium or potassium myristate, a classic soap.
-
Amide-based Surfactants: Myristic acid can be reacted with amino acids or amines to form N-acyl amino acid surfactants or fatty amides, which have applications in personal care for their mildness.[7] A green chemistry approach involves the direct condensation of the fatty acid with an amino acid salt at high temperatures, avoiding hazardous acyl chloride intermediates.[7][8]
Experimental Protocol: Synthesis of Sodium Myristoyl Sarcosinate
Objective: To synthesize a mild, anionic N-acyl amino acid surfactant from myristic acid.
-
Acyl Chloride Formation (Schotten-Baumann method): Myristic acid is reacted with thionyl chloride (SOCl₂) to form myristoyl chloride. Causality: This conversion to a more reactive acyl chloride is a classic method, though it generates hazardous byproducts.
-
Condensation: In a separate vessel, sodium sarcosinate is dissolved in an aqueous alkaline solution. The myristoyl chloride is then slowly added under vigorous stirring and cooling.
-
pH Adjustment & Isolation: After the reaction, the pH is adjusted, and the product, sodium myristoyl sarcosinate, is isolated, often through precipitation and filtration.
The Myristyl Alcohol Pathway (Non-ionic & Anionic Surfactants)
Myristyl alcohol (CH₃(CH₂)₁₂CH₂OH), also known as 1-tetradecanol, is a key raw material for some of the most widely used surfactants.[9][10]
-
Non-ionic Surfactants (Alcohol Ethoxylates): Myristyl alcohol is reacted with ethylene oxide in the presence of a catalyst to produce myristyl alcohol ethoxylates.[11][12][13] The number of ethylene oxide units can be precisely controlled to tailor the surfactant's properties, such as its hydrophilicity and cloud point.[12]
-
Anionic Surfactants (Alcohol Sulfates): Myristyl alcohol can be sulfated using agents like sulfur trioxide or chlorosulfonic acid, followed by neutralization to produce sodium myristyl sulfate, a high-foaming anionic surfactant used in cleansers.
Experimental Protocol: Synthesis of Myristyl Alcohol Ethoxylate (3 EO)
Objective: To synthesize a non-ionic surfactant with a defined degree of ethoxylation.
-
Reactor Setup: Myristyl alcohol and a catalyst (e.g., potassium hydroxide) are charged into a pressure reactor.
-
Ethoxylation: The reactor is heated, and a precise amount of ethylene oxide is introduced under pressure. Causality: This is an anionic polymerization reaction where the alcoholate initiates the ring-opening of ethylene oxide. The reaction is highly exothermic and requires careful temperature control.
-
Neutralization & Purification: Once the desired amount of ethylene oxide has reacted, the catalyst is neutralized. The final product is a liquid or waxy solid, depending on the degree of ethoxylation.
Comparative Analysis & Benchmarking
The choice of a synthetic pathway is a multi-faceted decision, balancing reaction efficiency, cost, safety, and the desired performance of the final product.
Workflow Visualization: Synthetic Pathways to C14 Surfactants
Caption: Overview of synthetic routes from C14 precursors to major surfactant classes.
Data Summary: Benchmarking Synthesis Methods
| Parameter | Myristonitrile Route (to Cationic) | Myristic Acid Route (to Anionic) | Myristyl Alcohol Route (to Non-ionic) |
| Primary Product | Cationic (Quaternary Ammonium) | Anionic (Soaps, Acyl Sarcosinates) | Non-ionic (Ethoxylates), Anionic (Sulfates) |
| Key Reaction(s) | Hydrogenation, Quaternization | Neutralization, Acylation, Condensation | Ethoxylation, Sulfation |
| Typical Yield | High (>90%) | Variable (80-95%) | High (>95%) |
| Reaction Conditions | High pressure/temp for hydrogenation | Moderate temp; can use hazardous reagents (SOCl₂) | High pressure/temp for ethoxylation |
| Green Chemistry Aspect | Direct route, but hydrogenation requires metal catalysts. | "Green" routes exist avoiding acyl chlorides.[8] | Ethoxylation uses toxic ethylene oxide. |
| Precursor Availability | Derived from myristic acid. | Widely available from fats and oils. | Produced by reduction of myristic acid. |
Performance Comparison of Resulting Surfactants
The synthetic route directly impacts the final surfactant's performance characteristics. For instance, a C14 quaternary ammonium salt like Myristyltrimethylammonium bromide (MYTAB) synthesized from the nitrile route exhibits a Critical Micelle Concentration (CMC) of approximately 4-5 mM.[5] In comparison, a biosurfactant derived from myristic acid, a sophorolipid, showed a much lower CMC of 14 mg/L (approx. 0.02 mM), indicating high efficiency in lowering surface tension.[14][15]
| Surfactant Type (Example) | Precursor | Class | Typical CMC | Key Performance Attributes |
| Myristyltrimethylammonium Bromide | Myristonitrile | Cationic | ~4-5 mM[5] | Antimicrobial, conditioning, potent dynamin inhibitor.[16] |
| Sodium Myristate | Myristic Acid | Anionic | ~2-3 mM | Good detergency, high foaming, sensitive to hard water. |
| Myristic Acid Sophorolipid | Myristic Acid | Non-ionic/Anionic | ~0.02 mM[14][15] | Excellent surface tension reduction, biodegradable, antibacterial.[14][15] |
| Myristyl Alcohol Ethoxylate | Myristyl Alcohol | Non-ionic | Varies with EO chain | Good wetting, emulsification, stable in hard water.[11][12] |
Experimental Workflow Logic
The logic for selecting a synthesis protocol involves a series of decisions balancing efficiency, safety, and desired outcome.
Caption: Decision workflow for synthesizing a target C14 cationic surfactant.
Conclusion and Future Outlook
The synthesis of surfactants is a field rich with established pathways and emerging innovations.
-
The myristonitrile route presents a highly efficient and direct method for producing specific cationic surfactants. Its primary advantage lies in the straightforward conversion to the amine intermediate, which is the gateway to quaternary ammonium compounds.
-
The myristic acid and myristyl alcohol routes offer greater versatility, providing access to a broader spectrum of anionic and non-ionic surfactants that form the backbone of the industry.[9] These pathways are well-established and benefit from a robust supply chain based on oleochemicals.[2]
The future of surfactant synthesis is increasingly driven by the principles of green chemistry.[3][17] This includes the use of renewable feedstocks, the development of solvent-free reaction conditions, and the pursuit of biodegradable and less toxic products.[1][8][18][19] While traditional chemical synthesis will remain crucial, bio-based routes, such as the fermentation of myristic acid to produce sophorolipids, highlight a paradigm shift towards more sustainable technologies that offer high performance with a reduced environmental impact.[14][15][20] For researchers, the challenge and opportunity lie in optimizing these green pathways and designing novel surfactant structures that meet the demanding performance criteria of future applications.
References
- 1. Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability—Comparison, Applications, Market, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surfactant Industry's Quest for Environmental Responsibility • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 3. Surfactant Synthesis → Area → Sustainability [product.sustainability-directory.com]
- 4. Synthesis and characterization of cationic surfactants and their interactions with drug and metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myristyltrimethylammonium bromide 98 AT 1119-97-7 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. CN112957998A - Preparation method of surfactant composition - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. jinbangch.com [jinbangch.com]
- 11. Synthesis, Characterization, and Evaluation of Ethoxylated Lauryl-Myrisityl Alcohol Nonionic Surfactants as Wetting Agents, Anti-Foamers, and Minimum Film Forming Temperature Reducers in Emulsion Polymer Lattices | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Myristic Acid Derived Sophorolipid: Efficient Synthesis and Enhanced Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Myristyl trimethyl ammonium bromide and octadecyl trimethyl ammonium bromide are surface-active small molecule dynamin inhibitors that block endocytosis mediated by dynamin I or dynamin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jchr.org [jchr.org]
- 18. researchgate.net [researchgate.net]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tetradecanenitrile
Welcome to a comprehensive guide on the proper handling and disposal of tetradecanenitrile (also known as myristonitrile). As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. This document provides essential, field-proven guidance that moves beyond simple checklists to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to manage this chemical waste stream safely, compliantly, and with scientific integrity, ensuring the protection of both laboratory personnel and the environment.
Section 1: Core Hazard Assessment and Proactive Risk Mitigation
Understanding the intrinsic properties of this compound is the foundation of its safe management. While it is a long-chain aliphatic nitrile, which is generally less acutely volatile and toxic than simple inorganic cyanides like potassium cyanide, it demands a rigorous and conservative approach due to its specific hazard profile.[1]
A review of safety data indicates that this compound is classified as harmful if swallowed and, most critically, is very toxic to aquatic life with long-lasting effects.[2] This high aquatic toxicity is a primary driver for the stringent disposal protocols outlined in this guide. Any release into the environment, even in small quantities, can have significant adverse effects on ecosystems.
Furthermore, as a nitrile, the compound contains the cyano- group (-C≡N).[3] While stable under normal conditions, nitriles can hydrolyze to release hydrogen cyanide (HCN) gas under strongly acidic conditions or at elevated temperatures. HCN is an extremely toxic and flammable gas.[4] Therefore, all handling and disposal procedures are designed to prevent such reactions.
Mandatory Personal Protective Equipment (PPE)
A proactive safety posture requires the use of appropriate PPE to create a reliable barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound, including during disposal procedures.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or Viton are preferred for prolonged contact; high-quality neoprene is also suitable).[4] | Prevents dermal absorption, which is a potential route of exposure. Standard thin nitrile gloves may not offer sufficient protection for direct, prolonged contact.[4] |
| Eye Protection | Chemical safety goggles and/or a full-face shield.[5] | Protects the eyes and face from accidental splashes of the chemical, which could cause serious irritation or injury. |
| Body Protection | A flame-resistant lab coat and full-length pants. | Protects skin from contamination and provides a removable barrier in case of a significant spill. |
| Ventilation | All handling must occur inside a certified chemical fume hood.[4] | Prevents the inhalation of any potential vapors or aerosols and safely vents any incidental off-gassing, particularly if there is an unknown reaction. |
Section 2: The Foundational Principle: Waste Segregation and Containment
The cornerstone of compliant chemical waste management is the meticulous segregation of waste streams. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or poured down the drain.[5] It must be treated as a designated hazardous waste stream from the moment of generation.
Step-by-Step Waste Collection Protocol
-
Designate a Waste Container: Use a dedicated, chemically compatible hazardous waste container for all this compound waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition with a secure, leak-proof lid.
-
Segregate Waste Types:
-
Solid Waste: Collect all contaminated solid materials, such as used gloves, weighing paper, absorbent pads, and contaminated silica gel, in a container designated for solid hazardous waste.[5]
-
Liquid Waste: Collect pure this compound and any solutions containing it in a separate, dedicated container for liquid hazardous waste. Do not mix this waste with other solvent streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5]
-
-
Proper Labeling: The waste container must be labeled clearly and immediately. The label is a critical communication tool for safety and compliance. It must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Harmful," "Toxic to Aquatic Life")
-
The accumulation start date
-
-
Safe Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials, particularly acids.[6] The container must be kept in secondary containment to mitigate the impact of any potential leaks.
Section 3: Primary Disposal Pathway: Licensed Hazardous Waste Management
For virtually all research laboratories, the only acceptable and compliant method for the final disposal of this compound is through a licensed hazardous waste management company.[2][7] These specialized vendors, such as Waste Management, Safety-Kleen, or WCS, are equipped with the technology and permits to handle and destroy chemical waste safely, typically through high-temperature incineration or advanced chemical treatment.[8][9][10]
Incineration is a highly effective method for destroying organic nitriles.[11][12] The high temperatures and controlled conditions ensure the complete breakdown of the molecule into less harmful components, preventing its release into the environment.
The workflow for disposing of waste via this pathway is systematic and must be coordinated with your institution's EHS office.
Logical Workflow for Professional Disposal
Caption: Workflow for compliant disposal of this compound waste.
Section 4: On-Site Chemical Treatment (Advanced Applications Only)
Disclaimer: The following information is for educational purposes only and describes industrial-scale processes. On-site chemical treatment of nitrile or cyanide waste should not be attempted in a standard research laboratory setting. These procedures require specialized equipment, extensive safety controls, and highly trained personnel.
In industrial settings where large volumes of cyanide-containing wastewater are generated, chemical oxidation is a common treatment method.[13] The goal is to convert the toxic cyanide ion into less harmful substances.[14] A widely used method is alkaline chlorination, which is a two-stage process:
-
Stage 1: Oxidation to Cyanate: Sodium hypochlorite (bleach) is added to the waste stream at a high pH (typically 10 or higher). At this pH, the cyanide (CN⁻) is oxidized to the much less toxic cyanate (CNO⁻).[15] Maintaining a high pH is critical to prevent the formation and release of highly toxic cyanogen chloride gas.
-
Stage 2: Oxidation of Cyanate: In the second stage, more oxidizing agent is added at a slightly lower pH (around 8.5 to 9). This further oxidizes the cyanate into harmless carbon dioxide and nitrogen gas.[15]
Other advanced oxidation methods include the use of ozone, which is a powerful oxidizing agent that can effectively destroy cyanide complexes without producing chlorinated byproducts.[16]
Section 5: Emergency Protocol for Spills
In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside a hood, ventilate the area as much as possible without exposing others to fumes.
-
Don PPE: Before attempting any cleanup, don the full PPE as detailed in Section 1 (butyl rubber gloves, goggles, face shield, lab coat).
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbent material and any remaining chemical into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials (sponges, wipes) must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS office, regardless of its size.
References
- 1. CAS 629-63-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound|MSDS [dcchemicals.com]
- 3. Nitrile - Wikipedia [en.wikipedia.org]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. benchchem.com [benchchem.com]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. fishersci.com [fishersci.com]
- 8. wcstexas.com [wcstexas.com]
- 9. Environmental Products & Services | Used Oil [safety-kleen.com]
- 10. Waste Management, Inc. - Wikipedia [en.wikipedia.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. accessnewswire.com [accessnewswire.com]
- 13. unitedchemicalcn.com [unitedchemicalcn.com]
- 14. Cyanide Destruction Methods and Processes - 911Metallurgist [911metallurgist.com]
- 15. cdn.hach.com [cdn.hach.com]
- 16. Effective Cyanide Removal from Industrial Wastewater | Spartan [spartanwatertreatment.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Tetradecanenitrile
This guide provides essential, immediate safety and logistical information for the handling of Tetradecanenitrile (also known as Myristonitrile). As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a culture of deep, procedural understanding.
Hazard Identification and Risk Assessment: Understanding this compound
This compound is a long-chain aliphatic nitrile used in organic synthesis and as a chemical intermediate.[1] While its long carbon chain reduces its volatility compared to smaller nitriles, it presents specific hazards that must be managed through rigorous safety protocols. The primary risks are associated with ingestion, aspiration, and environmental toxicity.
A foundational principle of laboratory safety is to understand the substance you are working with. The key physicochemical and toxicological properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₇N | [1][2][3] |
| Molecular Weight | 209.37 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 19°C | [2][4] |
| Boiling Point | ~306.3°C at 760 mmHg | [2] |
| Flash Point | 121.8°C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Key Hazards:
-
Acute Oral Toxicity (Category 4): this compound is harmful if swallowed.[5] The toxicity of aliphatic nitriles is often attributed to their potential to metabolize and release cyanide, which can disrupt cellular respiration.[6][7]
-
Aspiration Hazard: Some safety data sheets for similar long-chain hydrocarbons indicate they may be fatal if swallowed and enter the airways.[8][9]
-
Environmental Hazard (Category 1): The compound is classified as very toxic to aquatic life with long-lasting effects.[5] This necessitates stringent disposal protocols to prevent environmental release.
-
Skin Contact: While not classified as a primary skin irritant, repeated or prolonged contact may cause skin dryness or cracking.[8][9]
The Hierarchy of Controls: A Proactive Safety Framework
Before relying on Personal Protective Equipment (PPE), we must first implement higher-level safety controls. PPE is the final barrier between a researcher and a potential hazard.
-
Engineering Controls: The most effective control. All work with this compound, especially when heating or aerosolizing, should be conducted inside a certified chemical fume hood to minimize inhalation exposure.
-
Administrative Controls: These are the protocols and procedures that define safe work practices. This includes mandatory training on this document, clear labeling of containers, and restricting access to authorized personnel only.
-
Personal Protective Equipment (PPE): The focus of this guide. PPE is mandatory for all personnel handling this compound, regardless of the scale of the experiment.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the specific hazards of the chemical.
Eye and Face Protection
Standard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times. They provide a seal around the eyes, protecting against splashes from all angles. If there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn over the chemical splash goggles.[10]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat must be worn and fully buttoned. This protects against incidental splashes and prevents the contamination of personal clothing.
-
Appropriate Attire: Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory.[10] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt and adhere to the skin in a fire.
Hand Protection: The Critical Barrier
Your hands are the most likely part of your body to come into direct contact with chemicals. Therefore, proper glove selection and use are paramount.
-
Glove Type: Nitrile gloves are the recommended choice for handling this compound.[11] Nitrile is a synthetic rubber that provides excellent resistance to a broad range of chemicals, including oils and solvents, and offers superior puncture resistance compared to latex.[12][13][14] Being latex-free, they also prevent allergic reactions.[11][13]
-
Glove Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[15] Inflate the glove with air to check for pinholes.
-
Double Gloving: For procedures involving larger quantities or increased splash risk, consider wearing two pairs of nitrile gloves. This significantly reduces the chance of exposure if the outer glove is compromised.
-
Immediate Replacement: Gloves must be removed and replaced immediately if they become contaminated. Do not continue working with compromised gloves.
Procedural Workflow for Safe Handling and PPE Use
This workflow diagram illustrates the decision-making process for safely preparing to handle a chemical like this compound.
Caption: Workflow for Risk Assessment and PPE Selection.
Step-by-Step PPE Donning and Doffing Procedure
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Put on your chemical splash goggles.
-
Gloves: Put on your nitrile gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a protective overlap.
Doffing (Taking Off) Sequence to Prevent Cross-Contamination: This sequence is critical to ensure that contaminants from the PPE are not transferred to your skin.
-
Gloves: Remove gloves first, as they are most likely to be contaminated. Use the proper technique:
-
With your gloved right hand, pinch the palm of your gloved left hand and peel the glove off, turning it inside out.
-
Hold the removed glove in your gloved right hand.
-
Slide the index finger of your now-bare left hand under the cuff of your right glove. Be careful not to touch the outside of the glove.
-
Peel the right glove off, turning it inside out and enclosing the first glove inside it.
-
Dispose of the gloves immediately in the designated hazardous waste container.[15]
-
-
Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated outer surface away from your body. Hang it in its designated location or place it in the appropriate bin for laundering.
-
Eye Protection: Remove your goggles last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Decontamination and Disposal Plan
Due to its high aquatic toxicity, all materials contaminated with this compound must be treated as hazardous waste.[5] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in general waste.
-
Disposable PPE: Contaminated gloves, bench paper, and other disposable items must be placed in a clearly labeled, sealed hazardous waste bag or container.[12][16]
-
Liquid Waste: All solutions containing this compound, as well as solvent used for rinsing contaminated glassware, must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Spill Cleanup: In the event of a spill, use an absorbent material (e.g., Chemizorb®) to contain the liquid.[8] Collect the absorbent material, bind it, and place it in the sealed hazardous waste container. Evacuate and ventilate the area as necessary.
-
Compliance: All waste disposal must adhere strictly to your institution's and local environmental regulations. Consult your Environmental Health & Safety (EH&S) department for specific guidance.
By adhering to this comprehensive guide, you contribute to a robust safety culture that protects you, your colleagues, and the environment.
References
- 1. CAS 629-63-0: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C14H27N | CID 64678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound|MSDS [dcchemicals.com]
- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. armbrustusa.com [armbrustusa.com]
- 12. earthsafeppe.com [earthsafeppe.com]
- 13. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 14. business.medtecs.com [business.medtecs.com]
- 15. geneseo.edu [geneseo.edu]
- 16. gloves.com [gloves.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
